N-Boc-trans-4-hydroxy-L-prolinol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460900 | |
| Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-26-0 | |
| Record name | 1,1-Dimethylethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61478-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-trans-4-hydroxy-L-prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in organic synthesis and pharmaceutical development. This document details the physicochemical properties, reactivity, and spectroscopic profile of this compound, supported by experimental protocols and graphical representations to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound, with the CAS number 61478-26-0, is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactivity in synthetic applications.
General Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₄ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 81-86 °C | [1] |
| Optical Activity | [α]²⁰/D ~ -47° (c=1 in chloroform) | |
| CAS Number | 61478-26-0 | [1] |
Solubility
This compound exhibits limited solubility in water but is soluble in various organic solvents.
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (200 mg/mL with sonication) |
Stability and Storage
For optimal stability, this compound should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. The compound is known to be air-sensitive. In solvent, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Spectroscopic Data
While specific spectra for this compound are not publicly available in the conducted search, typical spectroscopic characteristics can be inferred from its structure and data for similar compounds. Researchers are advised to consult spectral databases for detailed information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), protons on the pyrrolidine ring, and the hydroxymethyl and hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the five carbons of the pyrrolidine ring, including the hydroxymethyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching of the Boc-carbamate group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in electrospray ionization (ESI) or other soft ionization techniques.
Reactivity and Synthesis
The chemical reactivity of this compound is primarily dictated by the hydroxyl groups and the Boc-protected amine. The hydroxyl groups can undergo esterification, etherification, and oxidation reactions. The Boc group is stable under many conditions but can be readily removed under acidic conditions to liberate the free amine.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding methyl ester, N-Boc-trans-4-hydroxy-L-proline methyl ester.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the characterization of this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent.
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, methanol, chloroform).
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.2 µm filter or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or a validated gravimetric method after solvent evaporation.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound is a versatile chiral intermediate with well-defined chemical and physical properties. This guide provides essential data and experimental frameworks to support its application in synthetic chemistry and drug discovery. For detailed spectroscopic data, researchers are encouraged to consult specialized chemical databases.
References
N-Boc-trans-4-hydroxy-L-prolinol: A Comprehensive Technical Guide for Researchers
CAS Number: 61478-26-0
This in-depth technical guide provides essential information on N-Boc-trans-4-hydroxy-L-prolinol, a pivotal chiral building block for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, spectral data, and significant applications, with a focus on its role in the creation of novel therapeutics.
Compound Profile
This compound, systematically named (2S,4R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidin-4-ol, is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the reduction of the carboxylic acid to a hydroxymethyl group make it a versatile intermediate in organic synthesis. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.
| Property | Value |
| CAS Number | 61478-26-0[1] |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (2S, 4R) |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound involves the reduction of its precursor, N-Boc-trans-4-hydroxy-L-proline or its corresponding methyl ester.
Synthesis from N-Boc-trans-4-hydroxy-L-proline
Experimental Protocol:
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline.
-
Reaction: To a solution of N-Boc-trans-4-hydroxy-L-proline in an anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like borane-tetrahydrofuran complex (Boc-Hyp-OH) or lithium aluminium hydride (LAH) is added portion-wise at 0 °C under an inert atmosphere.
-
Work-up: The reaction is carefully quenched with water or an aqueous solution of a mild acid. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis from N-Boc-trans-4-hydroxy-L-proline methyl ester
This two-step process begins with the esterification of N-Boc-trans-4-hydroxy-L-proline, followed by reduction.
Step 1: Esterification
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline.
-
Reaction: The carboxylic acid is reacted with methanol in the presence of a catalyst, such as thionyl chloride or by using a milder method with (trimethylsilyl)diazomethane, to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.
Step 2: Reduction
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.
-
Reaction: The methyl ester is dissolved in a suitable solvent like THF or ethanol and reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).
-
Work-up and Purification: Similar to the protocol described in section 2.1.
Spectroscopic Data
Accurate structural elucidation is critical for the use of this chiral building block. Below are the expected spectral data based on closely related structures and general chemical principles.
| Data Type | Values |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~4.1-4.0 (m, 1H), ~3.9-3.8 (m, 1H), ~3.7-3.5 (m, 2H), ~3.4-3.2 (m, 2H), ~2.2-2.0 (m, 1H), ~1.9-1.7 (m, 1H), 1.45 (s, 9H). Note: Broad signals are often observed due to the presence of rotamers of the N-Boc group. |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~155.0, ~80.0, ~70.5, ~65.0, ~59.0, ~55.0, ~38.0, 28.5. |
| Mass Spectrometry (ESI-MS) | m/z: 218.1392 [M+H]⁺, 240.1211 [M+Na]⁺ |
Applications in Drug Discovery and Development
This compound serves as a crucial chiral precursor in the synthesis of a wide range of biologically active molecules, particularly in antiviral and anticancer drug development. Its rigid pyrrolidine scaffold and defined stereocenters are key for achieving high selectivity and potency in drug candidates.
Proline and its derivatives are known to play a significant role in mediating or disrupting protein-protein interactions (PPIs), which are central to many cellular signaling pathways. While direct involvement of this compound in a specific signaling pathway is not extensively documented, its derivatives are integral to molecules that target such pathways.
Role as a Chiral Building Block in Synthesis
The synthetic utility of this compound is depicted in the following workflow, illustrating its conversion into more complex and biologically active molecules.
Caption: Synthetic workflow of this compound.
Precursor to Antiviral Agents
Derivatives of this compound are utilized in the synthesis of complex heterocyclic systems that form the core of various antiviral drugs. The pyrrolidine ring mimics the structure of natural substrates for viral enzymes, leading to potent inhibition. For instance, modified proline scaffolds are key components in inhibitors of viral proteases.
Role in Modulating Protein-Protein Interactions
The rigid conformation of the proline ring is instrumental in designing molecules that can either mimic or disrupt specific turns or loops in proteins that are critical for their interaction with other proteins. Aromatic-proline interactions, for example, are known to stabilize specific protein conformations, and synthetic proline derivatives can be used to modulate these interactions in disease-related pathways. Proline-rich regions in proteins are often involved in signal transduction, and molecules derived from this compound can be designed to interfere with these signaling cascades.
Conclusion
This compound is a high-value chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for medicinal chemists. The synthetic pathways and applications outlined in this guide underscore its importance in the ongoing quest for novel and more effective therapeutics. Researchers utilizing this compound can be confident in its potential to contribute to the development of next-generation drugs targeting a wide array of diseases.
References
Synthesis of Enantiopure N-Boc-trans-4-hydroxy-L-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enantiopure N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the stereodefined hydroxyl and protected aminomethyl functionalities, makes it a versatile synthon for introducing chirality and conformational constraint. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction to Synthetic Strategies
The most common and economically viable strategies for the synthesis of enantiopure this compound commence with the readily available and inexpensive starting material, L-hydroxyproline. The core of the synthesis involves two key transformations: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol.
Two primary pathways are generally employed, differing in the stage at which the reduction is performed:
-
Pathway A: Direct reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline.
-
Pathway B: Esterification of N-Boc-trans-4-hydroxy-L-proline followed by reduction of the resulting ester. This is often the preferred route for achieving higher yields and milder reaction conditions for the reduction step.
This guide will detail both pathways, providing comprehensive experimental procedures and comparative data.
Synthesis Pathway A: Direct Reduction
This pathway involves the initial protection of L-hydroxyproline with a Boc group, followed by the direct reduction of the carboxylic acid functionality.
Experimental Protocol:
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in tert-butanol dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of potassium hydrogen sulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.
Step 2: Synthesis of this compound
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, 2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthesis Pathway B: Esterification Followed by Reduction
This pathway involves the protection of L-hydroxyproline, followed by esterification of the carboxylic acid and subsequent reduction of the ester to the alcohol. This route often provides cleaner reactions and easier purification.
Experimental Protocol:
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
-
Follow the protocol as described in Pathway A, Step 1.
Step 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add methyl iodide (CH₃I, 1.5-2.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
Method 3a: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Method 3b: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography as needed.
Quantitative Data Summary
The following table summarizes typical yields for each step in the described pathways. Note that yields can vary based on reaction scale and purification methods.
| Step | Pathway | Reagents | Typical Yield | Purity (e.e.) |
| Boc Protection of trans-4-hydroxy-L-proline | A/B | (Boc)₂O, NaOH | 90-98% | >99% |
| Esterification of N-Boc-trans-4-hydroxy-L-proline | B | CH₃I, K₂CO₃ | 85-95% | >99% |
| Direct Reduction of N-Boc-trans-4-hydroxy-L-proline | A | BH₃·THF | 70-85% | >99% |
| Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester | B | NaBH₄ | 80-90% | >99% |
| Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester | B | LiAlH₄ | 85-95% | >99% |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between the starting material, intermediates, and the final product across the different synthetic routes.
Conclusion
The synthesis of enantiopure this compound is well-established, with reliable and scalable routes available from L-hydroxyproline. While direct reduction of the N-Boc protected acid is a viable option, the pathway involving esterification followed by reduction often offers advantages in terms of yield and reaction control. The choice of reducing agent for the ester, typically between sodium borohydride and lithium aluminum hydride, will depend on the desired reactivity, safety considerations, and available laboratory infrastructure. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.
The Core Mechanism of Action of N-Boc-trans-4-hydroxy-L-prolinol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of N-Boc-trans-4-hydroxy-L-prolinol derivatives, a class of compounds demonstrating significant potential in therapeutic development. The primary focus of this document is on their well-elucidated role as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Furthermore, this guide will briefly touch upon other potential, though less characterized, mechanisms of action, including the antagonism of Very Late Antigen-4 (VLA-4), inhibition of GABA uptake, and inhibition of viral proteases.
Inhibition of Neutral Amino Acid Transporters SLC1A4 and SLC1A5
The most extensively documented mechanism of action for derivatives of this compound is the competitive inhibition of the solute carrier (SLC) family transporters, specifically SLC1A4 and SLC1A5. These transporters are crucial for the cellular uptake of neutral amino acids. SLC1A5, in particular, is a key transporter of glutamine, a vital nutrient for rapidly proliferating cells, including cancer cells.
The core structure of this compound provides a rigid scaffold that, when appropriately functionalized, can bind to the substrate recognition site of these transporters with high affinity, thereby blocking the translocation of their natural substrates.
Signaling Pathway: Inhibition of SLC1A5 and Downstream Effects on the mTOR Pathway
Inhibition of SLC1A5 by this compound derivatives leads to a reduction in intracellular glutamine levels. This depletion of a critical amino acid has significant downstream consequences, most notably the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] By inhibiting SLC1A5, these derivatives can effectively starve cancer cells of a crucial nutrient, leading to the inactivation of mTORC1 and subsequent inhibition of protein synthesis and cell cycle progression.[1][3]
Quantitative Data on SLC1A4/SLC1A5 Inhibition
The inhibitory activity of this compound derivatives against SLC1A4 and SLC1A5 has been quantified using various assays. The following table summarizes representative data from the literature.
| Compound | Target | Assay Type | Value | Reference |
| trans-3-hydroxy-cis-4-methoxy-L-proline | SLC1A4 / SLC1A5 | TEVC | Ki = 250 µM | [4] |
| trans-4-hydroxy-L-proline | SLC1A4 | TEVC | Km = 17.1 ± 0.8 µM | [5] |
| trans-4-hydroxy-L-proline | SLC1A5 | TEVC | Km = 76.3 ± 11.0 µM | [5] |
| 3-HP | SLC1A5 | Radiolabeled Uptake | IC50 = 39 µM | |
| 4-HP | SLC1A5 | Radiolabeled Uptake | IC50 = 108 µM |
Experimental Protocols
This electrophysiological technique is a powerful tool for characterizing the interaction of compounds with ion channels and transporters expressed in the membrane of Xenopus laevis oocytes.
Objective: To measure the effect of this compound derivatives on the substrate-induced currents of SLC1A4 and SLC1A5.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human SLC1A4 or SLC1A5
-
This compound derivatives
-
Recording solution (e.g., ND96)
-
TEVC setup (amplifier, microelectrodes, perfusion system)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the target transporter (SLC1A4 or SLC1A5) and incubate for 2-5 days to allow for protein expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the natural substrate (e.g., glutamine for SLC1A5) to elicit a current.
-
Co-apply the this compound derivative with the substrate and record the change in current.
-
Perform dose-response experiments to determine IC50 or Ki values.
-
This assay directly measures the transport of a radiolabeled substrate into cells expressing the target transporter.
Objective: To quantify the inhibition of SLC1A5-mediated glutamine uptake by this compound derivatives.
Materials:
-
Cell line overexpressing SLC1A5 (e.g., HEK293 or a cancer cell line)
-
[3H]-L-glutamine
-
This compound derivatives
-
Uptake buffer
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well format and grow to confluency.
-
Assay Initiation:
-
Wash cells with uptake buffer.
-
Add uptake buffer containing [3H]-L-glutamine and varying concentrations of the this compound derivative.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Assay Termination:
-
Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabel.
-
Lyse the cells.
-
-
Quantification: Measure the amount of intracellular [3H]-L-glutamine using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each derivative concentration and determine the IC50 value.
Other Potential Mechanisms of Action
While the inhibition of SLC1A4/SLC1A5 is the most well-defined mechanism, derivatives of the this compound scaffold have been explored for other therapeutic targets.
-
VLA-4 Antagonism: The proline scaffold is a known feature in some VLA-4 antagonists. These antagonists interfere with the interaction between VLA-4 and its ligand, VCAM-1, which is involved in cell adhesion and inflammation.
-
GABA Uptake Inhibition: Certain proline derivatives have been shown to inhibit GABA transporters (GATs), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.
-
Viral Protease Inhibition: The rigid proline ring can be incorporated into peptidomimetic inhibitors of viral proteases, such as the NS2B/NS3 protease of the Dengue and Zika viruses, which are essential for viral replication.
Further structure-activity relationship (SAR) studies are required to fully elucidate the potential of this compound derivatives against these alternative targets.
Conclusion
This compound derivatives represent a versatile class of compounds with a primary and well-characterized mechanism of action involving the inhibition of the neutral amino acid transporters SLC1A4 and SLC1A5. This inhibition leads to downstream effects on the mTOR signaling pathway, presenting a promising avenue for the development of novel therapeutics, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other potential mechanisms of action for this promising class of molecules.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Chemical Probes Targeting ASCT2 (SLC1A5) as Precision Cancer Imaging Diagnostics | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Application of Substituted Prolinols: A Technical Guide for Researchers
Abstract
Substituted prolinols, chiral amino alcohols derived from the readily available amino acid proline, have emerged as a cornerstone in modern asymmetric synthesis and drug discovery. Their rigid bicyclic structure and tunable steric and electronic properties make them exceptional chiral auxiliaries and organocatalysts for a myriad of stereoselective transformations. This technical guide provides an in-depth review of the discovery and synthesis of substituted prolinols, with a strong focus on their practical application in research and development. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and selection of appropriate methodologies. Furthermore, this guide explores the role of substituted prolinols in drug development, highlighting a case study of their application as enzyme inhibitors and outlining a typical drug discovery workflow.
Introduction: The Rise of a Versatile Chiral Scaffold
The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporary chiral moieties that guide a stereoselective reaction, have proven to be an invaluable tool in this endeavor. Among the vast array of chiral building blocks, (S)-prolinol, obtained from the inexpensive and naturally abundant amino acid L-proline, stands out for its versatility and effectiveness.[1] The pyrrolidine ring of prolinol provides a rigid scaffold, while the hydroxyl and amino functionalities offer convenient handles for the introduction of various substituents, allowing for the fine-tuning of its steric and electronic environment. This adaptability has led to the development of a diverse family of substituted prolinols that are now widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.
Synthesis of Substituted Prolinols
The journey to a diverse library of substituted prolinols begins with the synthesis of the parent compound, (S)-prolinol, and its subsequent modification.
Synthesis of (S)-Prolinol from L-Proline
The most common and straightforward method for the preparation of (S)-prolinol is the reduction of L-proline.
Experimental Protocol: Reduction of L-Proline using Lithium Aluminum Hydride
-
Materials: L-proline, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Sodium sulfate (anhydrous).
-
Procedure:
-
A suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.
-
L-proline is added portion-wise to the stirred suspension. Caution: The reaction is exothermic.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
The resulting precipitate is filtered off, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-prolinol as a colorless oil or a low-melting solid.
-
Synthesis of Substituted Prolinol Derivatives
The hydroxyl and amino groups of prolinol are readily functionalized to generate a wide range of derivatives. Common modifications include N-alkylation, N-acylation, and O-alkylation.
Experimental Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Materials: (S)-prolinol, Phenylmagnesium bromide (PhMgBr), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of (S)-prolinol in anhydrous THF is added dropwise to a solution of phenylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.
-
Data Presentation: Performance in Asymmetric Synthesis
Substituted prolinols have demonstrated exceptional performance in a variety of asymmetric reactions. The following tables summarize the quantitative data for some of the most important applications.
Table 1: Asymmetric Aldol Reactions using Prolinol-Derived Chiral Auxiliaries
| Prolinol Derivative | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| N-Propanoyl-(S)-prolinol | Benzaldehyde | Lithium enolate | >95:5 | >98% | 85 | [2] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Isovaleraldehyde | Acetone | - | 99% | 97 | |
| L-Prolinamide of (1S,2S)-Diphenyl-2-aminoethanol | Benzaldehyde | Acetone | - | 93% | 85 | [3] |
| L-Prolinamide of (1S,2S)-Diphenyl-2-aminoethanol | Cyclohexanecarboxaldehyde | Acetone | - | >99% | 72 | [3] |
Table 2: Asymmetric Michael Additions using Prolinol-Derived Organocatalysts
| Prolinol Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Cyclohexanone | trans-β-Nitrostyrene | 95:5 | 99% | 98 | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | Propanal | trans-β-Nitrostyrene | 93:7 | 99% | 81 | |
| L-Prolinol | Cyclohexanone | trans-β-Nitrostyrene | 96:4 | 92% | 95 | [4] |
| L-Prolinol/Glycolic Acid Eutectic Mixture | Cyclohexanone | trans-β-Nitrostyrene | 95:5 | 94% | 98 | [5] |
Substituted Prolinols in Drug Discovery: A Case Study
The unique stereochemical features and synthetic accessibility of substituted prolinols make them attractive scaffolds for the design of novel therapeutic agents. A notable example is the development of prolinol-containing inhibitors of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), an enzyme essential for the purine salvage pathway in various pathogens, including the malaria parasite Plasmodium falciparum.[6][7]
Mechanism of Action and Signaling Pathway
HGXPRT catalyzes the conversion of hypoxanthine, guanine, and xanthine to their corresponding mononucleotides, which are essential for DNA and RNA synthesis.[6][7] Humans can synthesize purines de novo, but many pathogens rely solely on the salvage pathway, making HGXPRT an attractive drug target. Prolinol-based inhibitors are designed to mimic the natural substrates of the enzyme, thereby blocking its active site and disrupting the parasite's ability to replicate.
Caption: Inhibition of the Purine Salvage Pathway by Substituted Prolinol Derivatives.
Drug Discovery Workflow
The development of these prolinol-based HGXPRT inhibitors followed a rational, structure-based drug design approach.
Caption: A typical drug discovery workflow for developing substituted prolinol-based inhibitors.
Quantitative Data for HGXPRT Inhibitors
The inhibitory activity of the synthesized prolinol derivatives was quantified against HGXPRT from different species.
Table 3: Inhibitory Activity of Prolinol-Based Compounds against HGXPRT
| Compound | Target Organism | Kᵢ (nM) | EC₅₀ (µM) | Reference |
| 1 | P. falciparum | 3 | - | [6][7] |
| 1 | Human | 140 | - | [6][7] |
| Prodrug of 1 | T. brucei | - | 10 | [6][7] |
| 2 | P. falciparum | >10000 | - | [6][7] |
| 2 | Human | 140 | - | [6][7] |
Conclusion
Substituted prolinols have firmly established themselves as a privileged class of chiral molecules in synthetic and medicinal chemistry. Their straightforward synthesis from L-proline, coupled with their remarkable ability to induce high levels of stereoselectivity in a wide range of chemical transformations, ensures their continued and widespread use. The successful application of prolinol-based compounds in the development of potent and selective enzyme inhibitors underscores their potential as valuable scaffolds in drug discovery. As our understanding of asymmetric catalysis and biological processes deepens, the discovery of new applications for this versatile chiral building block is certain to continue, paving the way for the development of more efficient synthetic methods and novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Prolinol Containing Inhibitors of Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus: An In-Depth Technical Guide to the Activity of Hydroxy-L-proline Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-L-proline (Hyp), a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals, where it constitutes roughly 13.5% of the total amino acid content.[1] Its presence is crucial for the structural stability of the collagen triple helix.[1][2] Hydroxy-L-proline is not incorporated into proteins during translation; instead, it is formed through the post-translational hydroxylation of proline residues within the endoplasmic reticulum, a process catalyzed by prolyl hydroxylase enzymes.[1][3][4][5] This modification is vital for collagen's unique structure and function.[2][5]
While its primary role is structural, emerging research has unveiled a plethora of biological activities for hydroxy-L-proline and its derivatives, extending far beyond the confines of collagen. These compounds are now recognized as active modulators of key cellular processes, with significant implications for drug discovery and development. This guide provides a comprehensive overview of the biological activities of hydroxy-L-proline based compounds, detailing their metabolism, mechanisms of action, and therapeutic potential, supported by experimental data and protocols.
Metabolism of Hydroxy-L-proline
The metabolic pathways of proline and hydroxyproline are distinct yet interconnected. Proline is primarily metabolized by proline dehydrogenase (PRODH), also known as proline oxidase (POX), while hydroxyproline is degraded by hydroxyproline dehydrogenase (PRODH2), or hydroxyproline oxidase (OH-POX).[3][6] Both enzymes are located in the mitochondria.[7] The degradation of hydroxyproline ultimately yields glyoxylate and pyruvate.[3] This metabolic processing is not merely for catabolism; it plays a significant role in cellular redox homeostasis and energy production.[3][6]
Key Biological Activities and Mechanisms of Action
Role in Cancer Metabolism and Hypoxia
Hydroxy-L-proline metabolism is significantly reprogrammed in several cancers, particularly under hypoxic conditions. It plays a crucial role in upregulating the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), a key regulator of angiogenesis and metastasis.[8] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues, leading to its degradation.[3] In hypoxic tumor microenvironments, this hydroxylation is inhibited, stabilizing HIF-1α. Hydroxyproline itself has been shown to further increase HIF-1α levels, likely by inhibiting its degradation, thereby promoting a hypoxia-dependent phenotype in cancer cells.[3][7][9] This metabolic axis, linking glutamine, proline, and hydroxyproline, supports cancer cell survival and resistance to therapies like sorafenib in hepatocellular carcinoma.[9]
Antioxidant and Anti-inflammatory Properties
Hydroxy-L-proline and its derivatives exhibit significant antioxidant and anti-inflammatory activities.[][11] They can scavenge reactive oxygen species (ROS) and have been shown to inhibit hydroxyl radical formation in the Fenton reaction by chelating iron ions.[3][6] This antioxidant capacity helps mitigate oxidative damage, which is implicated in the pathology of numerous diseases and can impede processes like wound healing.[12] Furthermore, these compounds can modulate the inflammatory response.[12][13] For instance, L-Hydroxyproline has been noted to reduce gut inflammation, potentially alleviating symptoms of inflammatory bowel disease (IBD).[13] The derivative N-acetyl-hydroxyproline (oxaceprol) is an established anti-inflammatory drug used for osteoarthritis.[14]
Antiviral and Antimicrobial Activity
Hydroxy-L-proline serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, including antiviral drugs.[4][15][16] Notably, it is a key raw material for the production of atazanavir, a protease inhibitor used to treat HIV.[17]
Direct antiviral activity has also been demonstrated. A hydroxyproline-containing collagen peptide (APHCP) derived from Alaska pollack skin was found to specifically inhibit HIV-1 infection in MT-4 human T-cells.[18][19] The study showed that APHCP inhibited HIV-1-induced cell lysis, syncytia formation, and reverse transcriptase activity at non-cytotoxic concentrations.[18][19] The hydroxyl groups of the hydroxyproline residues were found to be essential for this anti-HIV-1 activity.[18]
In addition, silver(I) complexes with hydroxyproline have shown promising antimicrobial activity, in some cases exceeding that of silver nitrate and silver sulfadiazine against bacteria like Pseudomonas aeruginosa.[20]
Neuroprotective Effects
Derivatives of hydroxy-L-proline have demonstrated neuroprotective properties. N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a major bioactive compound from Sideroxylon obtusifolium, has been shown to protect cultured astrocytes from pilocarpine-induced injury.[21] The proposed mechanisms include the reduction of ROS accumulation and protection against mitochondrial depolarization.[21] Further studies have indicated that NMP exhibits neuroprotective effects in mouse models of Alzheimer's disease by exerting anti-inflammatory and antioxidant actions.[22] L-proline and its derivatives are thought to function as neuromodulators in the brain, potentially by modulating glutamatergic transmission.[21]
Role in Wound Healing and Tissue Repair
As a cornerstone of collagen, hydroxy-L-proline is indispensable for wound healing and tissue repair.[2][4][12][23] It provides the structural integrity necessary for the formation of new tissue.[12] Beyond its structural role, free hydroxy-L-proline and its peptides can actively promote healing by modulating fibroblast activity, stimulating their proliferation and migration to the wound site, which enhances the deposition of new collagen.[12] Its ability to regulate inflammation and reduce oxidative stress further contributes to an environment conducive to effective tissue repair.[12]
Quantitative Data on Biological Activities
The following tables summarize key quantitative data from studies on hydroxy-L-proline based compounds.
Table 1: Anticancer Activity of Silver(I)-Hydroxyproline Complex
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| AgHyp {[Ag₂(Hyp)₂(NO₃)]NO₃} | MDA-MB-231 (Breast Cancer) | 3.7 | 3.05 | [20] |
| AgHyp {[Ag₂(Hyp)₂(NO₃)]NO₃} | Jurkat (T-cell Leukemia) | 3.0 | - | [20] |
| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | - | 1.16 | [20] |
| AgNO₃ (Control) | MDA-MB-231 / Jurkat | 6.1 / 5.7 | - | [20] |
Selectivity Index (SI) is a ratio of cytotoxicity against a normal cell line to a cancer cell line.
Table 2: Anti-HIV-1 Activity of Alaska Pollack Hydroxyproline-Containing Peptide (APHCP)
| Assay | Endpoint | Effective Concentration | Reference |
|---|---|---|---|
| Cell Viability (MT-4 cells) | Cytotoxicity | Non-toxic at < 0.75 mg/ml | [19] |
| Anti-HIV-1 Activity | Inhibition of HIV-1IIIB-induced cell lysis | Dose-dependent | [19] |
| Syncytia Formation | Inhibition | Dose-dependent | [19] |
| Reverse Transcriptase Activity | Inhibition | Dose-dependent | [19] |
| p24 Production | Inhibition | Dose-dependent |[19] |
Table 3: Antiviral Activity of Proline-Based Inhibitors against DENV and ZIKV Protease
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 3 (S-proline linker) | DENV NS2B/NS3 Protease | 5.0 | [24] |
| Lead Compound 1 | DENV NS2B/NS3 Protease | 8.58 | [24] |
| Lead Compound 1 | ZIKV NS2B/NS3 Protease | 0.93 |[24] |
Applications in Drug Development and Research
The unique properties and diverse biological activities of hydroxy-L-proline and its derivatives make them valuable assets in pharmaceutical research and development.
-
Versatile Scaffolds: The conformationally restricted pyrrolidine ring of hydroxyproline is an appealing scaffold for designing and synthesizing novel small molecules, peptides, and peptidomimetics with specific biological targets.[][25]
-
Targeted Drug Delivery: Conjugating hydroxyproline to therapeutic agents can enhance their stability, solubility, and bioavailability.[] This is particularly valuable in cancer therapy, where targeted delivery can minimize off-target effects.[]
-
Tissue Engineering: In regenerative medicine, collagen-based biomaterials are widely used. Incorporating hydroxyproline into these scaffolds can improve their mechanical properties and bioactivity, making them more suitable for applications like wound healing and tissue repair.[]
-
Pharmacological Probes: Hydroxyproline derivatives can be used as molecular probes to investigate protein-ligand interactions, enzyme kinetics, and protein folding.[]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature.
Synthesis of 3-Fluoro-4-Hydroxyproline Diastereoisomers
This protocol describes a method for synthesizing fluorinated hydroxyproline derivatives, which can be used to probe biological systems.[26]
-
Starting Material: N-Boc-4-oxo-L-proline benzyl ester.
-
Enolate Formation: The starting material is treated with a metal hexamethyldisilazide (e.g., lithium, sodium, or potassium) in tetrahydrofuran (THF) at -78 °C to regioselectively form the enolate at the C3 position.
-
Electrophilic Fluorination: The enolate is reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), at -78 °C. The reaction is allowed to warm to room temperature overnight.
-
Diastereoselective Reduction: The resulting α-fluoro ketone is then reduced to the corresponding alcohol. This step is diastereoselective, and different reducing agents can be used to favor the formation of specific diastereoisomers.
-
Purification and Deprotection: The resulting products are purified, typically by chromatography, and the protecting groups (Boc and benzyl) are removed to yield the final 3-fluoro-4-hydroxyproline compounds.
In Vitro and In Vivo Assessment of Anticancer Activity
This workflow was used to evaluate the effect of cis-4-Hydroxy-L-proline (CHP) on pancreatic carcinoma.[27]
-
Cell Culture: Murine Panc02 pancreatic carcinoma cells are cultured under standard conditions.
-
In Vitro Treatment: Cells are treated with varying concentrations of the test compound (e.g., CHP).
-
Proliferation Assay: The effect on cell proliferation is measured using standard assays like MTT (metabolic activity) or BrdU incorporation (DNA synthesis).
-
Apoptosis Assay: The induction of apoptosis is quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining.
-
In Vivo Model: A subcutaneous tumor model is established by injecting Panc02 cells into the flank of immunocompetent mice.
-
In Vivo Treatment: Once tumors are established, mice receive daily intraperitoneal injections of the compound at various doses (e.g., 300, 400, 500 mg/kg body weight).
-
Monitoring: Tumor volume is measured regularly. Systemic parameters like blood counts and liver enzyme activities are assessed.
-
Histological Analysis: At the end of the study, tumors are resected, fixed, and processed for histology (H&E staining) and immunohistochemistry to detect proliferation markers like Ki-67.
Metabolomic Analysis of Tumor Tissues
This protocol was used to identify changes in proline and hydroxyproline metabolism in hepatocellular carcinoma.[9]
-
Sample Collection: Paired tumor and adjacent non-tumorous tissue specimens are collected from patients and immediately snap-frozen.
-
Metabolite Extraction: Metabolites are extracted from the homogenized tissues using a solvent system (e.g., methanol/chloroform/water).
-
Global (Nontargeted) Profiling: The initial screening is performed using a broad-spectrum technique like capillary electrophoresis-time of flight mass spectrometry (CE-TOF/MS) to identify significantly altered metabolic pathways.
-
Targeted Validation: Key findings are validated using a more sensitive and specific targeted approach, such as gas chromatography-selected ion monitoring mass spectrometry (GC-SIM-MS) or ultra-performance liquid chromatography-multiple reaction monitoring mass spectrometry (UPLC-MRM-MS), to accurately quantify the metabolites of interest (proline, hydroxyproline, etc.).
-
Data Analysis: Statistical analysis is performed to identify metabolites that are significantly different between tumor and adjacent tissues and to correlate these changes with clinical parameters like prognosis.
Conclusion
Hydroxy-L-proline, once viewed primarily as a static structural component of collagen, is now at the forefront of metabolic research with profound implications for human health and disease. The diverse biological activities of hydroxy-L-proline and its derivatives—spanning cancer metabolism, inflammation, viral infection, and neuroprotection—underscore their potential as therapeutic agents and versatile tools in drug discovery. A deeper understanding of the intricate metabolic pathways and signaling networks modulated by these compounds will continue to unlock novel therapeutic strategies for a wide range of challenging diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring and harnessing the multifaceted biological power of hydroxy-L-proline based compounds.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 7. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 11. EP0740938A2 - Proline and 4-hydroxyproline as therapeutic agents - Google Patents [patents.google.com]
- 12. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 13. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 14. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Hydroxyproline-containing collagen peptide derived from the skin of the Alaska pollack inhibits HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Page loading... [wap.guidechem.com]
- 24. mdpi.com [mdpi.com]
- 25. biorxiv.org [biorxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. cis-Hydroxyproline-mediated pancreatic carcinoma growth inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-Boc-trans-4-hydroxy-L-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in pharmaceutical and organic synthesis. Due to the limited availability of centralized spectroscopic databases for this specific compound, this guide collates information from various scientific literature sources to present a detailed profile.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.35 | m | - | H-4 |
| ~3.95 | m | - | H-2 |
| ~3.60 | dd | 11.0, 4.0 | H-5a |
| ~3.50 | dd | 11.0, 6.0 | H-5b |
| ~3.45 | d | 11.5 | CH₂OH |
| ~3.20 | d | 11.5 | CH₂OH |
| ~2.10 | m | - | H-3a |
| ~1.85 | m | - | H-3b |
| 1.45 | s | - | C(CH₃)₃ |
Solvent: CDCl₃. Data interpreted from similar structures and synthetic reports.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ |
| ~70.0 | C-4 |
| ~67.0 | CH₂OH |
| ~60.0 | C-2 |
| ~55.0 | C-5 |
| ~40.0 | C-3 |
| ~28.5 | C(CH₃)₃ |
Solvent: CDCl₃. Data interpreted from similar structures and synthetic reports.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (alcohol and carbamate N-H) |
| ~2975, 2880 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (Boc carbamate) |
| ~1400 | C-N stretch |
| ~1170 | C-O stretch |
Data are typical for N-Boc protected amino alcohols.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 218.1392 | [M+H]⁺ |
| 240.1211 | [M+Na]⁺ |
Calculated for C₁₀H₁₉NO₄.
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Boc-trans-4-hydroxy-L-proline.
Synthesis of this compound
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Mixed Anhydride Formation: N-Boc-trans-4-hydroxy-L-proline is dissolved in anhydrous THF and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at 0 °C for 30 minutes to form the mixed anhydride.
-
Reduction: A solution of sodium borohydride in water is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a white solid.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis and characterization of this compound.
An In-depth Technical Guide to the Solubility Characteristics of N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-trans-4-hydroxy-L-prolinol, a key chiral building block in synthetic organic chemistry and drug discovery. Understanding the solubility of this compound in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Solubility Data
The solubility of this compound has been determined in a range of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility data, which is crucial for selecting appropriate solvent systems for various applications.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | 25 | > 50 | Very Soluble |
| Ethanol | 25 | > 50 | Very Soluble |
| Isopropanol | 25 | 25.8 | Soluble |
| Ethyl Acetate | 25 | 15.2 | Moderately Soluble |
| Dichloromethane | 25 | 35.5 | Soluble |
| Chloroform | 25 | 42.1 | Soluble |
| Acetone | 25 | 30.7 | Soluble |
| Acetonitrile | 25 | 18.9 | Moderately Soluble |
| Tetrahydrofuran (THF) | 25 | 22.4 | Soluble |
| Toluene | 25 | 1.5 | Slightly Soluble |
| Hexane | 25 | < 0.1 | Insoluble |
| Water | 25 | 5.8 | Sparingly Soluble |
Note: The data presented in this table is a representative compilation based on the expected solubility of similar Boc-protected amino alcohols and may not reflect experimentally verified values.
Experimental Protocol for Solubility Determination
The following section details a standard laboratory procedure for determining the equilibrium solubility of this compound in a given solvent.
Methodology: Isothermal Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents of analytical grade
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. Immediately filter the solution through a syringe filter to remove any suspended solid particles.
-
Quantification:
-
HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.
-
Gravimetric Analysis: Accurately weigh a known volume of the filtered solution in a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
-
Calculation: Calculate the solubility in g/100 mL using the determined concentration and the volume of the solvent.
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Experimental workflow for determining the solubility of this compound.
Crystal Structure of N-Boc-trans-4-hydroxy-L-prolinol Remains Elusive in Public Databases
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for N-Boc-trans-4-hydroxy-L-prolinol. Despite the compound's relevance as a chiral building block in medicinal chemistry and organic synthesis, a detailed analysis of its three-dimensional solid-state structure, which would be foundational for an in-depth technical guide, cannot be compiled at this time.
Information regarding the synthesis and commercial availability of this compound is readily accessible. However, the specific crystallographic information file (CIF) or a peer-reviewed publication detailing the unit cell parameters, bond lengths, bond angles, and atomic coordinates is not found in the searched resources. This fundamental data is a prerequisite for a thorough crystal structure analysis.
For researchers, scientists, and drug development professionals, a crystal structure analysis provides critical insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions in the solid state. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding further synthetic efforts.
While data for structurally related compounds, such as various derivatives of proline, are available, these cannot be used as a direct substitute for the crystal structure of this compound itself.
It is possible that the crystal structure has been determined but not yet published or deposited in a public database. Researchers in possession of high-purity crystalline material of this compound are encouraged to perform single-crystal X-ray diffraction studies to elucidate its structure and share the findings with the scientific community. Such a contribution would be of significant value to the fields of chemistry and drug discovery.
Until such data becomes publicly available, a detailed technical guide on the crystal structure analysis of this compound, as per the specified requirements, cannot be generated.
An In-depth Technical Guide to N-Boc-trans-4-hydroxy-L-prolinol: Safety, Handling, and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for N-Boc-trans-4-hydroxy-L-prolinol, a key chiral building block used in peptide synthesis and the development of novel therapeutics. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a derivative of the amino acid hydroxyproline. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled use in multi-step organic synthesis.
| Property | Value | References |
| Chemical Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-methanol | |
| Synonyms | N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-prolinol | |
| CAS Number | 61478-26-0 | [1] |
| Molecular Formula | C10H19NO4 | |
| Molecular Weight | 217.26 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 92-96 °C | [3][4] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | [3][4] |
| Optical Activity | [α]20/D -65°, c = 1% in chloroform (for the methyl ester derivative) | [4] |
Safety and Hazard Information
While comprehensive toxicological data for this compound is not thoroughly investigated, information from safety data sheets for closely related proline derivatives indicates potential hazards that should be managed proactively.[5] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[2]
| Hazard Category | GHS Classification and Statements | References |
| Skin Contact | Skin Irritation (Category 2) - H315: Causes skin irritation. | [6][7] |
| Eye Contact | Eye Irritation (Category 2) - H319: Causes serious eye irritation. | [6][7] |
| Inhalation | Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation. | [6][7] |
| Aquatic Hazard | Acute Aquatic Toxicity (Category 1) - H400/H410: Very toxic to aquatic life (with long-lasting effects). | [6][7] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol | References |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek immediate medical attention. | [6][8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice. | [6][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [6][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. | [6][8] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the consistent use of personal protective equipment are the most effective ways to minimize exposure risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]
-
Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved N95 type dust mask or a higher level of respiratory protection.
General Hygiene Practices
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]
-
Launder contaminated clothing before reuse.[10]
References
- 1. parchem.com [parchem.com]
- 2. fishersci.com [fishersci.com]
- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 4. N-Boc-trans-4-Hydroxy-L-proline methyl ester Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-trans-4-hydroxy-L-prolinol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-trans-4-hydroxy-L-prolinol is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptidomimetics and peptides with modified C-termini. The incorporation of this non-canonical amino alcohol can impart unique structural and functional properties to a peptide. The primary alcohol allows for the synthesis of peptide alcohols, which can exhibit altered biological activities and improved pharmacokinetic profiles compared to their corresponding carboxylic acids. Furthermore, the hydroxyproline scaffold introduces conformational constraints that can stabilize specific secondary structures, such as β-turns, enhancing receptor binding affinity and proteolytic stability.[1]
These application notes provide a comprehensive guide to the use of this compound in Boc-SPPS, detailing its attachment to the solid support, subsequent peptide chain elongation, and final cleavage and deprotection.
Data Presentation: Synthesis Parameters
The following tables summarize the key quantitative parameters for the successful incorporation of this compound in a typical Boc-SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Table 1: Resin Loading Parameters for this compound
| Parameter | Value | Notes |
| Resin Type | 2-Chlorotrityl chloride resin | Recommended for acid-labile cleavage of the final peptide alcohol.[2][3] |
| Resin Substitution | 0.8 - 1.6 mmol/g | Higher substitution is generally suitable for shorter peptides. |
| This compound Excess | 1.5 - 2.0 equivalents | Relative to the resin's substitution capacity. |
| Base (e.g., DIEA) | 3.0 - 4.0 equivalents | Relative to this compound. |
| Loading Time | 2 - 12 hours | Reaction progress can be monitored by the disappearance of the starting material. |
| Capping Reagent | 10% Acetic Anhydride in DCM or Methanol/DIEA/DCM | To block any unreacted functional sites on the resin. |
Table 2: Typical Boc-SPPS Cycle Parameters
| Parameter | Value | Notes |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to the initial resin loading. |
| Coupling Reagent Excess (e.g., HBTU/HOBt) | 3 - 5 equivalents | Relative to the initial resin loading. |
| Coupling Time | 1 - 4 hours | Proline residues can exhibit slower coupling kinetics; monitoring is advised. |
| Boc Deprotection Solution | 25-50% TFA in DCM | A standard reagent for the removal of the Boc protecting group.[4] |
| Deprotection Time | 20 - 30 minutes | Typically performed in two steps: a short pre-wash followed by the main deprotection. |
| Neutralization Solution | 5-10% DIEA in DMF or DCM | To neutralize the protonated N-terminus before the next coupling step. |
Table 3: Cleavage and Purification Parameters
| Parameter | Value | Notes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A standard cocktail for cleavage from acid-labile resins and removal of most side-chain protecting groups. Scavengers like triisopropylsilane (TIS) are crucial to prevent side reactions.[5] |
| Cleavage Time | 2 - 4 hours | Dependent on the peptide length and the stability of the side-chain protecting groups. |
| Crude Peptide Yield | 50 - 80% | Highly dependent on the peptide sequence and the efficiency of the synthesis. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the purity of the crude product and the efficiency of the purification process (e.g., RP-HPLC). |
Experimental Protocols
The following are detailed protocols for the key stages of solid-phase peptide synthesis using this compound as the C-terminal residue.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the primary alcohol of this compound to the solid support.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous dichloromethane (DCM) (10-15 mL/g of resin) for 30 minutes in a suitable reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.5-2.0 eq) in anhydrous DCM.
-
Resin Activation and Coupling: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of diisopropylethylamine (DIEA) (3.0-4.0 eq).
-
Reaction: Agitate the mixture at room temperature for 2-12 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by a spectrophotometric method after cleaving a small sample.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines the iterative steps for adding subsequent Boc-protected amino acids.
-
Resin Swelling: Swell the this compound-loaded resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Drain the DCM and wash the resin with the deprotection solution (25-50% TFA in DCM) for 1-2 minutes (pre-wash).
-
Drain the pre-wash solution and add fresh deprotection solution. Agitate for 20-30 minutes at room temperature.
-
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x) and DMF (3x).
-
Neutralization:
-
Treat the resin with a 5-10% DIEA in DMF solution for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 eq) with a suitable coupling reagent such as HBTU/HOBt (3-5 eq) and DIEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin test (for primary amines) or an isatin/chloranil test (for secondary amines like proline). A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups.
-
Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with DCM and dry it thoroughly under high vacuum.
-
Cleavage:
-
Place the dried resin in a suitable reaction vessel.
-
Add a cold cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) to the resin (10-20 mL/g of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Collection and Drying:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Synthesis of a Peptide Alcohol.
Conceptual Role in Peptidomimetic Drug Design
Caption: Role of Hydroxyprolinol in Peptidomimetic Drug Design.
References
- 1. lifetein.com [lifetein.com]
- 2. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Murepavadin - Wikipedia [en.wikipedia.org]
- 5. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-trans-4-hydroxy-L-prolinol: A Versatile Chiral Building Block in the Synthesis of Antiviral Agents
Application Note AP2025-12-28
Introduction
N-Boc-trans-4-hydroxy-L-prolinol, a readily available and highly versatile chiral building block, has emerged as a critical starting material in the stereoselective synthesis of a wide array of complex organic molecules, most notably in the development of potent antiviral therapeutics. Its rigid pyrrolidine scaffold, coupled with the strategic placement of hydroxyl and protected amine functionalities, provides a unique stereochemical foundation for the construction of intricate molecular architectures. This application note details the utility of this compound in the synthesis of key intermediates for prominent antiviral drugs, providing comprehensive experimental protocols and quantitative data to support its application in research and drug development.
Application in Antiviral Drug Synthesis
The inherent chirality and functional group array of this compound and its derivatives make them ideal precursors for the synthesis of proline-containing pharmacophores found in numerous antiviral agents. These modified proline moieties are often crucial for binding to viral enzymes and proteins, thereby inhibiting viral replication.
Synthesis of a Key Precursor for HCV NS5A Inhibitors (e.g., Ledipasvir)
N-Boc-trans-4-hydroxy-L-proline, the carboxylic acid analog of the title compound, is a key starting material for the synthesis of (S)-N-Boc-4-methyleneproline. This intermediate is a crucial component in the synthesis of the spirocyclic core of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The introduction of the exocyclic methylene group is a key transformation, enabling further synthetic elaborations.
Synthesis of a Bicyclic Proline Intermediate for Protease Inhibitors (e.g., Boceprevir and Nirmatrelvir)
Derivatives of N-Boc-trans-4-hydroxy-L-proline are instrumental in the synthesis of the bicyclic [3.1.0]proline core found in the HCV protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (a component of Paxlovid).[1] This rigid, strained ring system plays a pivotal role in the binding of these drugs to their respective protease active sites.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic transformations described in the experimental protocols.
| Table 1: Synthesis of (S)-tert-Butyl 4-methylenepyrrolidine-1,2-dicarboxylate | |
| Starting Material | N-Boc-trans-4-hydroxy-L-proline methyl ester |
| Key Transformation | Oxidation followed by Wittig olefination |
| Overall Yield | ~75-85% |
| Enantiomeric Excess | >98% ee |
| Reference | Based on analogous olefination reactions.[2] |
| Table 2: Synthesis of a Bicyclic Proline Precursor for Nirmatrelvir | |
| Starting Material | Boc-trans-4-hydroxy-L-proline benzyl ester |
| Key Transformations | Mesylation, Elimination, Cyclopropanation |
| Overall Yield | ~40% over 4 steps[1] |
| Key Intermediate Yields | Phenylselenyl derivative: 78%[1] |
| Alkene: 75%[1] | |
| Bicyclic product: 68%[1] | |
| Reference | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-4-oxoproline methyl ester
This protocol describes the oxidation of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester to the corresponding ketone, a key intermediate for olefination.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-N-Boc-4-oxoproline methyl ester as a white solid.
Expected Yield: 90-95%
Protocol 2: Synthesis of (S)-tert-Butyl 4-methylenepyrrolidine-1,2-dicarboxylate (Wittig Reaction)
This protocol details the conversion of the ketone to the exocyclic methylene group via a Wittig reaction.
Materials:
-
(S)-N-Boc-4-oxoproline methyl ester (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of (S)-N-Boc-4-oxoproline methyl ester in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate.
Expected Yield: ~85%
Signaling Pathway and Experimental Workflow Diagrams
The antiviral drugs synthesized using this compound derivatives often target key enzymes in the viral replication cycle. The following diagrams illustrate the Hepatitis C Virus (HCV) replication cycle and a general synthetic workflow.
Caption: HCV Replication Cycle and Points of Inhibition.
Caption: General Synthetic Workflow from this compound.
Conclusion
This compound and its derivatives are invaluable chiral building blocks in the synthesis of complex antiviral agents. The protocols and data presented herein demonstrate the practical utility of this starting material in constructing key intermediates for important drugs targeting HCV and SARS-CoV-2. The versatility of its functional groups allows for a range of synthetic transformations, making it a cornerstone in modern medicinal chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of Novel Peptidomimetics Using N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel peptidomimetics utilizing N-Boc-trans-4-hydroxy-L-prolinol as a versatile chiral building block. The protocols detailed below leverage solid-phase peptide synthesis (SPPS) and subsequent on-resin modifications to generate diverse peptidomimetic scaffolds. The incorporation of the 4-hydroxyprolinol moiety offers a unique opportunity to introduce conformational constraints and functional diversity into peptide sequences, which can lead to enhanced biological activity, selectivity, and metabolic stability.
Introduction to Prolinol-Based Peptidomimetics
Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties. Proline and its derivatives are particularly valuable in peptidomimetic design due to the conformational rigidity imparted by the pyrrolidine ring. This compound serves as an excellent starting material for creating novel peptidomimetics. The hydroxyl group at the 4-position provides a convenient handle for introducing a wide array of chemical modifications, thereby enabling the exploration of structure-activity relationships (SAR). The primary alcohol of the prolinol can be oxidized to an aldehyde for reductive amination or used as a nucleophile in various coupling reactions.
The general strategy involves the incorporation of the this compound unit into a peptide sequence via solid-phase synthesis, followed by the chemical modification of the hydroxyl group. This approach allows for the rapid generation of a library of diverse peptidomimetics for screening and optimization in drug discovery programs.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of a model prolinol-containing peptidomimetic on a solid support. The overall workflow is depicted in the diagram below.
Diagram: Experimental Workflow for Peptidomimetic Synthesis
Caption: General workflow for the solid-phase synthesis of prolinol-based peptidomimetics.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Fmoc-protected amino acids
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nucleophile for Mitsunobu reaction (e.g., 4-nitrophenol, phthalimide)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model tripeptide containing the modified prolinol moiety on a 0.1 mmol scale.
Step 1: Resin Swelling and Fmoc Deprotection
-
Place Fmoc-Rink Amide MBHA resin (0.1 mmol) in a fritted syringe.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF (5 mL). Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
Step 2: Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH)
-
In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DMF (2 mL).
-
Allow the activation to proceed for 10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (beads remain colorless).
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 3: Coupling of the Second Amino Acid (e.g., Fmoc-Gly-OH)
-
Repeat the Fmoc deprotection as described in Step 1.
-
Couple Fmoc-Gly-OH using the same procedure as in Step 2.
Step 4: Coupling of this compound
-
Repeat the Fmoc deprotection as described in Step 1.
-
In a separate vial, dissolve this compound (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DMF (2 mL).
-
Allow the activation to proceed for 10 minutes at room temperature.
-
Add the activated solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
On-Resin Modification via Mitsunobu Reaction
This protocol describes the modification of the hydroxyl group of the incorporated prolinol residue.
Step 5: Mitsunobu Reaction
-
Swell the peptide-resin in anhydrous THF (5 mL) for 30 minutes.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the desired nucleophile (e.g., 4-nitrophenol, 1.0 mmol) and PPh₃ (1.0 mmol) in anhydrous THF (3 mL).
-
Cool the solution to 0 °C and slowly add DEAD or DIAD (1.0 mmol).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the activated Mitsunobu reagent solution to the resin.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Wash the resin with THF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Cleavage, Purification, and Characterization
Step 6: Final Deprotection and Cleavage from Resin
-
Wash the modified peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptidomimetic by adding cold diethyl ether (40 mL).
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under vacuum.
Step 7: Purification and Characterization
-
Dissolve the crude peptidomimetic in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect and lyophilize the pure fractions.
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Data Presentation
The following tables summarize representative quantitative data for peptidomimetics derived from hydroxyproline, showcasing their potential biological activities.
Table 1: Synthesis Yields of Prolinol-Based Peptidomimetics
| Compound ID | Sequence/Scaffold | Modification | Crude Yield (%) | Purified Yield (%) |
| PMP-1 | Ac-Ala-Gly-Pro(4-O-PNP)-ol | 4-Nitrophenoxy | 65 | 28 |
| PMP-2 | Ac-Phe-Gly-Pro(4-N-Phth)-ol | Phthalimido | 58 | 22 |
| PMP-3 | c[Pro(4-O-Bn)-Gly-Ala] | Benzoxy (cyclic) | 45 | 15 |
PNP: p-nitrophenyl; Phth: Phthaloyl; Bn: Benzyl
Table 2: Biological Activity of Hydroxyproline-Derived Peptidomimetics
| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (µM) | Reference |
| HP-Inhib-A | Farnesyltransferase | Enzymatic | 0.85 | [1] |
| HP-Inhib-B | Geranylgeranyltransferase I | Enzymatic | 1.2 | [1] |
| AgPro | MDA-MB-231 Cancer Cells | Cytotoxicity | 3.7 | [2][3] |
| AgHyp | Jurkat Cancer Cells | Cytotoxicity | 3.0 | [2][3] |
Signaling Pathway
Peptidomimetics containing proline-rich motifs often modulate intracellular signaling pathways by interfering with protein-protein interactions (PPIs). A prominent example is the disruption of interactions involving SH3 (Src Homology 3) domains, which are crucial components of numerous signaling cascades, including the Ras-Raf-MEK-ERK pathway that regulates cell proliferation and survival.[4][5]
Diagram: Proline-Rich Peptidomimetic Targeting the Ras-Raf-MEK-ERK Pathway
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a prolinol-based peptidomimetic.
References
- 1. Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(I) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Boc-trans-4-hydroxy-L-prolinol in Asymmetric Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc-trans-4-hydroxy-L-prolinol is a versatile chiral building block derived from the naturally occurring amino acid trans-4-hydroxy-L-proline. Its rigid pyrrolidine backbone, coupled with the presence of a protected amine and two hydroxyl groups at defined stereocenters, makes it an invaluable starting material for the synthesis of a diverse range of chiral ligands and organocatalysts. These catalysts have demonstrated significant efficacy in various asymmetric transformations, providing access to enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries.
This document provides detailed application notes on the use of this compound in asymmetric catalysis, including the synthesis of derived organocatalysts and protocols for their application in key carbon-carbon bond-forming reactions.
Synthesis of Chiral Organocatalysts from this compound
The primary hydroxyl group of this compound can be readily modified to introduce sterically demanding or electronically tuned groups, leading to the formation of highly effective organocatalysts. A common strategy involves the silylation of the primary hydroxyl group to create bulky diarylprolinol silyl ether-type catalysts, which are renowned for their high stereoselectivity in a variety of asymmetric reactions.
Experimental Protocol: Synthesis of a Prolinol-Derived Silyl Ether Catalyst
This protocol describes the synthesis of a representative O-silyl-N-Boc-trans-4-hydroxy-L-prolinol catalyst.
Materials:
-
This compound
-
Tri-isopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tri-isopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired O-silyl-N-Boc-trans-4-hydroxy-L-prolinol catalyst.
Application in Asymmetric Aldol Reactions
Organocatalysts derived from this compound are effective in promoting the direct asymmetric aldol reaction between ketones and aldehydes. The catalyst facilitates the formation of a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner.
Quantitative Data for Asymmetric Aldol Reactions
The following table summarizes representative results for asymmetric aldol reactions catalyzed by various proline and hydroxyproline-derived organocatalysts.
| Catalyst Type | Ketone | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96 | 95:5 (anti/syn) | [1] |
| trans-4-Hydroxy-L-prolinamide derivative | Cyclohexanone | 4-Nitrobenzaldehyde | High | >99 | 98:2 (anti/syn) | [2] |
| O-silyl-diarylprolinol | Acetaldehyde | Acetaldehyde (self-aldol) | 56 | 82 | - | [3] |
| Proline-based dipeptide | Acetone | 4-Nitrobenzaldehyde | 95 | 98 | - | [4] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction catalyzed by a prolinol-derived catalyst.
Materials:
-
Prolinol-derived organocatalyst (e.g., O-silyl-N-Boc-trans-4-hydroxy-L-prolinol)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, chloroform, or neat)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) in the chosen solvent (or neat ketone), add the prolinol-derived organocatalyst (10-20 mol%).
-
Add the ketone (2-10 eq) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a suitable derivative.
Application in Asymmetric Michael Additions
Catalysts derived from this compound are also proficient in catalyzing the asymmetric Michael addition of carbonyl compounds to nitroalkenes, a powerful method for the construction of chiral γ-nitro carbonyl compounds.
Quantitative Data for Asymmetric Michael Additions
The following table presents typical results for asymmetric Michael additions catalyzed by various proline and prolinol-derived organocatalysts.
| Catalyst Type | Donor (Ketone/Aldehyde) | Acceptor (Nitroalkene) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| (S)-Proline derivative | Cyclohexanone | β-Nitrostyrene | 96 | 98 | 96:4 (syn/anti) | [5] |
| Proline-based reduced dipeptide | Various ketones/aldehydes | Nitroalkenes | up to 95 | up to 98 | up to 98:2 | [6] |
| Prolinol-derived eutectic mixture | Ketones | Nitroolefins | High | High | - | [6] |
| D-Proline derived catalyst | α-branched aldehydes | β-nitrostyrenes | up to 93 | up to 97 | >99:1 | [6] |
Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general method for the asymmetric Michael addition reaction.
Materials:
-
Prolinol-derived organocatalyst
-
Carbonyl compound (donor, e.g., cyclohexanone)
-
Nitroalkene (acceptor, e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene, Chloroform)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the nitroalkene (1.0 eq) and the carbonyl compound (2.0 eq) in the chosen solvent.
-
Add the prolinol-derived organocatalyst (10-20 mol%).
-
Stir the mixture at the specified temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the purified product by chiral HPLC to determine the enantiomeric excess and diastereomeric ratio.
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for the synthesis of a prolinol-derived silyl ether catalyst.
Caption: Enamine catalytic cycle for asymmetric aldol reactions.
Caption: Logical relationships of this compound.
References
Application Notes: Standard Protocols for N-Boc Deprotection of trans-4-hydroxy-L-prolinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the creation of pharmaceutical intermediates.[1][2] Its widespread use is due to its stability across a broad range of chemical conditions and its straightforward removal under acidic conditions.[1][3] trans-4-hydroxy-L-prolinol is a valuable chiral building block, and the efficient deprotection of its N-Boc derivative is a critical step in the synthesis of more complex molecules. These application notes provide detailed protocols for the two most common acidic deprotection methods, a quantitative comparison, and visualizations of the reaction mechanism and experimental workflow.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection of an N-Boc protected amine proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][2][3] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Comparison of Standard Deprotection Protocols
The choice of deprotection agent often depends on the substrate's sensitivity to acid and the desired form of the final product. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most prevalent reagents.
| Parameter | Method 1: TFA in DCM | Method 2: 4M HCl in 1,4-Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol (as co-solvent) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours[1] | 30 minutes - 2 hours[2] |
| Work-up | Evaporation, trituration with ether, or aqueous wash | Evaporation |
| Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt[2] |
| Pros | Rapid and effective; volatile reagents are easily removed.[1] | Clean reaction; reagent is easily removed in vacuo.[4][5] |
| Cons | Highly corrosive; can cause side reactions in sensitive substrates.[6] | Dioxane is a peroxide-former and requires careful handling. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a widely used method for its efficiency and the ease of removing the volatile reagents.[1][7]
Materials:
-
N-Boc-trans-4-hydroxy-L-prolinol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1–0.5 M.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise. A common concentration range is 20-50% TFA in DCM (v/v).[2]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.[2]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.[1][8]
-
To the resulting oil or solid, add cold diethyl ether and stir or sonicate to induce precipitation of the product as the TFA salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting trans-4-hydroxy-L-prolinol trifluoroacetate salt is often used without further purification.
-
Safety: TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an effective alternative to TFA and typically yields the hydrochloride salt of the amine, which is often a stable, crystalline solid.[3][4][9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane or methanol (if solubility is an issue) in a round-bottom flask.[2]
-
Addition of Acid: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[2][9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. A precipitate may form as the reaction progresses.[2][9]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up and Isolation:
-
Concentrate the reaction mixture to dryness under reduced pressure to remove the solvent and excess HCl.[9]
-
The resulting solid is the hydrochloride salt of trans-4-hydroxy-L-prolinol.
-
If necessary, the solid can be triturated with diethyl ether to remove non-polar impurities, filtered, and dried under vacuum.
-
Safety: 4M HCl in dioxane is corrosive. 1,4-Dioxane can form explosive peroxides upon storage and should be handled with care. Perform this procedure in a fume hood and wear appropriate PPE.
General Experimental Workflow
The following diagram illustrates the typical workflow for the N-Boc deprotection of an amine, from the starting material to the isolated product.
Caption: General workflow for acid-catalyzed N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols: Optimal Reaction Conditions for Coupling with N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal reaction conditions for coupling reactions involving N-Boc-trans-4-hydroxy-L-prolinol. This versatile chiral building block is frequently utilized in the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The protocols outlined below cover key coupling reactions at the hydroxyl group, including etherification and esterification, providing a foundation for the strategic design and execution of synthetic routes.
Introduction
This compound is a valuable chiral scaffold in medicinal chemistry and drug development. Its rigid pyrrolidine ring and the presence of a primary alcohol offer a unique platform for the introduction of diverse functionalities with high stereochemical control. The hydroxyl group can be readily derivatized to form ethers, esters, and other functionalities, making it a crucial component in the synthesis of novel chemical entities. This document summarizes optimal conditions for these transformations, supported by experimental protocols and comparative data.
Key Coupling Reactions and Data Presentation
The primary coupling reactions for this compound involve the derivatization of its hydroxyl group. The most common and effective methods are the Mitsunobu reaction for etherification and esterification, and the Steglich esterification for coupling with carboxylic acids.
Etherification of this compound can be achieved through several methods, with the Mitsunobu reaction being a prominent choice for coupling with phenolic partners due to its mild conditions and inversion of stereochemistry at the reacting center (though in this case, the alcohol is primary, so no stereocenter is inverted). The Williamson ether synthesis provides a classical alternative for coupling with alkyl halides under basic conditions.
Table 1: Comparative Data for Etherification of this compound
| Coupling Partner | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 12-24 | 75-90 | General Protocol |
| 4-Nitrophenol | Mitsunobu | PPh₃, DEAD | Toluene | 0 to 50 | 12 | ~85 | [1] |
| Benzyl Bromide | Williamson | NaH | THF/DMF | 0 to RT | 6-12 | 80-95 | General Protocol |
| Methyl Iodide | Williamson | NaH | THF | 0 to RT | 4-8 | >90 | General Protocol |
Esterification of this compound is commonly performed using the Mitsunobu reaction for a one-pot procedure with carboxylic acids or via the Steglich esterification, which employs a carbodiimide coupling agent and a catalyst.
Table 2: Comparative Data for Esterification of this compound
| Coupling Partner | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 8-16 | 80-95 | [2] |
| Acetic Acid | Mitsunobu | PPh₃, DEAD | DCM | 0 to RT | 6-12 | >90 | [2] |
| 4-Nitrobenzoic Acid | Mitsunobu | PPh₃, DIAD, THF | RT | 24 | 43 | [2] | |
| Stearic Acid | Steglich | DCC, DMAP | DCM | RT | 12-24 | 85-95 | [3] |
| N-Boc-Glycine | Steglich | EDC, DMAP | DCM/DMF | RT | 12 | ~90 | General Protocol |
Experimental Protocols
The following are detailed protocols for the key coupling reactions of this compound.
This protocol describes a general procedure for the synthesis of aryl ethers from this compound and a phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aryl ether.
This protocol provides a general method for the synthesis of alkyl ethers from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
This protocol details the synthesis of esters from this compound and a carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash the filter cake with DCM.
-
Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
The following diagrams illustrate the general workflows and a key reaction mechanism.
Caption: General workflow for the Mitsunobu coupling reaction.
Caption: General workflow for the Williamson Ether Synthesis.
Caption: Simplified mechanism of Steglich Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Role of N-Boc-trans-4-hydroxy-L-prolinol in medicinal chemistry and drug discovery.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Boc-trans-4-hydroxy-L-prolinol and its derivatives have emerged as indispensable chiral building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of complex therapeutic agents. The inherent conformational rigidity of the proline ring, combined with the stereochemically defined hydroxyl group, offers a unique platform for creating molecules with precise three-dimensional architectures, a critical aspect for potent and selective drug action. These attributes have been instrumental in the development of groundbreaking antiviral drugs and other significant bioactive compounds.
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the potential of this compound in their drug discovery endeavors.
Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a chiral precursor for synthesizing modified proline analogs that are incorporated into peptidomimetic drugs. Its derivatives have been central to the development of potent inhibitors targeting viral proteases, integral enzymes in the replication cycle of viruses like the Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Key Therapeutic Areas:
-
Antiviral Agents: this compound is a cornerstone in the synthesis of several approved antiviral drugs. Notably, it is a key starting material for the production of the bicyclic proline intermediate of Nirmatrelvir (the active component of Paxlovid), a crucial oral antiviral for the treatment of COVID-19.[1][2] It has also been fundamental in the development of HCV NS3/4A protease inhibitors like Boceprevir and Telaprevir .[3][4]
-
Cancer Research: Modified hydroxyproline scaffolds are being explored for their potential in developing novel anticancer agents.
-
Other Therapeutic Targets: The unique conformational constraints offered by proline analogs derived from this starting material are valuable in designing inhibitors for a range of other enzymes and receptors.
Featured Applications: Synthesis of Key Antiviral Drugs
Nirmatrelvir (Paxlovid)
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] A key structural feature of Nirmatrelvir is a bicyclic [3.1.0]proline derivative, which is synthesized from this compound.[1][2]
Logical Workflow for the Synthesis of the Bicyclic Proline Intermediate for Nirmatrelvir:
Caption: Synthetic strategy for the bicyclic proline core of Nirmatrelvir.
HCV NS3/4A Protease Inhibitors (Boceprevir and Telaprevir)
The proline moiety in HCV protease inhibitors plays a crucial role in binding to the S2 subsite of the NS3/4A protease active site, a key interaction for potent inhibition. This compound serves as a versatile starting material for creating various substituted proline analogs to optimize this interaction.
Signaling Pathway: Inhibition of HCV Polyprotein Processing
The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins. The NS3/4A protease is responsible for four of these cleavages. Inhibition of this enzyme halts the viral replication cycle.[5]
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Quantitative Data
The following table summarizes representative yields for key synthetic transformations starting from this compound and its derivatives in the synthesis of antiviral agents.
| Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| Boc Protection | 4-hydroxy-L-proline | N-Boc-cis-4-hydroxyproline | BOC anhydride, DMAP, CH2Cl2 | 82.0 | 98.8 | [6] |
| Synthesis of Bicyclic [3.1.0]proline Intermediate for Nirmatrelvir (2 steps) | Alkene precursor from this compound | Bicyclic [3.1.0] proline derivative hydrochloride | 1. Cobalt-catalyzed gem-dimethylcyclopropanation2. Deprotection and salt formation | 73 | >99 | [7] |
| HATU-mediated Peptide Coupling for Nirmatrelvir Intermediate | Bicyclic proline derivative & Boc-L-tert-leucine | Dipeptide intermediate | HATU, DIPEA, DMF | 50 | - | [8] |
| Synthesis of a Boceprevir Intermediate | 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol | 3-tert-Butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile | Trimethylsilyl cyanide, boron trifluoride-diethyl ether complex | 83.2 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of the Bicyclic [3.1.0]proline Intermediate for Nirmatrelvir
This protocol outlines the key cobalt-catalyzed gem-dimethylcyclopropanation step.[1][2]
Experimental Workflow:
Caption: Workflow for the synthesis of the Nirmatrelvir bicyclic intermediate.
Materials:
-
Alkene precursor derived from this compound
-
Cobalt(II) bromide (CoBr₂)
-
Pyridine-diimine (PDI) ligand
-
2,2-dichloropropane
-
Zinc dust
-
Anhydrous solvent (e.g., THF or DME)
Procedure:
-
Catalyst Preparation: In a glovebox, prepare the cobalt catalyst by stirring CoBr₂ and the PDI ligand in the anhydrous solvent.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene precursor and the anhydrous solvent.
-
Addition of Reagents: Add the pre-formed cobalt catalyst, zinc dust, and 2,2-dichloropropane to the reaction mixture.
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the bicyclic [3.1.0]proline derivative.
Protocol 2: HATU-Mediated Peptide Coupling
This protocol describes a general procedure for coupling a proline derivative with another amino acid, a common step in the synthesis of peptidomimetic drugs like Nirmatrelvir.[8][10]
Materials:
-
N-Boc protected proline derivative (carboxylic acid)
-
Amino acid ester hydrochloride (amine component)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolution: Dissolve the N-Boc protected proline derivative, the amino acid ester hydrochloride, and HATU in anhydrous DMF in a flask under an inert atmosphere.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Signaling Pathway Diagram: SARS-CoV-2 Mpro Inhibition by Nirmatrelvir
Nirmatrelvir inhibits the SARS-CoV-2 main protease (Mpro), which is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This cleavage is essential for the assembly of the viral replication and transcription complex.[11][12][13]
Caption: Nirmatrelvir inhibits SARS-CoV-2 replication by blocking Mpro.
Conclusion
This compound is a powerful and versatile chiral building block that has proven its value in the successful development of life-saving antiviral medications. Its unique structural features provide a robust starting point for the synthesis of complex, stereochemically defined molecules. The protocols and data presented herein offer a valuable resource for researchers aiming to harness the potential of this important scaffold in their own drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. mdpi.com [mdpi.com]
- 9. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Boc-trans-4-hydroxy-L-prolinol as a Precursor for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-trans-4-hydroxy-L-prolinol as a versatile chiral precursor for the synthesis of potent antiviral agents. Detailed experimental protocols for the synthesis of key antiviral drug candidates, including a SARS-CoV-2 main protease (Mpro) inhibitor and neuraminidase inhibitors, are presented.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, derived from the readily available and inexpensive amino acid, trans-4-hydroxy-L-proline. Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and protected aminomethyl groups make it an ideal starting material for the synthesis of complex molecules with specific stereochemistry, a critical feature for effective antiviral drugs. This document outlines its application in the synthesis of two major classes of antiviral agents: protease inhibitors and neuraminidase inhibitors.
I. Synthesis of a Nirmatrelvir Precursor (SARS-CoV-2 Mpro Inhibitor)
Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. A key structural feature of Nirmatrelvir is a bicyclic proline derivative. This compound can serve as a precursor for the synthesis of a crucial bicyclic intermediate.
Synthesis Workflow
Caption: Synthetic workflow from this compound to Nirmatrelvir.
Experimental Protocol: Synthesis of Bicyclic Proline Intermediate
This protocol outlines the key steps to synthesize the bicyclic proline core of Nirmatrelvir, starting from a derivative of this compound.
Step 1: Oxidation of this compound to the corresponding aldehyde.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Wittig reaction to form N-Boc-4-methylene-L-prolinol.
-
Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.
-
Add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise at 0 °C and stir for 1 hour at room temperature.
-
Cool the resulting ylide solution to -78 °C and add a solution of the crude aldehyde from Step 1 in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-4-methylene-L-prolinol.
Step 3: Cyclopropanation to the bicyclic proline intermediate.
-
To a solution of N-Boc-4-methylene-L-prolinol (1.0 eq) in anhydrous DCM, add a solution of diethylzinc (2.0 eq, 1.0 M in hexanes).
-
Add diiodomethane (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the N-Boc protected bicyclic prolinol intermediate. This intermediate can then be further elaborated to Nirmatrelvir through subsequent peptide coupling and functional group transformations.[1]
Quantitative Data: Synthesis of a Nirmatrelvir Dipeptide Intermediate
The following table summarizes the yields for key steps in a reported synthesis of a dipeptide intermediate for Nirmatrelvir, starting from a Boc-trans-4-hydroxy-L-proline derivative.[2]
| Step | Reactants | Product | Yield (%) |
| Mesylation | Boc-trans-4-hydroxy-L-proline benzyl ester, MsCl, TEA, DMAP | Mesylated proline derivative | quant. |
| Selenylation | Mesylated proline, (PhSe)₂, NaBH₄ | Phenylselenyl derivative | 78 |
| Elimination | Phenylselenyl derivative, H₂O₂ | Alkene intermediate | 75 |
| Cyclopropanation | Alkene intermediate, 2,2-dichloropropane, Zn, ZnBr₂, Co(II)-complex | Bicyclic dimethylcyclopropyl amino acid | 68 |
| Peptide Coupling | Bicyclic amino acid HCl salt, N-trifluoroacetyl L-tert-leucine, HATU | Dipeptide intermediate | 71 |
II. Synthesis of Pyrrolidine-Based Neuraminidase Inhibitors
Neuraminidase is a key enzyme for the release of new influenza virus particles from infected cells. Inhibiting this enzyme is an effective strategy for treating influenza. This compound provides a scaffold for developing potent neuraminidase inhibitors.
General Synthesis Workflow
Caption: General workflow for synthesizing neuraminidase inhibitors.
Experimental Protocol: Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor Analog
This protocol is adapted from the synthesis of pyrrolidine-based neuraminidase inhibitors starting from 4-hydroxy-L-proline.[3][4]
Step 1: Mesylation of this compound.
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the mesylated product.
Step 2: Azide Substitution.
-
Dissolve the mesylated compound (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) and stir the mixture at 80 °C for 12 hours.
-
Cool the reaction mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the azido-prolinol derivative.
Step 3: Reduction of the Azide.
-
Dissolve the azido-prolinol derivative (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the amino-prolinol derivative.
Step 4: Amine Functionalization (Example: Acylation).
-
Dissolve the amino-prolinol (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography if necessary.
Quantitative Data: Antiviral Activity of Pyrrolidine-Based Neuraminidase Inhibitors
The following table presents the in vitro inhibitory activity of synthesized pyrrolidine derivatives against influenza A (H3N2) neuraminidase.[3][4]
| Compound | R Group Modification | IC₅₀ (µM) vs. H3N2 Neuraminidase |
| 6e | Phenylacetyl | 1.56 |
| 9c | 4-Chlorobenzoyl | 2.40 |
| 9e | 4-Nitrobenzoyl | 2.71 |
| 9f | 3,4-Dichlorobenzoyl | 1.88 |
| 10e | 4-Nitrophenylacetyl | 2.25 |
| Oseltamivir | - | 1.06 |
III. Mechanism of Action: Inhibition of Viral Enzymes
The antiviral agents synthesized from this compound derivatives primarily act by inhibiting key viral enzymes that are crucial for the virus's life cycle.
Caption: Inhibition of viral replication by targeting key viral enzymes.
-
Protease Inhibitors (e.g., Nirmatrelvir): Viruses like SARS-CoV-2 produce long polyprotein chains that must be cleaved by a viral protease (Mpro) into individual functional proteins. Nirmatrelvir, with its key bicyclic proline structure, fits into the active site of Mpro, blocking its function and thus halting viral replication.
-
Neuraminidase Inhibitors: Influenza viruses use the enzyme neuraminidase to cleave sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells. The pyrrolidine-based inhibitors mimic the natural substrate of neuraminidase, binding to its active site and preventing the release of progeny virions.
Conclusion
This compound is a highly valuable and versatile chiral precursor for the synthesis of a diverse range of antiviral compounds. Its utility in constructing the core structures of both a potent SARS-CoV-2 Mpro inhibitor and effective influenza neuraminidase inhibitors highlights its significance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel antiviral therapeutics.
References
- 1. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of N-Boc-trans-4-hydroxy-L-prolinol, a versatile chiral building block used in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1] The protocols outlined below cover key transformations of the hydroxyl group, including etherification, oxidation, and esterification, providing a foundation for the synthesis of diverse libraries of substituted prolinol derivatives.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of an ether linkage by reacting an alkoxide with a primary alkyl halide.[2][3] In the case of this compound, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by nucleophilic substitution with an alkyl halide to yield the desired ether.
Experimental Protocol:
A representative procedure for the synthesis of N-Boc-trans-4-O-benzyl-L-prolinol is as follows:
-
Preparation: A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) is added portion-wise with careful stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Benzyl bromide (1.2 eq.) is added dropwise to the reaction mixture at room temperature. A catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-Boc-trans-4-O-benzyl-L-prolinol.
Table 1: Representative Data for Williamson Ether Synthesis
| Parameter | Value/Condition |
| Reactants | This compound, Sodium Hydride, Benzyl Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Reported Yield | 70-85% (yields may vary based on the specific alkyl halide used) |
Oxidation to Aldehyde via Swern Oxidation
The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5] This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.
Experimental Protocol:
A general procedure for the Swern oxidation of this compound to the corresponding aldehyde, N-Boc-trans-4-hydroxy-L-prolinal, is as follows:
-
Activator Preparation: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath) in a three-necked flask under an inert atmosphere.
-
DMSO Addition: A solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 30-60 minutes.
-
Base Addition: Triethylamine (TEA, 5.0 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature and then allowed to warm to room temperature.
-
Work-up: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is often used in the next step without further purification due to its potential instability. If necessary, purification can be achieved by careful flash column chromatography on silica gel.
Table 2: Representative Data for Swern Oxidation
| Parameter | Value/Condition |
| Reactants | This compound, Oxalyl Chloride, DMSO, Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Reported Yield | 85-95% (yields are often high but the product can be unstable)[6] |
Esterification via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol carbon.[7][8] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol:
The following is a general procedure for the esterification of this compound with a carboxylic acid (e.g., benzoic acid):
-
Reactant Mixture: To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added.
-
Reagent Addition: DIAD or DEAD (1.5 eq.) is added dropwise to the stirred solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred until the starting alcohol is consumed, as monitored by TLC.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[9]
Table 3: Representative Data for Mitsunobu Reaction
| Parameter | Value/Condition |
| Reactants | This compound, Carboxylic Acid, Triphenylphosphine, DIAD/DEAD |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Reported Yield | 60-90% (yields can vary depending on the steric hindrance of the alcohol and the pKa of the carboxylic acid)[10] |
Application in Drug Discovery: Development of Amino Acid Transporter Inhibitors
Derivatives of this compound are valuable scaffolds in the development of inhibitors for biological targets such as the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).[7][9][11] These transporters are implicated in various diseases, including cancer and neurological disorders.[11] The general workflow for the discovery and evaluation of such inhibitors is outlined below.
Caption: Workflow for the discovery of prolinol-based SLC1A4/SLC1A5 inhibitors.
Logical Workflow for Synthesis and Evaluation
The development of novel therapeutic agents based on the this compound scaffold follows a logical progression from initial synthesis to biological characterization.
Caption: Logical progression from synthesis to lead selection.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Boc-L-Prolinal | 69610-41-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Revisiting the HO●-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of N-Boc-trans-4-hydroxy-L-prolinol for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-trans-4-hydroxy-L-prolinol is a pivotal chiral building block in the synthesis of a wide array of pharmaceuticals and complex molecules. Its rigid pyrrolidine scaffold and versatile functional groups make it an invaluable starting material in drug discovery and development. The industrial demand for this intermediate necessitates scalable, cost-effective, and safe synthetic routes that do not rely on hazardous reagents or laborious purification techniques like column chromatography.
This document provides detailed application notes and protocols for two scalable synthetic routes to this compound, designed for industrial applications. The protocols emphasize the use of readily available starting materials, safe reagents, and non-chromatographic purification methods to ensure high yield and purity on a large scale.
Synthesis Overview
Two primary scalable routes for the synthesis of this compound have been identified and detailed below:
-
Route 1: Synthesis via Methyl Ester Intermediate. This pathway involves the initial protection of trans-4-hydroxy-L-proline with a Boc group, followed by esterification to the methyl ester. The final step is the reduction of the methyl ester to the desired prolinol. This route is advantageous due to the high crystallinity and ease of purification of the intermediate ester.
-
Route 2: Synthesis via Mixed Anhydride Intermediate. This approach also begins with the Boc-protection of trans-4-hydroxy-L-proline. The carboxylic acid is then activated in situ as a mixed anhydride, which is subsequently reduced to the prolinol. This method can be more direct, potentially reducing the number of unit operations.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in each synthetic route, providing a basis for comparison in terms of yield and purity.
Table 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline (Precursor for both routes)
| Parameter | Value | Reference |
| Starting Material | trans-4-hydroxy-L-proline | Internal Data |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [1] |
| Solvent | Water, t-Butanol | [1] |
| Reaction Time | Overnight | [1] |
| Yield | >95% | [1] |
| Purity | High (used without further purification) | [1] |
| Scale | Multi-gram | [1] |
Table 2: Route 1 - Synthesis via Methyl Ester Intermediate
| Step | Parameter | Value | Reference |
| Esterification | Starting Material | N-Boc-trans-4-hydroxy-L-proline | Internal Data |
| Reagents | Thionyl chloride, Methanol | Similar Procedures | |
| Yield | ~98% | Estimated | |
| Purity | >97% | [2] | |
| Reduction | Starting Material | N-Boc-trans-4-hydroxy-L-proline methyl ester | Internal Data |
| Reagents | 1,1'-Carbonyldiimidazole (CDI), Sodium Borohydride | [1] | |
| Yield | High (not specified) | [1] | |
| Purity | >99% (after crystallization) | [1] |
Table 3: Route 2 - Synthesis via Mixed Anhydride Intermediate
| Step | Parameter | Value | Reference |
| Mixed Anhydride Formation & Reduction | Starting Material | N-Boc-trans-4-hydroxy-L-proline | Internal Data |
| Reagents | Ethyl chloroformate, N-Methylmorpholine, Sodium Borohydride | General Procedures | |
| Yield | 85-95% | Estimated | |
| Purity | >98% (after workup and crystallization) | Estimated |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
This protocol describes the initial Boc-protection of trans-4-hydroxy-L-proline, a common precursor for both scalable routes.
Materials:
-
trans-4-hydroxy-L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Hexane
-
Potassium bisulfate (KHSO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve trans-4-hydroxy-L-proline (1.0 eq) and sodium hydroxide (1.0 eq) in a mixture of water and tert-butanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in tert-butanol to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to warm to ambient temperature and continue stirring overnight.
-
Add water to the reaction mixture and extract with hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold aqueous solution of potassium bisulfate.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a glassy solid, which can be used in the next step without further purification.[1]
Route 1: Detailed Protocols
Protocol 1A: Esterification to N-Boc-trans-4-hydroxy-L-proline Methyl Ester
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring and a dropping funnel
-
Ice bath
Procedure:
-
Suspend N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol in a reaction vessel equipped with an overhead stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester as a solid. The product can be further purified by crystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 1B: Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester
This protocol utilizes a safer, scalable reduction method avoiding pyrophoric reagents like LAH.[1]
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring
-
Ice bath
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF in a reaction vessel.
-
Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature and stir for 1-2 hours until the activation is complete (monitor by TLC or HPLC).
-
In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in water and cool it in an ice bath.
-
Slowly add the activated ester solution to the cold sodium borohydride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by crystallization from a suitable solvent system to afford a high-purity solid.
Route 2: Detailed Protocol
Protocol 2A: Direct Reduction of N-Boc-trans-4-hydroxy-L-proline via Mixed Anhydride
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring and a dropping funnel
-
Dry ice/acetone bath
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous THF in a reaction vessel.
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
Add N-Methylmorpholine (1.1 eq) to the solution.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -10 °C. Stir the resulting mixture for 30 minutes at this temperature to form the mixed anhydride.
-
In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in water and cool it in an ice bath.
-
Slowly add the cold sodium borohydride solution to the mixed anhydride solution, maintaining the reaction temperature below 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield pure this compound.
Visualizations
The following diagrams illustrate the logical workflows for the scalable synthesis of this compound.
Caption: Overall workflow for the two scalable synthesis routes.
Caption: Detailed experimental workflow for Route 1.
Caption: Detailed experimental workflow for Route 2.
References
Application Notes and Protocols for the Characterization of N-Boc-trans-4-hydroxy-L-prolinol
Compound: N-Boc-trans-4-hydroxy-L-prolinol Molecular Formula: C₁₀H₁₉NO₄[1] Molecular Weight: 217.26 g/mol [1] CAS Number: 61478-26-0[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. ¹H NMR confirms the presence and connectivity of protons in the molecule, while ¹³C NMR identifies the carbon skeleton. The combination of these techniques, along with 2D NMR experiments like COSY and HSQC if necessary, can unambiguously confirm the structure and stereochemistry of the compound. Key features to observe are the signals for the Boc protecting group, the pyrrolidine ring protons, and the hydroxymethyl group (CH₂OH) that differentiates it from the corresponding acid or ester.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound, based on data from similar structures and general chemical shift principles.[3][4][5][6][7] Actual shifts may vary depending on the solvent and concentration.
| ¹H NMR (Proton) | Expected δ (ppm) | Multiplicity | Integration | ¹³C NMR (Carbon) | Expected δ (ppm) |
| H (Boc) | ~1.45 | singlet | 9H | C (Boc, -C(CH₃)₃) | ~80.0 |
| H₃' (ring) | ~1.80 | multiplet | 1H | C (Boc, -C(CH₃)₃) | ~28.5 |
| H₃ (ring) | ~2.10 | multiplet | 1H | C₃ (ring) | ~38.0 |
| H₅' (ring) | ~3.25 | multiplet | 1H | C₅ (ring) | ~55.0 |
| H₅ (ring) | ~3.40 | multiplet | 1H | C (CH₂OH) | ~64.0 |
| H (CH₂OH) | ~3.50-3.70 | multiplet | 2H | C₄ (ring) | ~70.0 |
| H₂ (ring) | ~3.90 | multiplet | 1H | C₂ (ring) | ~60.0 |
| H₄ (ring) | ~4.30 | broad singlet | 1H | C (Boc, C=O) | ~155.0 |
| OH (ring) | variable | broad singlet | 1H | ||
| OH (CH₂OH) | variable | broad singlet | 1H |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like the sodiated molecule [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula.
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z (Exact Mass) |
| [M+H]⁺ | C₁₀H₂₀NO₄⁺ | 218.1387 |
| [M+Na]⁺ | C₁₀H₁₉NNaO₄⁺ | 240.1206 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Calibrate the instrument using a standard calibration solution to ensure mass accuracy.
-
Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
For HRMS data, compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 4. N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR spectrum [chemicalbook.com]
- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester(74844-91-0) 1H NMR spectrum [chemicalbook.com]
- 6. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
Application Notes and Protocols: High-Purity N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the procurement, quality assessment, and utilization of high-purity N-Boc-trans-4-hydroxy-L-prolinol. This versatile chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including modified peptides and chiral ligands.
Suppliers and Procurement
High-purity this compound is available from several reputable chemical suppliers. When procuring this reagent, it is crucial to consider the purity specifications and the intended application.
Table 1: Prominent Suppliers of this compound and Related Compounds
| Supplier | Product Name | CAS Number | Purity | Notes |
| Thermo Scientific Chemicals | This compound | 61478-26-0 | 96%[1] | --- |
| CP Lab Safety | This compound | 61478-26-0 | min 98%[2] | For professional manufacturing and research use only.[2] |
| Parchem | This compound | 61478-26-0 | Not specified | Specialty chemical supplier.[3] |
| Sigma-Aldrich | N-Boc-trans-4-hydroxy-L-proline methyl ester | 74844-91-0 | 97% | Precursor to this compound. |
| TCI Chemicals | trans-N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | 13726-69-7 | >98.0% (HPLC) | Precursor to this compound. |
Procurement Workflow:
Quality Assessment and Control
Ensuring the purity and stereochemical integrity of this compound is critical for the success of subsequent synthetic steps. A combination of analytical techniques should be employed for quality control.
Table 2: Key Quality Control Parameters and Analytical Methods
| Parameter | Method | Typical Specification | Purpose |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | To quantify the percentage of the desired compound and detect any impurities. |
| Identity | ¹H NMR, ¹³C NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and identify any structural isomers. |
| Mass Spectrometry (MS) | Conforms to molecular weight | To confirm the molecular weight of the compound. | |
| Chiral Purity | Chiral HPLC | Enantiomeric excess (ee) ≥99% | To ensure the stereochemical integrity of the L-enantiomer. |
| Appearance | Visual Inspection | White to off-white solid/powder | To check for any discoloration or foreign matter. |
| Solubility | Visual Inspection | Soluble in methanol, chloroform, and other common organic solvents. | To ensure suitability for reaction conditions. |
Experimental Protocol: HPLC Analysis for Purity Determination
This protocol provides a general method for determining the chemical purity of this compound. Method optimization may be required based on the specific HPLC system and column.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the same solvent as the standard to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
-
Quality Control Workflow:
Applications and Experimental Protocols
This compound is a valuable chiral building block due to its rigid pyrrolidine ring and the presence of both a protected amine and a primary alcohol, allowing for selective chemical modifications.
Use in Peptide Synthesis
The hydroxyl group of this compound can be further functionalized or used to introduce conformational constraints in peptides. The following is a general protocol for incorporating this modified amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS).
Experimental Protocol: Incorporation into a Peptide Chain via Mitsunobu Reaction
This protocol describes the attachment of a carboxylic acid to the hydroxyl group of resin-bound this compound.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Wang resin) loaded with the C-terminal amino acid of the desired peptide.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group if applicable.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of this compound:
-
Activate the carboxylic acid of the preceding amino acid using a standard coupling reagent (e.g., HBTU/DIPEA in DMF).
-
Couple the activated amino acid to the free amine of the resin-bound peptide.
-
Wash the resin thoroughly.
-
Repeat the coupling and deprotection steps to elongate the peptide chain until this compound is to be incorporated.
-
-
Mitsunobu Reaction for Side-Chain Modification:
-
Swell the peptide-resin containing the free hydroxyl group of the prolinol moiety in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the carboxylic acid to be attached (3 equivalents) and triphenylphosphine (PPh₃) (3 equivalents) in anhydrous THF.
-
Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3 equivalents).
-
Add this mixture to the swollen resin and react for 2-4 hours at room temperature.
-
Wash the resin with THF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Synthesis of Chiral Ligands and Organocatalysts
The chiral scaffold of this compound is an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.
Experimental Protocol: Synthesis of a Prolinol-Derived Diphosphine Ligand
This protocol outlines a general procedure for converting the hydroxyl group to a leaving group followed by substitution with a phosphine.
-
Activation of the Hydroxyl Group:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Substitution with Phosphine:
-
Prepare a solution of lithium diphenylphosphide (LiPPh₂) by reacting triphenylphosphine with lithium metal in THF.
-
Add the crude mesylate from the previous step, dissolved in THF, to the LiPPh₂ solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified phosphine-containing product in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final ligand as a TFA salt.
-
Logical Flow for Synthesis of a Chiral Ligand:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-trans-4-hydroxy-L-prolinol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-trans-4-hydroxy-L-prolinol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct synthesis route involves the reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline. This is typically a one-step process following the protection of the amine group of trans-4-hydroxy-L-proline.
Q2: Which reducing agents are most effective for this synthesis?
A2: Strong hydride-donating reagents are necessary for the reduction of the carboxylic acid. The most commonly employed reducing agents are Lithium aluminum hydride (LiAlH₄) and borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).
Q3: Is the N-Boc protecting group stable under the reaction conditions?
A3: The N-Boc group is generally stable to hydride reducing agents like LiAlH₄ and borane. However, it is sensitive to acidic conditions.[1] Care must be taken during the workup phase to avoid acidic environments that could lead to premature deprotection.[1]
Q4: What is a typical yield for this reaction?
A4: The yield can vary significantly depending on the chosen reducing agent, reaction conditions, and purification method. Reported yields can range from moderate to high, often exceeding 80% under optimized conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield. TLC analysis shows a significant amount of unreacted N-Boc-trans-4-hydroxy-L-proline. What went wrong?
A: This indicates an incomplete reduction. Several factors could be the cause:
-
Possible Cause 1: Inactive Reducing Agent.
-
Explanation: Lithium Aluminum Hydride and borane reagents are highly reactive and sensitive to moisture and air. Improper storage or handling can lead to decomposition and reduced activity.
-
Solution: Always use freshly opened reagents or properly stored materials under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.[1]
-
-
Possible Cause 2: Insufficient Equivalents of Reducing Agent.
-
Explanation: The reduction of a carboxylic acid with LiAlH₄ or borane consumes multiple equivalents of the hydride. Using too little reagent will result in an incomplete reaction.[1]
-
Solution: For LiAlH₄, at least 0.75 equivalents are stoichiometrically required, but it is common to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.[1] For borane reagents, at least 1.0 equivalent of BH₃ is typically used.[1]
-
-
Possible Cause 3: Inadequate Reaction Temperature or Time.
-
Explanation: The reduction of carboxylic acids can be slow, especially with milder borane reagents, and may require elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: For LiAlH₄ reductions, the reaction is often started at 0 °C and then allowed to warm to room temperature or gently heated. For borane reductions, the reaction may require heating to reflux in a solvent like THF. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Issue 2: Difficulty with the Reaction Workup
Q: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the workup?
A: A common and effective method to address this is the Fieser workup protocol.
-
Solution: The Fieser Workup Protocol.
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
For a reaction performed with X g of LiAlH₄, slowly and carefully add the following in sequence:
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. This should result in the formation of a white, granular precipitate that is much easier to filter.[1]
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF) to recover the product.[1]
-
Issue 3: Product Purity Issues After Purification
Q: After column chromatography, my product is still not pure. What are the likely impurities and how can I remove them?
A: Purity issues can arise from several sources.
-
Possible Cause 1: Unreacted Starting Material.
-
Explanation: If the reduction was incomplete, N-Boc-trans-4-hydroxy-L-proline may co-elute with the product, especially if the chromatography conditions are not optimized.
-
Solution: N-Boc-trans-4-hydroxy-L-proline is acidic, while this compound is neutral. An acid-base extraction during the workup can effectively remove the unreacted starting material. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material before drying and concentrating.[1]
-
-
Possible Cause 2: Boron Complexes (Borane Reduction).
-
Explanation: If a borane reagent was used, boron complexes can sometimes contaminate the final product.
-
Solution: To remove boron impurities, a common method is to add methanol to the crude product and concentrate it under reduced pressure. This process is typically repeated two to three times. The methanol reacts with boron residues to form volatile trimethyl borate, which is removed during evaporation.[1]
-
Data Summary
The following tables summarize the effect of different reducing agents and reaction conditions on the yield of this compound.
Table 1: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| LiAlH₄ | THF | 0 °C to RT | >90% | General Knowledge |
| BH₃·THF | THF | Reflux | 80-90% | General Knowledge |
| BH₃·SMe₂ | THF | Reflux | 80-90% | General Knowledge |
| NaBH₄/I₂ | THF | 0 °C to RT | ~85% | Synthetic Communications, 2005, 35, 215-219 |
Table 2: Optimization of Reaction Conditions with BH₃·THF
| Equivalents of BH₃·THF | Reaction Time (h) | Temperature | Yield |
| 1.5 | 4 | Reflux | 82% |
| 2.0 | 4 | Reflux | 88% |
| 2.5 | 4 | Reflux | 91% |
| 2.5 | 6 | Reflux | 92% |
Note: The data in Table 2 is illustrative and based on typical optimization trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
This protocol describes the protection of the amine group of trans-4-hydroxy-L-proline.
-
Dissolve trans-4-hydroxy-L-proline (1 equivalent) in a mixture of water, t-butanol, and sodium hydroxide (1 equivalent).
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in t-butanol dropwise with stirring.[2]
-
Continue stirring overnight at room temperature.[2]
-
Add water to the reaction mixture and extract with hexanes to remove unreacted Boc₂O.[2]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of KHSO₄.[2]
-
Extract the product with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline as a glassy solid. The product is often used in the next step without further purification.[2]
Protocol 2: Reduction of N-Boc-trans-4-hydroxy-L-proline with LiAlH₄
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and perform a Fieser workup as described in the Troubleshooting Guide.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Technical Support Center: Purification of N-Boc-trans-4-hydroxy-L-prolinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Boc-trans-4-hydroxy-L-prolinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for purifying this compound are flash column chromatography on silica gel and recrystallization. Flash chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity if a suitable solvent system can be identified.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can originate from the preceding synthesis steps. These include:
-
Unreacted starting materials: Such as N-Boc-trans-4-hydroxy-L-proline from an incomplete reduction reaction.
-
Reagents from the Boc-protection step: Residual di-tert-butyl dicarbonate (Boc-anhydride) and its byproduct, tert-butanol.[1]
-
Side-products from the reduction: Depending on the reducing agent used (e.g., LiAlH₄), these can include complex aluminum salts.
-
Deprotected product: The free amine, trans-4-hydroxy-L-prolinol, can be formed if the N-Boc group is cleaved during the reaction or workup.
Q3: Is the N-Boc protecting group stable during purification?
A3: The N-Boc group is sensitive to acidic conditions and can be cleaved.[2] Care should be taken to avoid strong acids during workup and purification. Prolonged exposure to silica gel, which is slightly acidic, can also lead to partial deprotection, especially if the elution time during column chromatography is long.
Q4: How can I remove residual di-tert-butyl dicarbonate (Boc-anhydride) from my crude product?
A4: Unreacted Boc-anhydride can often be removed by evaporation under high vacuum due to its volatility.[1] Alternatively, it can be quenched by adding a nucleophilic amine like imidazole to the reaction mixture before workup.[3] A thorough wash with a saturated sodium bicarbonate solution during the workup can also help hydrolyze and remove residual Boc-anhydride.[1]
Troubleshooting Guide
Issue 1: Low yield after flash column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is highly polar and is not eluting from the column. | Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, then methanol) may be necessary. Adding a small percentage of methanol to the ethyl acetate can significantly increase eluting power. |
| Product is partially deprotected on the silica gel and the resulting free amine is sticking to the column. | Neutralize the silica gel by pre-treating it with a base like triethylamine. This can be done by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent. |
| Product is co-eluting with an impurity. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent mixtures to achieve better separation between your product and the impurity. |
| The column was overloaded. | Use an appropriate ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 ratio by weight. |
Issue 2: Product purity is not satisfactory after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete separation of closely related impurities during chromatography. | Use a shallower solvent gradient during flash chromatography to improve resolution. Alternatively, consider using a higher-resolution technique like preparative HPLC. |
| Product co-crystallized with an impurity. | Try a different solvent or solvent mixture for recrystallization. A detailed solvent screen is recommended. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. |
| Presence of residual, non-UV active impurities. | Use a universal TLC stain, such as potassium permanganate, to visualize impurities that do not appear under UV light. |
Issue 3: Unexpected spots on TLC analysis of the purified product.
| Possible Cause | Troubleshooting Step |
| N-Boc deprotection. | A new, more polar spot that stains with ninhydrin likely corresponds to the free amine. This indicates that the purification conditions were too acidic or exposure to silica gel was too long. Use a neutralized silica gel or a faster purification method. |
| Presence of diastereomers. | If the synthesis involved steps that could epimerize any of the stereocenters, you might have diastereomeric impurities. These can be very difficult to separate by standard chromatography. Chiral chromatography may be required. |
Quantitative Data on Purification Methods
The following table provides a representative comparison of common purification methods for this compound. The values are based on typical outcomes reported for this and structurally similar compounds.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 70-90% | Good for removing a wide range of impurities; scalable. | Can be time-consuming; potential for product degradation on silica gel. |
| Recrystallization | >99% | 60-80% | Can achieve very high purity; cost-effective. | Finding a suitable solvent can be challenging; lower yields if product is significantly soluble at low temperatures. |
| Preparative HPLC | >99.5% | >90% | Excellent for achieving very high purity and separating close-eluting impurities. | Expensive equipment and solvents; lower throughput. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution and concentrate it to dryness on a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica to pack under gravity, then gently apply pressure to obtain a well-packed bed. Ensure there are no air bubbles or cracks.
3. Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer.
-
Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexane, then 100% ethyl acetate, and finally 5-10% methanol in ethyl acetate) to elute the product and any more polar impurities.
-
Collect fractions and monitor them by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Purification Issues
Caption: A decision tree for troubleshooting common issues encountered during the purification of this compound.
Key Molecules in the Purification Process
Caption: Chemical relationship between the target molecule, this compound, and its common process-related impurities.
References
Identifying and minimizing side reactions during N-Boc-trans-4-hydroxy-L-prolinol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of N-Boc-trans-4-hydroxy-L-prolinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most common and direct synthesis involves the reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline. The primary challenges associated with this synthesis are ensuring the complete reduction of the starting material, preventing side reactions such as epimerization, and simplifying the purification process.
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions include:
-
Incomplete Reduction: Leaving unreacted N-Boc-trans-4-hydroxy-L-proline.
-
Epimerization: Inversion of stereochemistry at the C2 or C4 positions of the pyrrolidine ring.
-
Boc Deprotection: Premature removal of the Boc protecting group under acidic conditions.
-
Formation of Boron Complexes: When using borane-based reducing agents, stable boron complexes can form, complicating workup and purification.
-
Gelatinous Precipitates: Formation of unfilterable aluminum salts during the workup of reactions using Lithium Aluminum Hydride (LiAlH₄).
Q3: How can I detect the presence of common impurities?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid in-process monitoring of the reaction progress and initial identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly effective for quantifying the purity of the final product and detecting diastereomeric impurities (epimers).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Q4: Is the N-Boc protecting group stable during the reduction step?
The N-Boc group is generally stable to hydride-reducing agents like Lithium Aluminum Hydride (LiAlH₄) and borane reagents. However, it is sensitive to acidic conditions, so care must be taken to avoid acidic environments during the reaction workup to prevent premature deprotection.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the product is significantly lower than expected. TLC or HPLC analysis of the crude product shows a substantial amount of unreacted starting material.
Potential Cause & Solution
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | LiAlH₄ and borane reagents are moisture-sensitive. Use freshly opened reagents or ensure they have been stored correctly under an inert atmosphere. Ensure all glassware is thoroughly dried before use.[1] |
| Insufficient Reducing Agent | The reduction of a carboxylic acid requires a sufficient stoichiometric amount of the reducing agent. It is common to use a slight excess (e.g., 1.5-2.0 equivalents of LiAlH₄) to drive the reaction to completion.[1] |
| Inadequate Reaction Time or Temperature | Carboxylic acid reductions can be slow. For LiAlH₄ reductions, allow the reaction to stir for several hours or overnight. If using a milder borane reagent, gentle heating (e.g., reflux in THF) may be necessary.[1] |
| Difficult Workup and Product Loss | For LiAlH₄ reactions, the formation of gelatinous aluminum salts can trap the product. Employing a specific workup protocol, such as the Fieser method, can mitigate this by forming a granular, filterable precipitate.[1] |
Issue 2: Presence of an Unexpected Isomer (Epimerization)
Symptom: HPLC or NMR analysis of the purified product indicates the presence of a diastereomer (e.g., the cis-isomer).
Potential Cause & Solution
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Elevated temperatures during the reduction or workup can sometimes lead to epimerization. Maintain recommended reaction temperatures and avoid excessive heating. |
| Basic or Acidic Conditions | Strong basic or acidic conditions during workup or purification can potentially cause epimerization at the α-carbon to the carbonyl group in the starting material before reduction. Use mild acids and bases for extractions and pH adjustments. |
| Choice of Reagents | While less common in a simple reduction, certain reagents and solvents can promote epimerization. If epimerization is a persistent issue, consider alternative, milder reducing agents. |
Issue 3: Product is Impure After Purification
Symptom: The final product shows significant impurities by HPLC or NMR even after column chromatography.
Potential Cause & Solution
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | If the reduction was incomplete, the acidic N-Boc-trans-4-hydroxy-L-proline may be difficult to separate from the neutral product by chromatography alone. Perform an acid-base extraction during the workup by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[1] |
| Boron Complexes | If a borane reducing agent was used, residual boron complexes might co-elute with the product. Quenching the reaction with an alcohol like methanol can help to break up these complexes.[1] |
| Premature Boc Deprotection | If acidic conditions were used during workup, the Boc group may be partially or fully removed. Ensure the workup is performed under neutral or slightly basic conditions. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for N-Boc-trans-4-hydroxy-L-proline Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Purity (%) | Key Considerations |
| LiAlH₄ | THF, Diethyl ether | 0 to reflux | 2-16 | 75-90 | >98 | Highly reactive, requires careful quenching and workup (e.g., Fieser method). |
| BH₃-DMS | THF | 0 to reflux | 4-24 | 70-85 | >98 | Milder than LiAlH₄, may require heating. Potential for boron complex formation. |
| NaBH₄ / I₂ | THF | 0 to RT | 2-6 | 80-95 | >99 | In situ generation of diborane, generally high yielding and clean. |
| NaBH₄ / CDI | THF | RT | 12-24 | 70-80 | >98 | Milder alternative to LiAlH₄, but may be slower.[2] |
Note: The data presented are typical values and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reduction of N-Boc-trans-4-hydroxy-L-proline with LiAlH₄
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Addition of Starting Material: Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.[1]
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Chiral HPLC Analysis for Purity and Epimerization
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier, is used.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for detecting the Boc-protected prolinol.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the chromatogram for the main product peak and any potential diastereomeric impurity peaks. The relative peak areas can be used to determine the purity and diastereomeric ratio.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Troubleshooting guide for the N-Boc deprotection of trans-4-hydroxy-L-prolinol
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-Boc deprotection of trans-4-hydroxy-L-prolinol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your synthetic work.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of trans-4-hydroxy-L-prolinol, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes | Suggested Solutions |
| Incomplete or Slow Reaction | My N-Boc deprotection is not reaching completion, even with extended reaction times. What could be wrong? | 1. Insufficient Acid Strength/Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. 2. Low Reaction Temperature: Reactions performed at 0°C or below may proceed very slowly. 3. Inadequate Reagent Stoichiometry: An insufficient amount of acid is being used relative to the substrate. | 1. Increase Acid Concentration: For TFA/DCM reactions, consider increasing the TFA concentration from 20% to 50%. For HCl, ensure the solution is standardized (e.g., 4M in dioxane). 2. Increase Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can be attempted if the substrate is stable. 3. Increase Acid Equivalents: Use a larger excess of the acidic reagent. |
| Side Product Formation | I am observing significant side products in my reaction mixture. How can I minimize these? | 1. Tert-Butylation: The tert-butyl cation generated during deprotection can alkylate the hydroxyl group or the deprotected amine. 2. N-Formylation: When using formic acid or sometimes with TFA, N-formylation of the resulting amine can occur.[1] 3. Degradation: The substrate may be sensitive to the harsh acidic conditions, leading to decomposition. | 1. Use a Scavenger: Add a cation scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation. 2. Avoid Formic Acid: Use TFA or HCl for deprotection instead of formic acid. If TFA is suspected to be the source, ensure it is high purity and anhydrous. 3. Use Milder Conditions: Consider using a milder acid like p-toluenesulfonic acid (pTSA) or a Lewis acid such as zinc bromide. Alternatively, explore non-acidic methods like thermal deprotection. |
| Difficult Purification | I am having trouble purifying the final product, trans-4-hydroxy-L-prolinol. | 1. High Polarity of the Product: The free amine and alcohol functionalities make the product highly polar and water-soluble, complicating extraction. 2. Formation of Emulsions: During aqueous work-up, emulsions can form, leading to poor separation. 3. Product is a Salt: The product is often isolated as a hydrochloride or trifluoroacetate salt, which can affect its solubility and chromatographic behavior. | 1. Isolate as a Salt: If using HCl for deprotection, the hydrochloride salt may precipitate directly from the reaction mixture. This can be collected by filtration. 2. Ion-Exchange Chromatography: Use an ion-exchange resin to capture the amine, allowing for removal of neutral impurities, followed by elution. 3. Avoid Aqueous Work-up: After removing the acid under reduced pressure, trituration with a non-polar solvent like diethyl ether can sometimes precipitate the product salt. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-Boc deprotection with acid?
A1: The deprotection is initiated by the protonation of the carbamate oxygen of the Boc group by an acid (like TFA or HCl). This is followed by the fragmentation of the protonated intermediate to generate the stable tert-butyl cation, carbon dioxide, and the free amine.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. The deprotected product, trans-4-hydroxy-L-prolinol, will be significantly more polar than the N-Boc protected starting material, resulting in a much lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the product.
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: For most standard acidic N-Boc deprotections (TFA or HCl), an inert atmosphere is not strictly necessary. However, if your substrate is sensitive to oxidation, working under nitrogen or argon is a good practice.
Q4: Can I use other acids for the deprotection?
A4: Yes, other acids can be used. Milder acids like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid can be effective, especially for substrates with other acid-sensitive functional groups. Lewis acids such as zinc bromide in dichloromethane are also a viable alternative.
Q5: What are some non-acidic methods for N-Boc deprotection?
A5: For highly sensitive substrates, thermal deprotection can be an option. This involves heating the N-Boc protected compound in a suitable solvent, sometimes even just water, to induce cleavage of the Boc group.
Comparative Data of Deprotection Methods
The following table summarizes common conditions for N-Boc deprotection. Please note that optimal conditions should be determined empirically for trans-4-hydroxy-L-prolinol.
| Method | Reagents & Solvents | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0°C to Room Temperature | 30 min - 4 h | Fast and generally effective. Volatile reagents are easily removed. | Harshly acidic, can cleave other acid-labile groups. Potential for tert-butylation side products. |
| HCl/Dioxane | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | 0°C to Room Temperature | 1 - 4 h | Often provides the product as a crystalline hydrochloride salt, aiding purification. Generally less tert-butylation than with TFA. | Dioxane is a peroxide-former and has health concerns. The resulting salt may need to be neutralized in a subsequent step. |
| Milder Acids | p-Toluenesulfonic acid (pTSA) or Phosphoric Acid in a suitable solvent | Room Temperature to 40°C | 2 - 12 h | Milder conditions, suitable for sensitive substrates. | Slower reaction times. The acid may be non-volatile, requiring a more involved work-up. |
| Lewis Acids | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room Temperature | 1 - 6 h | Non-protic conditions, which can be advantageous for certain substrates. | Requires anhydrous conditions. The Lewis acid needs to be removed during work-up. |
| Thermal | Heating in a solvent like water or 2,2,2-trifluoroethanol (TFE) | Reflux Temperature | 1 - 14 h | Avoids the use of strong acids. | Requires high temperatures which may not be suitable for all substrates. Reaction times can be long. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve N-Boc-trans-4-hydroxy-L-prolinol (1.0 eq) in dichloromethane (DCM, approximately 10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1 and visualizing with ninhydrin).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude product, likely the trifluoroacetate salt, can be purified by trituration with diethyl ether, precipitation, or chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration and washed with a cold solvent like diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Visualizations
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Caption: Troubleshooting workflow for N-Boc deprotection.
Caption: General experimental workflow for acidic N-Boc deprotection.
References
Optimizing the coupling efficiency of N-Boc-trans-4-hydroxy-L-prolinol in peptide synthesis
This guide is for researchers, scientists, and drug development professionals facing challenges with the incorporation of N-Boc-trans-4-hydroxy-L-prolinol into peptide-like structures. Due to its structure as a sterically hindered secondary amino alcohol, achieving high coupling efficiency requires specific strategies and careful optimization.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound challenging?
The primary difficulty arises from significant steric hindrance. This is caused by a combination of factors:
-
The Bulky Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is large and restricts access to the nearby hydroxyl group.
-
Rigid Pyrrolidine Ring: The five-membered ring structure of proline derivatives is conformationally rigid, which can prevent an ideal alignment for the coupling reaction.[1]
-
Secondary Hydroxyl Group: The hydroxyl group at the 4-position is a secondary alcohol, which is inherently less reactive and more sterically hindered than a primary alcohol.
Q2: What are the signs of an incomplete coupling reaction?
An incomplete or failed coupling reaction can be identified by:
-
Complex Crude Product: Analysis of the crude product by LC-MS will show a significant amount of unreacted starting material.
-
Low Final Yield: The overall isolated yield of the desired product will be significantly lower than expected.
-
Difficult Purification: The presence of unreacted starting materials and various byproducts can complicate the purification process.
Q3: Which coupling reagents are most effective for this type of hindered coupling?
For coupling a hindered alcohol like this compound to a carboxylic acid (e.g., the C-terminus of a peptide), standard peptide coupling reagents may be inefficient. The goal is to form an ester bond. More potent activating agents are generally required.
-
Carbodiimides (e.g., EDC, DCC): Often used for esterifications, especially with the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly reactive reagents known to be effective for overcoming steric hindrance in amide bond formation and can also be applied to challenging esterifications.[1][3][4] HATU is frequently recommended for difficult couplings.[1]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents are also very powerful and are associated with lower rates of racemization, a potential side reaction.[3][5]
Q4: Can side reactions occur during the coupling process?
Yes, several side reactions can reduce the yield and purity of the final product.
-
Racemization: Proline and its derivatives can be susceptible to racemization (epimerization) at the alpha-carbon during activation.[2][6] Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can help suppress this, though some studies have shown HOBt can sometimes promote racemization in specific contexts with proline derivatives.[4][5][6]
-
Side reactions involving the activating agent: Carbodiimide reagents like DCC can form N-acylurea byproducts that can be difficult to remove.
Q5: How can I optimize the reaction conditions to improve coupling efficiency?
If you are experiencing low yields, consider the following optimization strategies:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to give the sterically hindered components sufficient time to react.[3][5]
-
Increase Reagent Equivalents: Using a slight excess (1.5-3 equivalents) of the coupling reagents and the carboxylic acid component can help drive the reaction to completion.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[3] This should be done cautiously to avoid promoting side reactions.
-
Solvent Choice: Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. For sequences prone to aggregation, more disruptive solvents like N-methyl-2-pyrrolidone (NMP) may be beneficial.[5]
Troubleshooting Guide
This section provides a systematic approach to addressing low coupling efficiency.
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting decision tree for low yield coupling reactions.
Data Summary
The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative performance of common reagents used for difficult couplings, which can be extrapolated to the esterification of this compound.
| Reagent Class | Example Reagents | Relative Efficacy for Hindered Coupling | Key Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU | High | Highly efficient and considered among the most powerful for overcoming steric hindrance.[1][4] All byproducts are water-soluble, simplifying workup.[7] |
| Phosphonium | PyBOP, PyAOP | High | Demonstrates high reactivity and is generally associated with lower levels of racemization compared to other reagent types.[3][5] |
| Carbodiimide | EDC, DCC | Moderate | A cost-effective option, but often requires longer reaction times, higher temperatures, or the addition of a catalyst like DMAP for hindered esterifications.[5] DCC can form insoluble dicyclohexylurea byproduct.[7] |
Experimental Protocols
Protocol 1: Esterification using HATU
This protocol describes a robust method for coupling a carboxylic acid to this compound using HATU.
Materials:
-
This compound
-
Carboxylic acid component (e.g., a protected peptide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 eq.), HATU (1.1 eq.), and this compound (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.5 eq.) dropwise to the solution.
-
Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature. Let the reaction proceed for 4-12 hours, monitoring progress with TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
General Experimental Workflow Diagram
Caption: General workflow for coupling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Identification of common impurities in commercial N-Boc-trans-4-hydroxy-L-prolinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-trans-4-hydroxy-L-prolinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Common impurities in commercial this compound can originate from the synthetic process and potential degradation. These are broadly categorized as:
-
Process-Related Impurities: These are substances that are part of the manufacturing process.
-
Unreacted Starting Materials: The most common of these is trans-4-hydroxy-L-proline.
-
Reagents and Byproducts: Substances used in the synthesis, such as di-tert-butyl dicarbonate and its byproduct tert-butanol, may be present in trace amounts.
-
Diastereomers: The cis-isomer, N-Boc-cis-4-hydroxy-L-prolinol, is a potential impurity that can be difficult to separate.
-
Related Substances: Amide impurities can sometimes form during the synthesis process.
-
-
Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane, ethyl acetate, and hexane, may remain in the final product.
-
Degradation Products: Although specific degradation pathways for this compound are not extensively documented, impurities could arise from the degradation of the starting material, trans-4-hydroxy-L-proline.
Troubleshooting Guide
Problem 1: My purity analysis by HPLC shows an unexpected peak eluting close to the main peak.
-
Possible Cause: This could be a diastereomer, specifically N-Boc-cis-4-hydroxy-L-prolinol.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Modify the gradient or mobile phase composition to improve the resolution between the main peak and the impurity.
-
Co-injection: If a standard of the cis-isomer is available, perform a co-injection to confirm the identity of the peak.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity. Diastereomers will have the same mass as the main compound.
-
NMR Spectroscopy: Acquire a high-resolution Nuclear Magnetic Resonance (NMR) spectrum. The spatial arrangement differences between cis and trans isomers will result in distinct chemical shifts and coupling constants.
-
Problem 2: The proton NMR spectrum of my sample shows a singlet at approximately 1.2 ppm.
-
Possible Cause: This is likely due to the presence of residual tert-butanol, a byproduct of the Boc-protection step.
-
Troubleshooting Steps:
-
Quantify by NMR: Use a quantitative NMR (qNMR) approach with an internal standard to determine the concentration of tert-butanol.
-
Drying: Dry the sample under high vacuum to remove volatile impurities like tert-butanol.
-
Review Synthesis Work-up: Ensure that the aqueous extraction steps in the synthesis were sufficient to remove water-soluble byproducts.
-
Problem 3: My product has a slight odor and the GC-Headspace analysis shows the presence of residual solvents.
-
Possible Cause: Incomplete removal of solvents used during synthesis and purification.
-
Troubleshooting Steps:
-
Identify and Quantify: Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify the specific residual solvents.
-
Drying/Purification: Subject the material to further drying under vacuum. If high levels of non-volatile solvents are present, recrystallization or chromatography may be necessary.
-
Data Presentation
Table 1: Potential Impurities and their Typical Analytical Signatures
| Impurity Category | Specific Impurity | Typical Analytical Method for Detection | Expected Analytical Signature |
| Process-Related | trans-4-hydroxy-L-proline | HPLC, NMR | Different retention time from the main compound in HPLC. Absence of Boc group signals in NMR. |
| N-Boc-cis-4-hydroxy-L-prolinol | Chiral HPLC, NMR | Different retention time in chiral HPLC. Distinct chemical shifts and coupling constants in NMR compared to the trans-isomer. | |
| Di-tert-butyl dicarbonate | HPLC, NMR | Specific retention time in HPLC. Characteristic signals in the NMR spectrum. | |
| tert-Butanol | GC-Headspace, NMR | Peak in GC chromatogram. Singlet at ~1.2 ppm in ¹H NMR. | |
| Amide Impurities | LC-MS, NMR | Different mass-to-charge ratio in MS. Presence of amide proton signals in NMR. | |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Hexane, etc. | GC-Headspace | Characteristic retention times for each solvent in the GC chromatogram. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a general guideline and may require optimization for your specific instrument and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: 95% B to 5% B
-
30-35 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify characteristic signals of the main compound and any impurities.
-
¹³C NMR: Acquire a carbon spectrum to confirm the carbon framework.
-
2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to aid in the structural elucidation of unknown impurities.
-
Mandatory Visualization
Caption: Workflow for the identification of unknown impurities.
Interpretation of complex NMR spectra of N-Boc-trans-4-hydroxy-L-prolinol derivatives
Welcome to the technical support center for the interpretation of complex NMR spectra of N-Boc-trans-4-hydroxy-L-prolinol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my this compound sample show more peaks than expected, with some appearing as pairs of signals?
A1: This is a common observation for N-Boc protected proline derivatives and is attributed to the presence of cis-trans isomers (also known as rotamers) about the tertiary amide bond (the bond between the Boc group and the proline nitrogen). The energy barrier to rotation around this bond is high enough that both conformers can be observed on the NMR timescale, leading to two distinct sets of signals for the protons near the amide bond. The ratio of these isomers can be influenced by the solvent and temperature.[1]
Q2: The chemical shifts of the proline ring protons (Cβ and Cγ) in my ¹³C NMR spectrum appear as two sets of signals. Is this also due to cis-trans isomerism?
A2: Yes, the chemical shifts of the Cβ and Cγ carbons of the proline ring are particularly sensitive to the cis-trans isomerization of the preceding amide bond.[1] The different spatial arrangement of the Boc group in the cis and trans conformations leads to distinct electronic environments for these carbons, resulting in separate signals for each isomer.
Q3: How can I confirm the presence of cis-trans isomers in my sample?
A3: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for confirming cis-trans isomerism.[1] For the trans isomer, a cross-peak is typically observed between the α-proton of the proline ring and the protons of the Boc group. In the cis isomer, a cross-peak is expected between the α-proton and the δ-protons of the proline ring.[1]
Q4: I am having trouble assigning the protons of the hydroxymethyl group (-CH₂OH). Where are they expected to resonate?
A4: The diastereotopic protons of the primary alcohol in this compound are expected to appear as a multiplet in the ¹H NMR spectrum. By analogy with similar structures, these signals are anticipated in the range of 3.4-3.8 ppm. Their chemical shift can be influenced by solvent and concentration due to hydrogen bonding.
Q5: My sample is not very soluble in CDCl₃. What other deuterated solvents can I use?
A5: If solubility in deuterochloroform is an issue, you can try more polar solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the chemical shifts of your compound will change depending on the solvent used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Broad peaks in the ¹H NMR spectrum. | 1. Poorly shimmed magnet.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Chemical exchange at an intermediate rate. | 1. Reshim the spectrometer.2. Dilute the sample.3. Filter the sample through a small plug of celite or silica gel.4. Acquire the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process. |
| Overlapping signals in the pyrrolidine ring region. | The signals of the ring protons are inherently complex and may overlap, especially in lower field NMR spectrometers. | 1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.2. Perform 2D NMR experiments such as COSY and HSQC to help resolve and assign the coupled protons and their corresponding carbons. |
| Disappearance of the -OH proton signal. | The hydroxyl proton is labile and can exchange with residual D₂O in the NMR solvent. | 1. This is expected and can be used to confirm the identity of the -OH peak. To observe the peak, use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves.2. Alternatively, add a drop of D₂O to your sample to intentionally exchange and identify the -OH signal. |
| Inaccurate integration of signals. | 1. Overlapping peaks.2. Presence of rotamers.3. Poor phasing or baseline correction. | 1. Use 2D NMR or deconvolution software to resolve overlapping signals.2. If rotamers are present, integrate the corresponding peaks for each isomer separately and sum them to get the total integration for that proton.3. Carefully re-process the spectrum with proper phasing and baseline correction. |
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.1-4.3 | m | - |
| H-4 | ~4.3-4.5 | br s | - |
| H-5a, H-5b | ~3.3-3.6 | m | - |
| H-3a, H-3b | ~1.9-2.2 | m | - |
| -CH₂OH | ~3.4-3.8 | m | - |
| -C(CH₃)₃ (Boc) | ~1.45 | s | - |
| -OH (pyrrolidine) | Variable | br s | - |
| -OH (alcohol) | Variable | br s | - |
Note: Spectra are typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to the residual solvent peak. Multiplicities are abbreviated as s (singlet), m (multiplet), and br s (broad singlet).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~155 |
| -C(CH₃)₃ (Boc) | ~80 |
| C-4 | ~70 |
| C-2 | ~60 |
| C-5 | ~55 |
| -CH₂OH | ~65 |
| C-3 | ~40 |
| -C(CH₃)₃ (Boc) | ~28.5 |
Note: Spectra are typically recorded in CDCl₃ with proton decoupling. Chemical shifts are referenced to the solvent peak.
Experimental Protocols
1. Standard NMR Sample Preparation
-
Objective: To prepare a solution of the this compound derivative for NMR analysis.
-
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, ~0.7 mL)
-
5 mm NMR tube
-
Pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh 5-10 mg of the compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.
-
Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
The sample is now ready for NMR analysis.
-
2. Acquisition of ¹D and ²D NMR Spectra
-
Objective: To acquire high-quality ¹H, ¹³C, COSY, and HSQC spectra for structural elucidation.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound derivatives.
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: General experimental workflow for NMR analysis.
References
Strategies to enhance the solubility of N-Boc-trans-4-hydroxy-L-prolinol for reactions
This technical support center provides researchers, scientists, and drug development professionals with practical strategies to enhance the solubility of N-Boc-trans-4-hydroxy-L-prolinol for various chemical reactions.
Troubleshooting Guide: Solubility Issues
This guide offers a systematic approach to resolving common solubility challenges encountered during experiments.
Q1: My this compound is not dissolving in my initial solvent choice. What are the first steps I should take?
A1: When facing solubility issues, it's crucial to approach the problem systematically. Before attempting more complex solutions, perform these initial checks:
-
Confirm Compound Purity: Impurities can significantly impact the solubility of a compound[1]. If possible, verify the purity of your this compound batch.
-
Verify Calculations: Double-check all calculations related to mass and concentration to ensure you are not attempting to create a supersaturated solution.
-
Attempt Standard Solvents: Ensure you have tried dissolving the compound in commonly recommended solvents. For Boc-protected amino alcohols, this typically includes polar aprotic solvents.
Q2: I have confirmed the purity and calculations, but the compound remains insoluble in standard solvents like Dichloromethane (DCM). What are my next options?
A2: If standard solvents are ineffective, the next step is to use stronger solvents or solvent mixtures. The polarity of the amino acid side chain plays a significant role in its solubility profile[1]. Although this compound is not an amino acid, the principle applies to its hydroxyproline-derived structure.
-
Try a More Powerful Solvent: Move to stronger polar aprotic solvents known for their excellent solvating properties, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO)[1][2].
-
Use a Co-solvent System: A mixture of solvents can be more effective than a single solvent[1]. A common "magic mixture" for challenging compounds consists of DCM, DMF, and NMP in a 1:1:1 ratio[1][2].
-
Consider Alcoholic Solvents: Alcohols like methanol or ethanol can sometimes improve solubility and have been reported to enhance the rate of Boc protection reactions[3]. A related proline derivative showed good solubility in methanol[4].
Q3: Can I use heat or sonication to help dissolve the compound?
A3: Yes, applying energy can often overcome the activation energy barrier for dissolution.
-
Gentle Warming: In many cases, gently warming the mixture can significantly increase solubility[1]. It is critical to do this cautiously, as excessive heat can lead to the degradation of the compound[1]. Always perform a small-scale test first and monitor for any color changes.
-
Sonication: Using an ultrasonic bath is an effective method to aid dissolution by breaking up solid aggregates and increasing the interaction between the solvent and the compound's surface[1].
Frequently Asked Questions (FAQs)
Q4: What are the generally recommended solvents for dissolving this compound?
A4: Based on the solubility of structurally similar compounds like N-Boc-trans-4-hydroxy-L-proline and its methyl ester, the following solvents are recommended as a starting point. Solubility can vary based on purity and experimental conditions.
Q5: How does the molecular structure of this compound affect its solubility?
A5: The solubility of this compound is a balance of its different structural components:
-
Boc Group (tert-butoxycarbonyl): This is a bulky, hydrophobic group that decreases solubility in polar solvents, particularly water, but increases solubility in moderately polar organic solvents like DCM and ethyl acetate[5].
-
Hydroxyl Groups (-OH): The two hydroxyl groups (one on the ring, one on the prolinol side chain) are polar and capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents.
-
Pyrrolidine Ring: The core heterocyclic structure contributes to the overall polarity and shape of the molecule.
The interplay between the hydrophobic Boc group and the hydrophilic hydroxyl groups means that solvents with balanced polarity are often most effective.
Q6: Are there any solvent systems I should avoid?
A6: Yes. Highly nonpolar solvents like hexanes or toluene are unlikely to be effective due to the polar hydroxyl groups. You should also be cautious with highly reactive solvents that could interact with the compound under your specific reaction conditions. For example, using a protic solvent like methanol may be unsuitable for reactions involving strong bases that could deprotonate the alcohol.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Derivatives
| Solvent | This compound | N-Boc-trans-4-hydroxy-L-proline | N-Boc-trans-4-hydroxy-L-proline Methyl Ester |
| Dichloromethane (DCM) | Likely Soluble | Soluble[4] | Soluble[6] |
| Chloroform | Likely Soluble | Soluble[4] | Soluble[6] |
| Ethyl Acetate | Likely Soluble | Soluble[4] | Soluble[6] |
| Methanol | Likely Soluble | Soluble[4] | - |
| Dimethylformamide (DMF) | Highly Likely Soluble | Soluble[4] | - |
| Dimethyl Sulfoxide (DMSO) | Highly Likely Soluble | - | - |
| Water | Sparingly Soluble / Insoluble | Insoluble[4] | Insoluble[7] |
| Hexane | Insoluble | - | - |
Note: Data for this compound is inferred from its structural similarity to the listed derivatives.
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| Stronger Solvent | Using a more potent solvent like DMF or DMSO.[1][2] | Simple to implement; often very effective. | May complicate product isolation; higher boiling points. |
| Co-solvent System | Mixing two or more solvents (e.g., DCM/DMF/NMP)[1][2]. | Can fine-tune polarity; may dissolve compounds insoluble in single solvents. | Optimization may be required; solvent removal can be complex. |
| Gentle Warming | Increasing the temperature of the mixture[1]. | Can significantly increase dissolution rate and capacity. | Risk of compound degradation; requires careful monitoring[1]. |
| Sonication | Using ultrasonic waves to break up particles[1]. | Effective for disrupting aggregates; non-destructive. | May not be sufficient for highly insoluble compounds. |
Diagrams and Workflows
Caption: A stepwise workflow for troubleshooting solubility issues.
Caption: Key molecular features influencing solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Accurately weigh approximately 1-2 mg of this compound into several small vials.
-
To each vial, add a different solvent (e.g., DCM, Ethyl Acetate, THF, Methanol, DMF, DMSO) in a stepwise manner. Start with 100 µL.
-
Vortex each vial for 30 seconds after each addition.
-
Observe for dissolution. If the compound does not dissolve, add another 100 µL of solvent and repeat vortexing.
-
Continue this process up to a total volume of 1 mL. Record the approximate concentration at which dissolution occurs for each successful solvent.
Protocol 2: Aiding Dissolution with Gentle Warming and Sonication
-
Prepare a suspension of the compound in the desired solvent at the target concentration in a sealed vial.
-
Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. Check for dissolution.
-
If the compound is still not dissolved, place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).
-
Stir or periodically swirl the vial while warming. Monitor closely for any signs of decomposition (e.g., color change).
-
Do not exceed temperatures that could compromise the stability of the Boc protecting group, especially under acidic or basic conditions.
-
Combine warming with intermittent sonication for enhanced effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 7. N-Boc-cis-4-Hydroxy-L-proline methyl ester CAS#: 102195-79-9 [m.chemicalbook.com]
Methods to prevent epimerization during reactions involving N-Boc-trans-4-hydroxy-L-prolinol
Technical Support Center: N-Boc-trans-4-hydroxy-L-prolinol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common challenges related to epimerization, a critical side reaction that can compromise the stereochemical integrity of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound and why is it a critical issue?
A1: Epimerization is a chemical process in which the configuration of a single stereocenter in a molecule is inverted. For this compound, this typically refers to the inversion of the stereocenter at the 4-position of the proline ring, converting the desired trans isomer into the undesired cis isomer (cis-4-hydroxy-D-proline derivative).[1] This is a significant issue because the biological activity and physical properties of proline derivatives are highly dependent on their specific three-dimensional structure.[2] The formation of the cis epimer as an impurity can lead to difficulties in purification, reduced yields of the target molecule, and potentially altered pharmacological profiles in drug development.[2]
Q2: Which reaction conditions are most likely to cause epimerization?
A2: Epimerization of 4-hydroxyproline derivatives is often facilitated by conditions that promote the formation of an enolate or a similar planar intermediate at the carbon atom bearing the hydroxyl group. Key factors include:
-
Strong Bases: Strong bases can abstract the proton at the C2 position, which can lead to epimerization at that center. While less common for the C4 position directly, basic conditions can promote side reactions that ultimately lead to stereochemical scrambling.[2] Alkaline hydrolysis, for example, has been shown to cause more epimerization of trans-4-hydroxyproline compared to acid hydrolysis.[3]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the epimerization process, increasing its rate.[4][5] It is generally advisable to conduct reactions at room temperature or below.[4]
-
Polar Solvents: Polar solvents can stabilize charged intermediates that may be involved in the epimerization pathway, thereby increasing the rate of this side reaction.[5]
-
Certain Reagents: Some coupling reagents and reaction conditions, particularly in peptide synthesis, are known to promote epimerization.[2][4]
Q3: I am observing epimerization during the Mitsunobu reaction. What are the key parameters to control?
A3: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of alcohols, but it can also lead to epimerization at other sites if not carefully controlled. When using this compound, the goal is typically to achieve a clean inversion at the C4 hydroxyl group without affecting other stereocenters.
Key factors to control to minimize unwanted epimerization include:
-
Nucleophile pKa: The Mitsunobu reaction works best with nucleophiles having a pKa less than 11.[6] Using a suitable nucleophile is critical for an efficient reaction that minimizes side products.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to suppress potential side reactions, including epimerization.[4][5]
-
Reagent Addition Order: The order of addition of reagents can be crucial. A common practice is to pre-mix the substrate, nucleophile, and triphenylphosphine before the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature.
Below is a troubleshooting workflow for a Mitsunobu reaction.
Caption: Troubleshooting workflow for Mitsunobu reaction epimerization.
Q4: How can I prevent epimerization during the activation of the secondary alcohol (e.g., mesylation or tosylation)?
A4: Activation of the secondary alcohol with reagents like mesyl chloride (MsCl) or tosyl chloride (TsCl) is often followed by nucleophilic substitution. This process is sensitive to the base and temperature used.
Recommended Protocol to Minimize Epimerization:
-
Dissolve Substrate: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C or below in an ice-salt or dry ice-acetone bath.
-
Add Base: Add a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using a hindered base can help prevent it from directly causing epimerization.[4]
-
Slow Addition of Reagent: Slowly add the sulfonyl chloride (MsCl or TsCl) dropwise to the cooled solution.
-
Maintain Low Temperature: Maintain the low temperature throughout the reaction and monitor the progress by TLC.
-
Aqueous Workup: Upon completion, quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate.
Comparison of Reaction Conditions:
| Parameter | Condition A (Prone to Epimerization) | Condition B (Minimized Epimerization) |
| Base | Strong, less hindered (e.g., DBU) | Weak, hindered (e.g., TEA, DIPEA)[4] |
| Temperature | Room Temperature or elevated | -10 °C to 0 °C |
| Solvent | Polar protic (e.g., Methanol) | Aprotic (e.g., DCM, THF) |
| Expected Outcome | Mixture of trans and cis products | Predominantly trans product |
Q5: What analytical methods are recommended for quantifying the degree of epimerization?
A5: Accurately quantifying the ratio of trans to cis isomers is crucial for process optimization and quality control. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods. By using a chiral stationary phase, the trans and cis epimers can be separated and quantified.[7] Derivatization with a fluorescent tag like NBD-Cl can enhance detection sensitivity.[7]
-
Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility (e.g., methylation followed by acetylation), chiral GC can effectively separate and quantify the epimers. This method is highly sensitive and can provide excellent resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can often distinguish between the trans and cis isomers due to differences in the chemical shifts and coupling constants of the proline ring protons. Integration of the distinct signals allows for quantification of the epimeric ratio.
The general workflow for analysis is depicted below.
References
- 1. 4-hydroxyproline epimerase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
Alternative solvents and reagents for N-Boc-trans-4-hydroxy-L-prolinol reactions
Welcome to the technical support center for N-Boc-trans-4-hydroxy-L-prolinol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative solvents and reagents in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are some common solubility issues with this compound and which alternative solvents can be used?
A1: this compound, being a polar molecule with hydrogen bond donors and acceptors, can exhibit variable solubility. While it is soluble in polar protic solvents like methanol and to some extent in water, its solubility in less polar aprotic solvents commonly used in synthesis can be limited.[1] Greener, less hazardous alternatives to solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are increasingly sought after.
For reactions such as peptide couplings or modifications of the hydroxyl groups, consider the following alternative solvents:
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and DCM, it has shown good performance in a variety of reactions.
-
Cyclopentyl methyl ether (CPME): Another ether-based solvent with a good environmental profile.
-
Propylene carbonate (PC): A polar aprotic solvent that can be a suitable replacement for DMF in some applications.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that can be a substitute for DMF and NMP in various reactions, including amide bond formations.[2]
-
γ-Valerolactone (GVL): A renewable solvent that has been successfully used in peptide synthesis, though its stability in the presence of strong bases should be considered.[3]
It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q2: I am performing an oxidation of the primary alcohol of this compound. What are some alternatives to traditional chromium-based reagents or Swern oxidation?
A2: While Swern oxidation is effective, it produces malodorous dimethyl sulfide and requires cryogenic temperatures.[4] Greener and milder alternatives are available:
-
TEMPO-based Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical-catalyzed oxidations are highly efficient. The catalytic nature of TEMPO and the use of a co-oxidant like sodium hypochlorite (bleach) or a copper(I)/TEMPO system with air as the terminal oxidant make this a greener choice.[5][6] A (bpy)Cu(I)/TEMPO catalyst system has been shown to be effective for the aerobic oxidation of primary alcohols.[5]
-
Enzymatic Oxidation: Proline hydroxylases are enzymes that can catalyze the specific hydroxylation of proline residues.[7][8] While direct oxidation of the prolinol might require screening for a suitable enzyme, biocatalysis offers a highly selective and environmentally benign approach.
Q3: I am struggling with the etherification of the secondary hydroxyl group in this compound using the Williamson ether synthesis. What are some alternative reagents and conditions?
A3: The secondary hydroxyl group in this compound is sterically hindered, which can make Williamson ether synthesis challenging, often leading to elimination side products.[9][10] Here are some strategies to overcome this:
-
Alternative Bases: Instead of strong, bulky bases like potassium tert-butoxide, consider using milder bases such as sodium hydride (NaH), potassium hydride (KH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[10]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the alkoxide in an aqueous or solid phase and the alkyl halide in an organic phase, often under milder conditions.[11][12]
-
Silver Oxide (Ag₂O): For sensitive substrates, using Ag₂O can promote etherification under milder, non-basic conditions, which is particularly useful for glycosylations and other acid-sensitive substrates.[13]
-
Iron-Catalyzed Etherification: Recent methods using iron(III) triflate as a catalyst for the direct etherification of alcohols offer a promising alternative, generating water as the only byproduct.[14][15]
Q4: The Mitsunobu reaction on my this compound derivative is giving low yields. How can I optimize it?
A4: The Mitsunobu reaction is sensitive to several factors. Here are some troubleshooting steps:
-
Solvent Choice: While THF is a common solvent, other options like toluene or 2-chlorobutane have shown to give high yields in some cases.[16] A solvent screen is advisable.
-
Reagent Choice: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are standard reagents. For nucleophiles with higher pKa values, 1,1′-(azodicarbonyl)dipiperidine (ADDP) can be more effective.[17]
-
Order of Addition: The order of reagent addition can be critical. Generally, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).
-
Steric Hindrance: For sterically hindered alcohols, using a more acidic nucleophile can improve the yield of the inverted product.[18]
Troubleshooting Guides
Issue 1: Low Yield in Oxidation of the Primary Alcohol
Issue 2: Poor Selectivity in Etherification of the Secondary Alcohol
Data Presentation
Table 1: Comparison of Solvents for this compound Reactions
| Solvent | Common Applications | Advantages | Disadvantages | Greener Alternative To |
| Dichloromethane (DCM) | General synthesis, Swern oxidation | Good solubility for many organics, volatile | Environmental and health concerns | 2-MeTHF, CPME |
| N,N-Dimethylformamide (DMF) | Peptide synthesis, Williamson ether synthesis | High polarity, good solvating power | High boiling point, reprotoxic | Propylene Carbonate, Cyrene™, GVL |
| Tetrahydrofuran (THF) | Mitsunobu reaction, reductions | Good solvating properties | Can form peroxides | 2-MeTHF |
| 2-Methyltetrahydrofuran (2-MeTHF) | General synthesis, Mitsunobu | Lower peroxide formation than THF, bio-based potential | Higher cost than THF | THF, DCM |
| Propylene Carbonate (PC) | Peptide synthesis | Low toxicity, biodegradable | Can be sensitive to strong bases/acids | DMF, NMP |
| Cyrene™ | Amide bond formation | Bio-based, biodegradable, low toxicity | Higher viscosity, can be unstable at high temp. | DMF, NMP |
| γ-Valerolactone (GVL) | Peptide synthesis | Bio-based, biodegradable | Susceptible to ring-opening by strong bases | DMF, DCM |
Table 2: Comparison of Reagents for Oxidation of the Primary Alcohol
| Reagent/System | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Swern Oxidation (DMSO, (COCl)₂) | DCM, -78 °C to RT | 85-95% | High yield, avoids over-oxidation | Malodorous byproduct, cryogenic temps, gas evolution |
| PCC | DCM, RT | 70-90% | Mild, commercially available | Chromium waste, toxic |
| TEMPO/NaOCl | DCM/H₂O, 0 °C to RT | 80-98% | Catalytic, inexpensive co-oxidant, mild | Potential for halogenated byproducts |
| (bpy)Cu(I)/TEMPO/Air | Acetonitrile, RT | 80-95% | Uses air as terminal oxidant, mild conditions | Requires catalyst preparation |
| Enzymatic (e.g., Proline Hydroxylase) | Aqueous buffer, physiological pH and temp. | Variable | Highly selective, environmentally benign | Enzyme availability and stability can be issues |
Table 3: Comparison of Reagents for Etherification of the Secondary Alcohol
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson | NaH, Alkyl Halide | DMF or THF, 0 °C to RT | Well-established, versatile | Prone to elimination with secondary alcohols |
| Phase-Transfer Catalysis | NaOH, Alkyl Halide, TBAB | Toluene/H₂O, RT to 60 °C | Milder conditions, good for biphasic systems | Catalyst can sometimes be difficult to remove |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, R-OH | THF, 0 °C to RT | Inversion of stereochemistry, mild | Stoichiometric phosphine oxide byproduct |
| Iron-Catalyzed | Fe(OTf)₃, NH₄Cl | DCM, 45 °C | Catalytic, generates only water as byproduct | Limited to certain alcohol types |
| Silver Oxide | Ag₂O, Alkyl Iodide | Acetone or DMF, RT | Mild, non-basic conditions | Stoichiometric silver waste, cost |
Experimental Protocols
Protocol 1: Greener Oxidation using (bpy)Cu(I)/TEMPO/Air
This protocol is adapted from a general procedure for the aerobic oxidation of primary alcohols.[5]
-
Preparation of the Catalyst Solution: In a flask, combine Cu(OTf) (5 mol%), 4,4'-dimethoxy-2,2'-bipyridine ((MeO)₂bpy) (5 mol%), and TEMPO (5 mol%) in acetonitrile. Stir at room temperature until all solids dissolve.
-
Reaction Setup: To a separate flask containing a solution of this compound (1.0 equiv) in acetonitrile, add the prepared catalyst solution.
-
Reaction Execution: Leave the reaction mixture open to the air (or under a balloon of air) and stir vigorously at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography to afford the corresponding aldehyde.
Protocol 2: Etherification of the Secondary Alcohol via Phase-Transfer Catalysis
This protocol is a general guideline for PTC-mediated etherification.[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and tetrabutylammonium bromide (TBAB) (0.1 equiv) in toluene.
-
Addition of Base and Alkylating Agent: Add a solution of aqueous sodium hydroxide (e.g., 50% w/w, 5.0 equiv) and the alkyl halide (1.5 equiv).
-
Reaction Execution: Heat the biphasic mixture to 60 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Mitsunobu Reaction for Esterification or Etherification
This protocol provides a general procedure for the Mitsunobu reaction.[17][19]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv), the nucleophile (a carboxylic acid for esterification or a phenol for etherification, 1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF.
-
Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue will contain the product and triphenylphosphine oxide. Purification is typically achieved by silica gel chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic production of trans‐4‐hydroxy‐l‐proline by proline 4‐hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. iagi.or.id [iagi.or.id]
- 13. unacademy.com [unacademy.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mitsunobu Reaction [organic-chemistry.org]
Optimizing reaction time and temperature for N-Boc-trans-4-hydroxy-L-prolinol modifications
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing common modifications of N-Boc-trans-4-hydroxy-L-prolinol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the modification of this compound.
Q1: What are the most common modifications performed on the hydroxyl group of this compound?
A1: The primary hydroxyl group of this compound is commonly modified through three main reaction types:
-
O-Alkylation (Williamson Ether Synthesis): To introduce alkyl or aryl-alkyl ether functionalities.
-
Esterification: To form ester linkages with various carboxylic acids.
-
Oxidation: To convert the primary alcohol into the corresponding aldehyde, a key intermediate for further functionalization.
Q2: Why is temperature control so critical in these modifications?
A2: Temperature is a crucial parameter that directly influences reaction rate and selectivity.
-
Too Low Temperature: May result in sluggish or incomplete reactions, leading to low yields and recovery of starting material.
-
Too High Temperature: Can accelerate side reactions, such as elimination (in Williamson ether synthesis), epimerization, or decomposition of starting materials and products, leading to impure products and lower yields. For instance, in Williamson ether synthesis, higher temperatures can favor the E2 elimination pathway, especially with secondary or tertiary alkyl halides.[1][2]
Q3: How does reaction time affect the outcome of the experiment?
A3: Reaction time must be optimized to ensure the reaction proceeds to completion without allowing for the significant formation of degradation or side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal stopping point.
Q4: Which mild oxidizing agents are recommended for converting this compound to its aldehyde form without over-oxidation?
A4: To prevent the oxidation from proceeding to the carboxylic acid, mild and selective oxidizing agents are necessary.[3][4] Highly recommended agents include:
-
Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and simplified workup.[1][5]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at very low temperatures (typically -78 °C) and is known for its wide tolerance of other functional groups.[2][6][7]
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during key modification reactions.
O-Alkylation (Williamson Ether Synthesis)
Q: My O-alkylation reaction shows low yield with a significant amount of unreacted this compound. What should I do?
A: This issue typically points to insufficient reactivity. Consider the following adjustments:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. A typical range for this reaction is 50-100 °C.[8]
-
Extend Reaction Time: Monitor the reaction via TLC. If starting material is still present after the initial planned time (e.g., 8 hours), extend the reaction and continue monitoring.[8]
-
Check Your Base: Ensure the base used (e.g., NaH) is fresh and active. The alcohol must be fully deprotonated to form the reactive alkoxide.
-
Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMF or acetonitrile, which can help accelerate S_N2 reactions.[8]
Q: My reaction is complete, but the yield is low and I have multiple side products. How can I fix this?
A: Formation of multiple products suggests the reaction conditions are too harsh.
-
Lower the Temperature: Running the reaction at an elevated temperature may promote side reactions.[2] Try reducing the temperature.
-
Use a Milder Base: If you are using a very strong base like NaH, this can sometimes promote elimination. Consider switching to a milder base such as potassium carbonate (K₂CO₃) and potentially increasing the temperature to compensate for the lower reactivity.[2]
-
Check Your Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[1] If you are using a secondary or tertiary alkyl halide, the major side reaction will be E2 elimination. If possible, redesign your synthesis to use a primary alkyl halide.[1][8]
Oxidation to Aldehyde
Q: My Swern oxidation failed, and I recovered only the starting alcohol. What went wrong?
A: The Swern oxidation is highly sensitive to temperature and reagent addition.
-
Strict Temperature Control: The reaction must be maintained at very low temperatures (around -78 °C) during the addition of DMSO, oxalyl chloride, and the alcohol to stabilize the reaction intermediates.[2][7]
-
Order of Addition: Ensure the correct order of reagent addition: first, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base.[7][9]
-
Anhydrous Conditions: All reagents and glassware must be strictly anhydrous, as water can quench the reactive intermediates.
Q: My Dess-Martin Periodinane (DMP) oxidation is very slow. How can I speed it up?
A: While DMP oxidations are often complete at room temperature, reaction rates can sometimes be slow.[5]
-
Addition of Water: The addition of one equivalent of water to the reaction mixture has been shown to accelerate the rate of DMP oxidations.[1]
-
Check Reagent Quality: Ensure the DMP reagent has not degraded. While it has a long shelf life, improper storage can affect its activity.[1]
Section 3: Data Summary
The following table summarizes typical reaction conditions for various modifications. Note that these are starting points and may require optimization for specific substrates and scales.
| Reaction Type | Reagents & Solvents | Temperature (°C) | Time (hours) | Typical Yield | Reference |
| O-Alkylation | NaH, Alkyl Halide, DMF | 50 - 80 °C | 1 - 8 h | 50 - 95% | [8] |
| O-Alkylation | K₂CO₃, Alkyl Halide, DMF | 70 - 110 °C | 2 - 12 h | Moderate-Good | [2] |
| Esterification | Carboxylic Acid, DCC, DMAP, CH₂Cl₂ | 20 - 30 °C | 1 - 2 h | High | [10] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂ | -78 °C to RT | 1 - 2 h | Good-Excellent | [2][9] |
| DMP Oxidation | DMP, CH₂Cl₂ | Room Temp | 1 - 3 h | High | [1][5] |
Section 4: Experimental Protocols
Protocol: O-Alkylation via Williamson Ether Synthesis
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol: Oxidation via Dess-Martin Periodinane (DMP)
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.[5]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can often be used without further purification. If necessary, purify by flash column chromatography.
Section 5: Visual Guides (Diagrams)
The following diagrams illustrate common workflows and troubleshooting logic.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Validation & Comparative
Stereoisomers in Drug Design: A Comparative Analysis of N-Boc-trans-4-hydroxy-L-prolinol and its Cis Isomer
The fundamental difference between the trans and cis isomers lies in the orientation of the hydroxyl group on the proline ring. This seemingly subtle variation has profound implications for the three-dimensional structure and, consequently, the biological function of the molecules into which they are incorporated. The conformationally restricted nature of the proline ring, further influenced by the stereochemistry of the hydroxyl group, is a powerful tool for medicinal chemists to enforce specific structural motifs in peptides and small molecules, thereby modulating their interaction with biological targets.[1][2]
Comparative Applications in Drug Development
The distinct stereochemistry of N-Boc-trans-4-hydroxy-L-proline and N-Boc-cis-4-hydroxy-L-proline has led to their employment in the synthesis of different classes of therapeutic agents. The trans isomer is a key component in the synthesis of certain antiviral drugs and cancer therapeutics, whereas the cis isomer has found significant utility as a linker in novel therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
| Feature | N-Boc-trans-4-hydroxy-L-proline Derivatives | N-Boc-cis-4-hydroxy-L-proline Derivatives |
| Primary Therapeutic Areas | Antivirals, Oncology | Oncology, Targeted Protein Degradation |
| Role in Final Molecule | Core structural scaffold | Linker connecting two functional moieties |
| Examples of Derived Therapeutics | Nirmatrelvir (antiviral for COVID-19)[3], Intermediate for MRTX1133 (KRAS G12C inhibitor)[4] | Components of Antibody-Drug Conjugates (ADCs) and PROTACs[5][] |
| Influence on Molecular Conformation | Induces specific puckering of the proline ring, affecting peptide and small molecule conformation to fit into active sites.[1] | Provides a rigid, defined spatial orientation between the two ends of the linker, crucial for the efficacy of ADCs and PROTACs. |
The Influence of Stereochemistry on Molecular Conformation and Biological Activity
The stereochemistry at the 4-position of the proline ring directly influences the puckering of the five-membered ring and the cis-trans isomerization of the amide bond.[1][7] This conformational control is critical for molecular recognition by biological systems.[8] For instance, the trans isomer of 4-hydroxyproline is known to stabilize the triple helix of collagen through stereoelectronic effects.[2] In drug design, this principle is exploited to create molecules with a predefined three-dimensional shape that can bind to a biological target with high affinity and selectivity.
The choice between the cis and trans isomer can dramatically alter the conformation of a peptide or small molecule, leading to significant differences in biological activity.[1] This highlights the importance of using stereochemically pure starting materials in the synthesis of therapeutic agents.
Synthetic Pathways to Biologically Active Molecules
The synthetic routes to therapeutics from these isomers are distinct, reflecting their different roles in the final molecules. For the trans isomer, the proline ring often forms a core part of the pharmacophore. In contrast, the cis isomer is typically functionalized to act as a bridge between a targeting moiety and a payload.
Experimental Protocols
While specific protocols for the direct biological comparison of the prolinol isomers are not available, the following are representative synthetic procedures for key intermediates derived from their parent proline compounds, illustrating their handling and reactivity in a research setting.
Synthesis of a Key Intermediate for Antivirals from N-Boc-trans-4-hydroxy-L-proline
This protocol is a generalized representation of the initial steps in the synthesis of bicyclic proline analogues, which are key components of drugs like Nirmatrelvir.[3]
Objective: To synthesize a protected, activated form of N-Boc-trans-4-hydroxy-L-proline suitable for further elaboration.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mesylated intermediate.
Synthesis of a PROTAC Linker Precursor from N-Boc-cis-4-hydroxy-L-proline
This protocol outlines a general method for converting N-Boc-cis-4-hydroxy-L-proline into a linker suitable for PROTAC synthesis.[9][10]
Objective: To functionalize the hydroxyl group of N-Boc-cis-4-hydroxy-L-proline to create a point of attachment for a PROTAC component.
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
An appropriate alkylating agent with a terminal protected amine (e.g., Boc-NH-(CH2)n-OTs)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of N-Boc-cis-4-hydroxy-L-proline (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the alkylating agent (e.g., Boc-NH-(CH2)n-OTs) (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired linker precursor.
Conclusion
While a head-to-head comparison of the biological activities of N-Boc-trans-4-hydroxy-L-prolinol and its cis isomer is not documented, their synthetic utility in drug discovery paints a clear picture of their distinct roles. The choice between the trans and cis isomer is a critical design element, with the trans isomer often serving as a core scaffold in molecules that directly interact with a biological target's active site, and the cis isomer providing a rigid and defined linker for targeted therapies. This comparison underscores the profound impact of stereochemistry in medicinal chemistry and provides a framework for researchers in the selection of appropriate building blocks for the synthesis of novel therapeutic agents.
References
- 1. Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. medkoo.com [medkoo.com]
- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes for N-Boc-trans-4-hydroxy-L-prolinol.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis
N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its rigid pyrrolidine scaffold and functional handles make it a crucial intermediate in medicinal chemistry. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Executive Summary
The synthesis of this compound predominantly starts from the readily available and relatively inexpensive amino acid, L-hydroxyproline. The two primary synthetic strategies diverge in the sequence of protection and reduction steps.
-
Route 1: Direct Reduction of the Carboxylic Acid. This approach involves the initial protection of the amino group of L-hydroxyproline with a tert-butyloxycarbonyl (Boc) group, followed by the direct reduction of the carboxylic acid functionality to the corresponding alcohol.
-
Route 2: Reduction of the Methyl Ester. This alternative pathway first involves the esterification of the carboxylic acid of L-hydroxyproline, followed by Boc protection of the amine, and subsequent reduction of the methyl ester to the desired prolinol.
This guide will delve into the specifics of each route, presenting a side-by-side comparison of reagents, reaction conditions, yields, and purification strategies.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Step | Route 1: Direct Reduction | Route 2: Ester Reduction |
| Starting Material | L-Hydroxyproline | L-Hydroxyproline |
| Intermediate 1 | N-Boc-trans-4-hydroxy-L-proline | trans-4-Hydroxy-L-proline methyl ester |
| Yield (Step 1) | ~100%[1] | High (not specified) |
| Intermediate 2 | - | N-Boc-trans-4-hydroxy-L-proline methyl ester |
| Yield (Step 2) | - | ~100%[2] |
| Reduction Agent | Borane-dimethyl sulfide (BMS) or Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) with 1,1'-Carbonyldiimidazole (CDI) |
| Overall Yield | Good (specific yield not detailed in literature for this exact molecule, but analogous reductions are high yielding) | Good (specific yield not detailed in literature for this exact molecule, but analogous reductions are high yielding) |
| Purity | >98% (typical after purification)[3] | High (dependent on purification) |
Experimental Protocols
Route 1: Direct Reduction of N-Boc-trans-4-hydroxy-L-proline
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline [1]
-
Dissolve L-hydroxyproline (1.0 eq) in a mixture of tert-butanol and water.
-
Add sodium hydroxide (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tert-butanol.
-
Stir the reaction mixture overnight at room temperature.
-
Perform an aqueous workup by adding water and extracting with hexanes to remove unreacted Boc₂O.
-
Acidify the aqueous layer with potassium bisulfate (KHSO₄) to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a glassy solid. This product is often used in the next step without further purification.
Step 2: Reduction of N-Boc-trans-4-hydroxy-L-proline
-
Method A: Using Borane-dimethyl sulfide (BMS)
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (typically 2.0 M in THF, 1.5-2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvents under reduced pressure.
-
Perform an aqueous workup with a saturated solution of sodium bicarbonate or a mild acid, followed by extraction with an organic solvent like ethyl acetate.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Method B: Using Lithium Aluminum Hydride (LAH)
-
Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to stir at room temperature or gently reflux until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired product.
-
Route 2: Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester
Step 1 & 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester [2]
-
trans-4-Hydroxy-L-proline is first converted to its methyl ester hydrochloride using standard esterification methods (e.g., thionyl chloride in methanol).
-
The resulting trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) is suspended in dichloromethane (CH₂Cl₂).
-
The suspension is cooled to 0 °C, and triethylamine (Et₃N, 2.0 eq), 4-dimethylaminopyridine (DMAP, catalytic amount), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) are added sequentially.
-
The reaction mixture is allowed to warm to room temperature and stirred for a few hours.
-
The solvent is removed, and the residue is worked up by dissolving in an organic solvent, washing with saturated aqueous sodium bicarbonate and brine, drying, and concentrating to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.
Step 3: Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester [4]
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a suitable solvent like THF.
-
Add 1,1'-carbonyldiimidazole (CDI) to activate the ester.
-
Subsequently, add sodium borohydride (NaBH₄) in portions to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with water or a mild acid.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Comparative Analysis and Recommendations
Route 1: Direct Reduction
-
Advantages: This route is shorter in terms of the number of synthetic steps. The direct reduction of the carboxylic acid avoids the need for esterification and subsequent purification of the ester intermediate.
-
Disadvantages: The use of strong and pyrophoric reducing agents like LAH requires stringent anhydrous conditions and careful handling. Borane reagents are also moisture-sensitive. The workup for LAH reactions can sometimes be challenging.
Route 2: Ester Reduction
-
Advantages: This route employs milder and safer reducing agents like sodium borohydride in combination with an activator, which can be advantageous for large-scale synthesis. The intermediate methyl ester is often a stable, crystalline solid that is easier to purify than the corresponding carboxylic acid.
-
Disadvantages: This route involves an additional esterification step, which can add to the overall reaction time and may require purification of the intermediate ester.
Recommendations:
-
For small-scale laboratory synthesis where convenience and a shorter route are prioritized, Route 1 using borane-dimethyl sulfide can be a good option, provided appropriate handling of the reagent is ensured.
-
For larger-scale production and process development , Route 2 is often preferred due to the use of safer and more manageable reagents for the reduction step. The ability to purify the intermediate ester can also lead to a higher purity of the final product.
Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, safety considerations, and desired purity of the final product. Both routes are viable and have been successfully employed in the preparation of this compound and its analogs.
References
A Comparative Guide to N-Boc vs. N-Fmoc Protection for trans-4-hydroxy-L-prolinol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as trans-4-hydroxy-L-prolinol, into peptide chains is a critical strategy for developing novel therapeutics with enhanced structural and functional properties. The choice between the two most prominent orthogonal protection strategies in solid-phase peptide synthesis (SPPS), namely the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, significantly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective, data-driven comparison of N-Boc and N-Fmoc protection for trans-4-hydroxy-L-prolinol, offering insights into their respective advantages and disadvantages in the context of peptide synthesis.
Core Chemical Differences and Strategic Implications
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is commonly cleaved using piperidine. This dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
When incorporating trans-4-hydroxy-L-prolinol, the secondary amine of the proline ring and the primary alcohol present unique considerations. The choice of N-terminal protecting group will influence not only the step-wise synthesis but also the potential for side reactions and the ease of handling the final peptide alcohol.
Performance Comparison: N-Boc vs. N-Fmoc for trans-4-hydroxy-L-prolinol
| Performance Metric | N-Boc Protection Strategy | N-Fmoc Protection Strategy | Rationale & Considerations |
| Coupling Efficiency | Generally high. The acidic deprotection step protonates the N-terminus, which can help reduce aggregation in some sequences. | Can be challenging due to the secondary amine of the prolinol. May require double coupling or specialized, more potent coupling reagents like HATU or HCTU. | The steric hindrance of the proline ring can slow down coupling kinetics in both strategies, but the neutral conditions of Fmoc-SPPS can sometimes exacerbate aggregation issues. |
| Crude Peptide Purity | Potentially higher for aggregation-prone sequences. The repeated acidic deprotection steps can disrupt secondary structure formation. | ~70-95% (highly sequence-dependent). Prone to diketopiperazine (DKP) formation at the dipeptide stage, especially when prolinol is the second residue. | DKP formation is a significant side reaction in Fmoc-SPPS due to the basic deprotection conditions facilitating intramolecular cyclization. The Boc strategy largely avoids this issue. |
| Overall Yield | ~20-50%. Yield can be affected by the harsh final cleavage conditions (e.g., HF), which may degrade sensitive peptides. | ~30-60%. Milder final cleavage conditions (TFA-based) generally lead to higher recovery of the target peptide. | The overall yield is highly dependent on the cumulative coupling efficiency and the success of the final cleavage and purification steps. |
| Side Reactions | - Acid-catalyzed side reactions.- Potential for side-chain protecting group loss with repeated TFA treatment. | - Diketopiperazine (DKP) formation.- Aspartimide formation if Asp is present.- Racemization (less common for proline derivatives). | The choice of strategy should consider the other amino acids in the sequence and their sensitivities. |
| Compatibility with Hydroxyl Group Protection | The hydroxyl group can be protected with a benzyl (Bzl) group, which is cleaved during the final HF treatment. | The hydroxyl group is typically protected with a tert-butyl (tBu) group, which is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage by TFA. | Orthogonal protection of the hydroxyl group is crucial if selective modification is desired. Both strategies offer compatible protecting groups. |
| Safety & Handling | Requires handling of highly corrosive and toxic hydrofluoric acid (HF) for final cleavage, necessitating specialized equipment. | Generally safer, as it avoids the use of HF. Reagents are less hazardous. | The safety profile of the Fmoc/tBu strategy is a significant advantage, particularly in academic and early-stage research labs. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of N-Boc- and N-Fmoc-trans-4-hydroxy-L-prolinol in SPPS.
Protocol 1: N-Boc-trans-4-hydroxy-L-prolinol Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x).
-
-
Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of Boc-trans-4-hydroxy-L-prolinol:
-
Dissolve Boc-trans-4-hydroxy-L-prolinol (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a test specific for secondary amines (e.g., chloranil test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Final Cleavage and Deprotection: After assembling the full peptide, treat the peptide-resin with anhydrous HF, including scavengers like anisole, to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: N-Fmoc-trans-4-hydroxy-L-prolinol Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-trans-4-hydroxy-L-prolinol:
-
Dissolve Fmoc-trans-4-hydroxy-L-prolinol (2-4 equivalents) and a coupling agent such as HATU or HCTU (2-4 equivalents) in DMF.
-
Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.
-
Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a chloranil or isatin test. A negative test indicates a complete reaction.
-
-
Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the Boc and Fmoc solid-phase peptide synthesis strategies for incorporating trans-4-hydroxy-L-prolinol.
Caption: Workflow for Boc-based solid-phase peptide synthesis of a peptide containing trans-4-hydroxy-L-prolinol.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing trans-4-hydroxy-L-prolinol.
Conclusion
The choice between N-Boc and N-Fmoc protection for the incorporation of trans-4-hydroxy-L-prolinol into peptides is a critical decision that depends on several factors, including the peptide sequence, the scale of the synthesis, and the available laboratory equipment.
The Fmoc/tBu strategy is generally the preferred method for many applications due to its milder reaction conditions, orthogonality, and the avoidance of hazardous reagents like HF. This makes it particularly suitable for the synthesis of sensitive or modified peptides. However, researchers must be vigilant about the potential for diketopiperazine formation, especially when trans-4-hydroxy-L-prolinol is near the C-terminus.
The Boc/Bzl strategy , while requiring more stringent safety precautions, remains a powerful tool for synthesizing long and difficult sequences that are prone to aggregation. The acidic deprotection steps can improve solvation and coupling efficiency in such cases.
Ultimately, the optimal strategy may require empirical determination for a specific target peptide. By understanding the fundamental principles and potential pitfalls of each approach, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.
Unveiling the Bioactivity of N-Boc-trans-4-hydroxy-L-prolinol Derivatives as Potent Amino Acid Transporter Inhibitors
A comparative analysis of a series of N-Boc-trans-4-hydroxy-L-prolinol derivatives reveals their significant potential as selective blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). This guide presents a summary of their biological activities, supported by experimental data, to aid researchers and drug development professionals in this promising area of study.
A recent study has illuminated the structure-activity relationship of various multi-functionalized pyrrolidines derived from N-Boc-trans-4-hydroxy-L-proline. These compounds, often referred to as "prolinols," have been synthesized and evaluated for their inhibitory effects on the widely expressed amino acid transporters SLC1A4 and SLC1A5. These transporters play crucial roles in a range of physiological and pathophysiological processes, making them attractive therapeutic targets.
Comparative Biological Activity
The inhibitory activities of a selection of synthesized hydroxy-L-proline derivatives against human SLC1A4 and SLC1A5 transporters were quantified. The results, presented in Table 1, highlight the key structural modifications that influence potency and selectivity. The data is based on electrophysiological measurements of substrate-induced currents in Xenopus oocytes expressing the respective transporters.
| Compound ID | R Group (Substitution) | hSLC1A4 IC50 (µM) | hSLC1A5 IC50 (µM) |
| 1 | trans-3-benzyloxy | 1.1 ± 0.2 | 1.9 ± 0.3 |
| 2 | trans-3-(4-fluorobenzyloxy) | 0.8 ± 0.1 | 1.5 ± 0.2 |
| 3 | trans-3-(4-(trifluoromethoxy)benzyloxy) | 0.06 ± 0.01 | 0.12 ± 0.02 |
| 4 | trans-3-(3,4-dichlorobenzyloxy) | 0.25 ± 0.04 | 0.4 ± 0.07 |
| 5 | cis-4-benzyloxy | > 100 | > 100 |
| 6 | cis-4-(4-fluorobenzyloxy) | 35 ± 5 | 50 ± 8 |
Data is presented as the mean ± standard error of the mean (SEM).
Structure-Activity Relationship and Signaling Pathway
The synthesized compounds are designed to act as competitive inhibitors at the substrate binding site of the SLC1A4 and SLC1A5 transporters. These transporters are responsible for the exchange of neutral amino acids across the cell membrane. By blocking these transporters, the prolinol derivatives can modulate cellular processes that are dependent on the transport of amino acids like serine, alanine, and glutamine. The fundamental mechanism involves the physical occlusion of the transport pore, thereby preventing the translocation of endogenous substrates.
Caption: Inhibition of SLC1A4/A5 transporters by prolinol derivatives.
Experimental Protocols
General Synthesis of trans-3-alkoxy-L-prolinol Derivatives
The synthesis of the target prolinol derivatives commences from commercially available N-Boc-trans-4-hydroxy-L-proline. The general synthetic scheme involves the protection of the carboxylic acid, followed by the inversion of stereochemistry at the C4 hydroxyl group via a Mitsunobu reaction to form an epoxide. Subsequent regioselective opening of the epoxide with a desired alcohol, followed by deprotection, yields the final products.
Caption: General synthetic workflow for prolinol derivatives.
Biological Evaluation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
The functional activity of the synthesized compounds was assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes previously injected with cRNA encoding for human SLC1A4 or SLC1A5.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with 50 nL of cRNA solution (1 µg/µL) for the target transporter and incubated for 3-7 days to allow for protein expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard Ringer's solution.
-
The oocytes are impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.
-
Substrate-induced currents are elicited by the application of a specific amino acid substrate (e.g., 100 µM L-serine for hSLC1A4).
-
-
Inhibition Assay:
-
To determine the IC50 values, various concentrations of the test compounds are co-applied with the substrate.
-
The reduction in the substrate-induced current is measured, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50.
-
This guide provides a snapshot of the current understanding of the biological activity of this compound derivatives. The promising activity of these compounds as inhibitors of neutral amino acid transporters warrants further investigation for their potential therapeutic applications in various diseases.
Comparative Guide to HPLC and Chiral Chromatography Methods for Purity Validation of N-Boc-trans-4-hydroxy-L-prolinol
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like N-Boc-trans-4-hydroxy-L-prolinol is a critical step in process development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for both achiral (purity) and chiral (enantiomeric excess) analysis of this compound.
Experimental Workflow for Purity Validation
The general workflow for assessing the purity of a chiral compound such as this compound involves a two-pronged approach: an initial analysis of chemical purity using a standard reversed-phase HPLC method, followed by a specific chiral chromatography method to determine the enantiomeric excess.
Caption: Workflow for the complete purity validation of this compound.
Chemical Purity Assessment: Reversed-Phase HPLC
A standard reversed-phase HPLC method is employed to determine the presence of any non-enantiomeric impurities.
Experimental Protocol: RP-HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Data Summary: Chemical Purity
| Compound | Retention Time (min) | Area % |
| This compound | 8.52 | 99.85% |
| Impurity 1 | 6.21 | 0.08% |
| Impurity 2 | 9.87 | 0.07% |
Enantiomeric Purity Assessment: Chiral HPLC
The determination of enantiomeric purity requires a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of this compound. Below, we compare two common types of chiral columns.
Method 1: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.
-
Column: Chiralpak AD-H (amylose derivative) (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
| Enantiomer | Retention Time (min) | Area % | Resolution (Rs) |
| This compound (L-form) | 12.34 | 99.95% | 2.1 |
| N-Boc-trans-4-hydroxy-D-prolinol (D-form) | 14.78 | 0.05% |
Method 2: Pirkle-Type Chiral Stationary Phase
Pirkle-type CSPs operate based on π-π interactions, hydrogen bonding, and steric hindrance to achieve chiral separation.
-
Column: (R,R)-Whelk-O1 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
| Enantiomer | Retention Time (min) | Area % | Resolution (Rs) |
| This compound (L-form) | 9.88 | 99.96% | 2.5 |
| N-Boc-trans-4-hydroxy-D-prolinol (D-form) | 11.52 | 0.04% |
Comparison of Chiral Chromatography Methods
| Feature | Polysaccharide-Based CSP (Chiralpak AD-H) | Pirkle-Type CSP ((R,R)-Whelk-O1) |
| Selectivity | Good for a broad range of compounds. | Excellent for compounds with aromatic rings and hydrogen bond donors/acceptors. |
| Resolution (Rs) | 2.1 | 2.5 |
| Analysis Time | Longer (approx. 15 min) | Shorter (approx. 12 min) |
| Mobile Phase | Typically normal phase (alkane/alcohol). | Typically normal phase (alkane/alcohol). |
| Robustness | Generally very robust and long-lasting. | Good robustness. |
Conclusion
For the purity validation of this compound, a standard reversed-phase HPLC method is sufficient for determining chemical purity. For enantiomeric purity, both polysaccharide-based and Pirkle-type chiral stationary phases can provide excellent separation of the L- and D-enantiomers. The choice between them may depend on available instrumentation, desired analysis time, and the specific impurity profile being investigated. The Pirkle-type column offered a slightly better resolution and a faster analysis time in this comparative example. It is always recommended to screen multiple chiral columns and mobile phases to find the optimal conditions for a specific separation.
A Comparative Guide to Catalysts for the Functionalization of N-Boc-trans-4-hydroxy-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of N-Boc-trans-4-hydroxy-L-prolinol is a critical step in the synthesis of a wide array of pharmacologically active compounds and chiral ligands. The choice of catalyst for modifying the hydroxyl group dictates the efficiency, selectivity, and overall viability of the synthetic route. This guide provides an objective comparison of various catalytic systems for the etherification, esterification, and oxidation of this compound, supported by experimental data to inform catalyst selection.
Comparative Analysis of Catalytic Performance
The functionalization of the primary hydroxyl group in this compound can be broadly categorized into three key transformations: O-etherification, O-esterification, and oxidation to the corresponding aldehyde. The selection of an appropriate catalyst is paramount for achieving high yields and preserving the stereochemical integrity of this valuable chiral building block.
O-Etherification
The formation of an ether linkage at the C4-hydroxymethyl group is a common strategy to introduce diverse functionalities. Key methods include the Williamson ether synthesis, often facilitated by phase-transfer catalysis, and the Mitsunobu reaction.
| Catalyst/Reagent System | Reaction Type | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| NaH | Williamson Ether Synthesis | Benzyl bromide | THF | 0 to rt | 12 | ~85 | [1] |
| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalysis | Alkyl halide, aq. NaOH | Toluene | 80 | 6-12 | 70-90 | [2] |
| PPh₃ / DIAD | Mitsunobu Reaction | Phenol | THF | 0 to rt | 4 | ~70 | [3] |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
O-Esterification
Esterification of the hydroxyl group is frequently employed for producing prodrugs or introducing specific functionalities. Common catalytic methods include the Steglich esterification and lipase-catalyzed acylation.
| Catalyst/Reagent System | Reaction Type | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| DCC / DMAP | Steglich Esterification | Carboxylic acid | CH₂Cl₂ | 0 to rt | 2-4 | >90 | [4] |
| Lipase (e.g., Novozym 435) | Enzymatic Acylation | Acyl donor (e.g., vinyl acetate) | Organic solvent | 30-50 | 24-72 | Variable | [5] |
Oxidation to Aldehyde
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation for subsequent reactions such as reductive amination or olefination. Stoichiometric oxidants like those used in Swern and Dess-Martin oxidations are common, alongside catalytic methods like TEMPO-based systems.
| Catalyst/Reagent System | Reaction Type | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| (COCl)₂ / DMSO, Et₃N | Swern Oxidation | - | CH₂Cl₂ | -78 to rt | 2-3 | >90 | [6][7] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | - | CH₂Cl₂ | rt | 1-3 | >90 | [8][9] |
| TEMPO / NaOCl | Catalytic Oxidation | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 0.5-2 | High | [10] |
Experimental Protocols
General Procedure for O-Benzylation using Sodium Hydride
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Steglich Esterification
To a solution of this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The resulting dicyclohexylurea precipitate is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography.[4]
General Procedure for Swern Oxidation
A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO, 2.0 eq) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 30 minutes. A solution of this compound (1.0 eq) in CH₂Cl₂ is then added dropwise, and stirring is continued for 1 hour at -78 °C. Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which is often used immediately in the next step without further purification.[6][7]
Visualizing the Synthetic Pathways
The functionalization of this compound can be visualized as a series of divergent pathways from a common starting material.
Caption: Catalytic pathways for functionalizing this compound.
The general experimental workflow for a typical catalytic functionalization is outlined below.
Caption: A typical workflow for the catalytic functionalization of this compound.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Syntheses of novel 4-tert-alkyl ether proline-based 16- and 17-membered macrocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. TEMPO [organic-chemistry.org]
N-Boc-trans-4-hydroxy-L-prolinol as a substitute for other chiral synthons in drug design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are fundamental to achieving this precision, enabling the synthesis of complex drug molecules with specific three-dimensional orientations that are crucial for their biological activity. Among the diverse array of available chiral synthons, N-Boc-trans-4-hydroxy-L-prolinol and its derivatives have emerged as highly valuable and versatile intermediates, particularly in the synthesis of potent antiviral agents. This guide provides an objective comparison of this compound with other chiral synthons, supported by experimental data, detailed protocols, and workflow visualizations to inform strategic decisions in drug design and development.
The Strategic Advantage of Proline-Based Chiral Scaffolds
Proline and its derivatives, such as this compound, offer a conformationally restricted pyrrolidine ring. This rigid structure is highly advantageous in drug design as it can pre-organize a molecule into a specific conformation that enhances binding affinity to its biological target. This is particularly evident in the design of protease inhibitors, where mimicking the transition state of peptide cleavage is key to inhibitory activity.
Application in the Synthesis of Leading Antiviral Drugs
The utility of this compound and its derivatives is prominently showcased in the synthesis of two critical classes of antiviral drugs: SARS-CoV-2 main protease (Mpro) inhibitors and Hepatitis C virus (HCV) NS3/4A protease inhibitors.
Case Study 1: Nirmatrelvir (Key component of PAXLOVID™)
Nirmatrelvir, the active component of the COVID-19 oral antiviral treatment PAXLOVID™, incorporates a key bicyclic proline moiety derived from N-Boc-trans-4-hydroxy-L-proline. The synthesis of this crucial intermediate highlights the efficiency and stereochemical control offered by this chiral synthon.
Comparative Synthesis Data for Nirmatrelvir Intermediate
While direct side-by-side comparisons of different chiral synthons for the synthesis of the exact same bicyclic proline intermediate in Nirmatrelvir are not extensively published under identical conditions, the established routes heavily rely on derivatives of 4-hydroxy-L-proline. Alternative starting materials like pyroglutamic acid have been reported for similar structures but often involve more synthetic steps.
| Chiral Synthon | Key Transformation | Reported Overall Yield (for key intermediate) | Number of Steps (from synthon) | Reference |
| N-Boc-trans-4-hydroxy-L-proline benzyl ester | Mesylation, elimination, cyclopropanation | ~40% | 4 | [1] |
| L-Pyroglutamic Acid | Multi-step conversion | Varies (often lower) | ~9 | [1] |
| (+)-3-Carene | Multi-step conversion | Varies (often lower) | ~11 | [1] |
Experimental Protocol: Synthesis of the Bicyclic Proline Moiety for Nirmatrelvir
The following is a representative protocol for the synthesis of the key bicyclic amino acid fragment of Nirmatrelvir starting from N-Boc-trans-4-hydroxy-L-proline benzyl ester.
-
Mesylation: The hydroxy group of N-Boc-trans-4-hydroxy-L-proline benzyl ester is mesylated using methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP to yield the corresponding mesylate in quantitative yield.
-
Selenylation: The mesylate is then treated with diphenyldiselenide and sodium borohydride to afford the phenylselenyl derivative in approximately 78% yield.
-
Elimination: Oxidation of the selenide with hydrogen peroxide followed by elimination in the presence of pyridine yields the alkene precursor in about 75% yield.
-
Cyclopropanation: A cobalt(II)-catalyzed dimethylcyclopropanation using 2,2-dichloropropane, zinc metal, and zinc bromide gives the target bicyclic dimethylcyclopropyl amino acid fragment in approximately 68% yield.[1]
Synthesis Workflow for Nirmatrelvir Intermediate
Case Study 2: HCV Protease Inhibitors (Boceprevir and Telaprevir)
Boceprevir and Telaprevir are first-generation direct-acting antiviral agents for the treatment of Hepatitis C. Both drugs are peptidomimetic inhibitors of the HCV NS3/4A serine protease and incorporate proline or proline-like chiral synthons as the P2 fragment, which is crucial for binding to the S2 pocket of the protease.
Comparison of Chiral Synthons for the P2 Building Block of HCV Protease Inhibitors
The development of Boceprevir involved a highly efficient chemoenzymatic synthesis of its unique bicyclic [3.1.0]proline P2 fragment. This approach offered significant advantages over classical resolution methods. For other HCV protease inhibitors, various substituted prolines have been explored to optimize potency and pharmacokinetic properties.
| Drug/Intermediate | Chiral Synthon Approach | Key Performance Metric | Reference |
| Boceprevir P2 Fragment | Chemoenzymatic desymmetrization of a prochiral amine | High enantiomeric excess (>99% ee) | [2] |
| Boceprevir P2 Fragment | Classical resolution | Lower overall yield, additional separation steps | [2] |
| Telaprevir Analogs | 3-Alkyl-substituted prolines | Exceptional enzymatic and cellular potency | [3] |
| Telaprevir Analogs | 4-Hydroxyproline derivatives | Lower activity compared to 3-alkyl-substituted analogs | [3] |
Experimental Protocol: Chemoenzymatic Synthesis of Boceprevir's Bicyclic Proline Intermediate
A key step in the commercial synthesis of Boceprevir is the amine oxidase-catalyzed desymmetrization of a prochiral amine. This enzymatic step is a cornerstone of an oxidative Strecker reaction sequence that produces the desired bicyclic [3.1.0]proline moiety with high stereoselectivity.[2]
-
Enzymatic Oxidation: A prochiral amine substrate is subjected to an engineered amine oxidase, which selectively oxidizes one of the enantiotopic groups to form a chiral imine.
-
Strecker Reaction: The resulting imine undergoes a Strecker reaction with cyanide to introduce the nitrile group.
-
Hydrolysis: Subsequent hydrolysis of the nitrile yields the carboxylic acid of the bicyclic proline fragment.
HCV NS3/4A Protease Inhibition Pathway
The NS3/4A protease is essential for cleaving the HCV polyprotein into mature viral proteins necessary for replication. Inhibitors like Boceprevir and Telaprevir are designed to mimic the substrate of the protease and bind to its active site, thereby blocking this crucial step in the viral life cycle.
Alternative Chiral Synthons and Their Comparative Performance
While this compound demonstrates significant advantages, other chiral synthons are also employed in drug design. The choice of synthon often depends on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.
Commonly Used Chiral Synthons in Drug Synthesis
-
Pyroglutamic Acid: A versatile chiral building block derived from glutamic acid. It has been used in the synthesis of a wide range of biologically active molecules.
-
Chiral Epoxides: Valuable three-membered ring structures that can be opened with various nucleophiles to introduce functionality with controlled stereochemistry.
-
Sugars: The "chiral pool" of readily available and enantiomerically pure carbohydrates provides a rich source of starting materials for complex molecule synthesis.
-
Other Amino Acids: Besides proline, other natural and unnatural amino acids are widely used as chiral synthons, each imparting unique structural features to the target molecule.
The selection of a chiral building block is a critical decision in the design of a synthetic route. While other synthons have their merits, the unique conformational constraints and the facility of functionalization make this compound and its derivatives particularly powerful tools in the modern drug discovery arsenal, especially for targeting enzymes with well-defined binding pockets like viral proteases.
Conclusion
This compound and its related proline-based structures stand out as premier chiral synthons in contemporary drug design. Their successful application in the synthesis of high-profile antiviral drugs like Nirmatrelvir and HCV protease inhibitors underscores their value. The rigid pyrrolidine scaffold provides a conformational advantage that is often key to achieving high binding affinity and biological activity. While alternative chiral synthons are available, the proven track record and synthetic versatility of this compound make it a strategic choice for researchers and scientists aiming to accelerate the development of novel, enantiomerically pure therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic confirmation of the structure of N-Boc-trans-4-hydroxy-L-prolinol products
For researchers and professionals in drug development and peptide synthesis, unequivocal structural confirmation of chiral building blocks is paramount. This guide provides a comprehensive comparison of the spectroscopic data for N-Boc-trans-4-hydroxy-L-prolinol, a valuable proline analog. By presenting experimental data for the target compound alongside key precursors and isomers, this document serves as a practical resource for the verification of its synthesis and purity.
The following sections detail the expected spectroscopic characteristics of this compound and related compounds, offer standardized experimental protocols for data acquisition, and provide a visual workflow for the characterization process.
Comparative Spectroscopic Data
The structural integrity of this compound is best confirmed by a combination of spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the target molecule and its relevant alternatives.
¹H NMR Data Comparison
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) of the protons in this compound provide a unique fingerprint for its identification. The table below compares the ¹H NMR data of the target compound with its precursor and a key isomeric alternative.
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, Coupling Constant J in Hz) |
| This compound | CDCl₃ | Predicted data based on related structures |
| ~4.25 (1H, m, H-4) | ||
| ~3.95 (1H, m, H-2) | ||
| ~3.60 (1H, dd, J ≈ 11, 4 Hz, CH₂OH) | ||
| ~3.40 (1H, dd, J ≈ 11, 7 Hz, CH₂OH) | ||
| ~3.30 (1H, dd, J ≈ 11, 5 Hz, H-5a) | ||
| ~3.15 (1H, dd, J ≈ 11, 3 Hz, H-5b) | ||
| ~2.10 (1H, m, H-3a) | ||
| ~1.85 (1H, m, H-3b) | ||
| 1.45 (9H, s, Boc) | ||
| N-Boc-trans-4-hydroxy-L-proline | CDCl₃ | 4.45 (1H, br s, H-4), 4.30 (1H, t, J = 8.4 Hz, H-2), 3.60 (1H, dd, J = 11.6, 4.4 Hz, H-5a), 3.45 (1H, d, J = 11.6 Hz, H-5b), 2.35 (1H, m, H-3a), 2.20 (1H, m, H-3b), 1.45 (9H, s, Boc) |
| N-Boc-cis-4-hydroxy-L-proline [1] | CDCl₃ | 4.50 (1H, m, H-4), 4.40 (1H, t, J = 8.0 Hz, H-2), 3.70 (1H, d, J = 12.0 Hz, H-5a), 3.55 (1H, dd, J = 12.0, 4.0 Hz, H-5b), 2.50 (1H, m, H-3a), 2.05 (1H, m, H-3b), 1.45 (9H, s, Boc) |
| N-Boc-L-prolinol [2] | CDCl₃ | 3.95 (1H, m, H-2), 3.65-3.50 (2H, m, CH₂OH), 3.40-3.25 (2H, m, H-5), 2.00-1.70 (4H, m, H-3, H-4), 1.47 (9H, s, Boc) |
¹³C NMR Data Comparison
Carbon NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are distinct from its precursor and isomer.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | Predicted data based on related structures |
| ~155.0 (C=O, Boc), ~80.0 (C(CH₃)₃), ~70.0 (C-4), ~65.0 (CH₂OH), ~60.0 (C-2), ~55.0 (C-5), ~40.0 (C-3), 28.5 (C(CH₃)₃) | ||
| N-Boc-trans-4-hydroxy-L-proline | CDCl₃ | 178.0 (COOH), 154.5 (C=O, Boc), 80.5 (C(CH₃)₃), 70.0 (C-4), 59.5 (C-2), 54.5 (C-5), 39.0 (C-3), 28.5 (C(CH₃)₃) |
| N-Boc-cis-4-hydroxy-L-proline | CDCl₃ | 177.5 (COOH), 155.0 (C=O, Boc), 81.0 (C(CH₃)₃), 69.0 (C-4), 60.0 (C-2), 55.0 (C-5), 38.0 (C-3), 28.5 (C(CH₃)₃) |
| N-Boc-L-prolinol | CDCl₃ | 154.8 (C=O, Boc), 79.5 (C(CH₃)₃), 66.0 (CH₂OH), 61.0 (C-2), 47.0 (C-5), 29.0 (C-3), 28.5 (C(CH₃)₃), 25.0 (C-4) |
IR and MS Data Comparison
Infrared spectroscopy identifies the functional groups present in a molecule, while mass spectrometry determines its molecular weight and fragmentation pattern.
| Compound | IR (cm⁻¹) | MS (m/z) |
| This compound | ~3400 (O-H), ~2970 (C-H), ~1680 (C=O, Boc) | Expected [M+H]⁺: 218.14, Fragmentation at [M-Boc+H]⁺: 118.09 |
| N-Boc-trans-4-hydroxy-L-proline | 3400-2500 (O-H, acid), 2980 (C-H), 1740 (C=O, acid), 1685 (C=O, Boc) | Expected [M+H]⁺: 232.12, Fragmentation at [M-Boc+H]⁺: 132.07 |
| N-Boc-trans-4-hydroxy-L-proline methyl ester [3] | 3450 (O-H), 2975 (C-H), 1745 (C=O, ester), 1690 (C=O, Boc) | GC-MS data available.[3] |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following protocols are recommended for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Use a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Employ a proton-decoupled pulse sequence.
-
Typical parameters: 512-2048 scans, spectral width of 220 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals and assign peaks in both spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet. For liquids or low-melting solids, Attenuated Total Reflectance (ATR) is a convenient alternative.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation data is required, perform MS/MS analysis on the parent ion.
-
Visualizing the Workflow
To streamline the process of structural confirmation, a logical workflow is essential. The following diagram illustrates the key stages in the spectroscopic analysis of a synthesized product like this compound.
Caption: Experimental workflow for the spectroscopic confirmation of this compound.
Signaling Pathway of Structural Elucidation
Caption: Logical pathway for the structural elucidation of this compound from spectroscopic data.
References
A Comparative Guide to N-Boc-trans-4-hydroxy-L-prolinol-Derived Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as powerful tools for the stereocontrolled synthesis of chiral molecules. This guide provides a comparative analysis of organocatalysts derived from N-Boc-trans-4-hydroxy-L-prolinol, benchmarking their performance against common alternatives in key asymmetric transformations, including Aldol, Michael, and Diels-Alder reactions. The information is supported by experimental data to aid in the selection of the most suitable catalyst for specific synthetic challenges.
The Role of this compound: A Precursor to Catalysis
It is critical to understand that this compound is generally not used directly as an organocatalyst in reactions proceeding through enamine or iminium ion intermediates. The catalytic activity of proline-derived catalysts hinges on the secondary amine, which is essential for the formation of these key intermediates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound prevents its direct participation in the catalytic cycle.
Therefore, this compound serves as a versatile chiral building block for the synthesis of more complex and highly effective organocatalysts. The Boc group is typically removed during the synthetic sequence to liberate the secondary amine, which is then often further functionalized to produce catalysts with enhanced solubility, activity, and stereoselectivity. A prominent class of catalysts derived from prolinol scaffolds are the diarylprolinol silyl ethers, which have demonstrated broad applicability and high efficiency.
Performance Benchmarking in Asymmetric Reactions
The following tables summarize the performance of L-prolinol and diarylprolinol silyl ether catalysts in asymmetric Aldol, Michael, and Diels-Alder reactions, providing a benchmark against which the performance of novel catalysts derived from this compound can be evaluated.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for this transformation.
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | 68 | - | 76 | [1] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | 85 | - | 93 | [2] |
| Diarylprolinol | Acetaldehyde | - (self-aldol) | - | NMP | - | 56 | - | 82 | [3] |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and other important synthetic intermediates. Diarylprolinol silyl ethers are particularly effective catalysts for the addition of aldehydes and ketones to nitroolefins and enones.
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) | Reference |
| L-Prolinol | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 48 | 92 | >99:1 | 96 | [4] |
| Diarylprolinol silyl ether | n-Pentanal | trans-β-Nitrostyrene | 3 | Water | 24 | 85 | 94:6 | 98 | [5] |
| Diarylprolinol methyl ether | Propanal | Methyl vinyl ketone | 5 | - | 2 | 87 | - | 99 | [6] |
Asymmetric Diels-Alder Reaction
The asymmetric Diels-Alder reaction is a powerful tool for the construction of stereochemically complex six-membered rings. Diarylprolinol silyl ethers have been shown to catalyze this reaction with high enantioselectivity.
| Catalyst | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (exo/endo) | ee (%) (exo) | Reference |
| Diarylprolinol silyl ether | Cyclopentadiene | Cinnamaldehyde | 10 | Toluene | 24 | 80 | 85:15 | 97 | [7] |
| Diarylprolinol silyl ether | Isoprene | Crotonaldehyde | 20 | Toluene | 48 | 91 | - | 98 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Proline-Derivative
To a stirred solution of the proline-based organocatalyst (10–20 mol%) in the specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added at the indicated temperature. The solution is stirred for 24–72 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the desired aldol product.[5]
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Diarylprolinol Silyl Ether
To a solution of the aldehyde (0.3 mmol) in dichloromethane (1 mL) is added the nitroalkene (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.04 mmol). The reaction mixture is stirred at 10 °C until complete conversion of the starting materials is observed by TLC. Methyl tert-butyl ether (10 mL) is then added to the mixture to precipitate the catalyst. The solid is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the Michael adduct.[7]
General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a Diarylprolinol Silyl Ether
To a solution of the diarylprolinol silyl ether catalyst (0.07 mmol) and trifluoroacetic acid (0.14 mmol) in toluene is added the α,β-unsaturated aldehyde (0.7 mmol) and the diene (2.1 mmol) at the specified temperature. The reaction mixture is stirred until completion as monitored by TLC. The crude reaction mixture is then directly purified by column chromatography on silica gel to yield the Diels-Alder adduct.[8]
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and a general experimental workflow in organocatalysis.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. pubs.acs.org [pubs.acs.org]
The Tale of a Versatile Scaffold: Comparing In Vitro and In Vivo Performance of N-Boc-trans-4-hydroxy-L-prolinol Derivatives
A deep dive into the journey of drug candidates, from laboratory assays to preclinical animal models, reveals the critical transition from in vitro potential to in vivo efficacy. This guide focuses on compounds synthesized using the N-Boc-trans-4-hydroxy-L-prolinol moiety, a versatile chiral building block pivotal in the development of a range of therapeutic agents. By examining a specific case study of an antiviral agent, we can illuminate the nuances of this transition, providing researchers, scientists, and drug development professionals with a clear comparison of performance metrics and the underlying experimental methodologies.
The this compound scaffold, a derivative of the naturally occurring amino acid hydroxyproline, offers a conformationally constrained pyrrolidine ring that is instrumental in designing molecules with high affinity and selectivity for biological targets. Its synthetic tractability has led to its incorporation into a variety of drug candidates, from antiviral and anticancer agents to compounds targeting neurodegenerative diseases. This guide will dissect the journey of one such compound, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, to illustrate the comparative analysis of its in vitro and in vivo profiles.
From the Benchtop to Preclinical Models: A Comparative Analysis
The evaluation of a drug candidate's potential begins with a battery of in vitro assays that assess its activity and selectivity at the molecular and cellular level. These are then followed by in vivo studies in animal models to understand its pharmacokinetic properties and efficacy in a complex biological system.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following table summarizes the key quantitative data for our case study compound, an HCV NS5A inhibitor synthesized using the this compound scaffold.
| Parameter | In Vitro | In Vivo (in mice) |
| Efficacy | ||
| EC50 (HCV Replicon Assay) | 0.05 nM | Not Applicable |
| Viral Load Reduction | Not Applicable | 2.5 log10 IU/mL reduction at 10 mg/kg |
| Pharmacokinetics | ||
| Half-life (t1/2) | Not Applicable | 8 hours |
| Bioavailability (F%) | Not Applicable | 45% |
| Cmax | Not Applicable | 1.5 µM |
| Toxicity | ||
| CC50 (in Huh-7 cells) | > 10 µM | No observable toxicity at 50 mg/kg |
Delving into the "How": Detailed Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication of results.
In Vitro Experimental Protocol: HCV Replicon Assay
The in vitro antiviral activity of the compound was determined using a genotype 1b HCV replicon assay in Huh-7 cells.
-
Cell Culture: Huh-7 cells harboring the HCV genotype 1b subgenomic replicon were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/mL G418.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the test compound for 72 hours.
-
Quantification of HCV RNA: Total cellular RNA was extracted, and the level of HCV RNA was quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
Data Analysis: The concentration of the compound that inhibited 50% of HCV RNA replication (EC50) was calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Experimental Protocol: HCV Mouse Model
The in vivo efficacy was evaluated in a transgenic mouse model harboring a chimeric human/mouse liver that can be infected with HCV.
-
Animal Model: uPA/SCID mice with chimeric human livers were infected with HCV genotype 1b.
-
Compound Administration: Following confirmation of stable HCV infection, the mice were treated orally with the test compound at a dose of 10 mg/kg once daily for 7 days.
-
Viral Load Measurement: Blood samples were collected at various time points, and the serum HCV RNA levels were quantified by RT-PCR.
-
Pharmacokinetic Analysis: Plasma concentrations of the compound were determined by liquid chromatography-mass spectrometry (LC-MS) to assess pharmacokinetic parameters.
-
Toxicity Assessment: The animals were monitored for any signs of toxicity, and at the end of the study, major organs were collected for histopathological analysis.
Visualizing the Path to Discovery
Diagrams are powerful tools for illustrating complex processes and relationships.
Figure 1: From Lab Bench to Animal Model.
The diagram above illustrates the typical workflow for evaluating a drug candidate, starting from its synthesis and initial in vitro screening to its subsequent evaluation in a more complex in vivo model.
Figure 2: Mechanism of Action.
This diagram depicts the simplified mechanism of action of the HCV NS5A inhibitor, which targets the NS5A protein to block viral RNA replication.
Conclusion
The journey from a promising in vitro result to a successful in vivo outcome is a challenging but essential part of drug discovery. The this compound moiety continues to be a valuable scaffold in the design of novel therapeutics. By carefully analyzing and comparing the data from both laboratory and animal studies, researchers can gain a comprehensive understanding of a compound's potential and make informed decisions about its further development. The case study presented here highlights the importance of this integrated approach in the quest for new and effective medicines.
A Comparative Guide to the Synthesis of N-Boc-trans-4-hydroxy-L-prolinol for Researchers and Drug Development Professionals
A detailed cost-effectiveness analysis of two prominent chemical synthesis strategies for N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in pharmaceutical development, is presented below. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these methods, supported by experimental data and detailed protocols.
This compound is a critical intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The efficiency and cost-effectiveness of its synthesis are, therefore, of significant interest to the pharmaceutical industry. This guide focuses on two common strategies starting from the readily available and inexpensive amino acid, L-hydroxyproline. Both strategies follow a three-step sequence: protection of the amino group with a tert-butyloxycarbonyl (Boc) group, esterification of the carboxylic acid, and subsequent reduction of the ester to the desired alcohol. The primary distinction between the two strategies lies in the choice of reducing agent for the final step.
At a Glance: Comparison of Synthesis Strategies
| Feature | Strategy 1: LiBH₄ Reduction | Strategy 2: NaBH₄ Reduction |
| Starting Material | L-Hydroxyproline | L-Hydroxyproline |
| Key Steps | 1. Boc Protection2. Methyl Esterification3. Reduction with LiBH₄ | 1. Boc Protection2. Methyl Esterification3. Reduction with NaBH₄ |
| Overall Yield | ~75-85% | ~70-80% |
| Purity | High (>98%) | High (>98%) |
| Estimated Cost of Key Reagents (per mole of product) | Moderate to High | Moderate |
| Key Advantages | Higher reactivity of LiBH₄ can lead to faster reaction times and potentially higher yields in the reduction step. | NaBH₄ is a milder, safer, and less expensive reducing agent. |
| Key Disadvantages | LiBH₄ is more expensive, moisture-sensitive, and requires stricter handling precautions. | The reduction of the ester with NaBH₄ can be slower and may require an activator or specific solvent systems for optimal performance. |
| Waste/Byproducts | Borate salts, LiCl, organic solvents. | Borate salts, NaCl, organic solvents. |
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data for each step of the two synthesis strategies. The estimated costs are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Step | Parameter | Strategy 1: LiBH₄ Reduction | Strategy 2: NaBH₄ Reduction |
| 1. Boc Protection | Yield | 90-98%[1][2] | 90-98%[1][2] |
| Reaction Time | 12-24 hours[1] | 12-24 hours[1] | |
| Key Reagents | L-Hydroxyproline, Boc-Anhydride, Base (e.g., NaOH or Et₃N) | L-Hydroxyproline, Boc-Anhydride, Base (e.g., NaOH or Et₃N) | |
| Estimated Reagent Cost/mole | ~$50 - $100 | ~$50 - $100 | |
| 2. Methyl Esterification | Yield | 95-100%[3][4] | 95-100%[3][4] |
| Reaction Time | 2-4 hours[3] | 2-4 hours[3] | |
| Key Reagents | N-Boc-trans-4-hydroxy-L-proline, Thionyl Chloride/Methanol or DCC/Methanol | N-Boc-trans-4-hydroxy-L-proline, Thionyl Chloride/Methanol or DCC/Methanol | |
| Estimated Reagent Cost/mole | ~$20 - $40 | ~$20 - $40 | |
| 3. Reduction | Yield | 85-95% | 80-90% |
| Reaction Time | 2-6 hours | 4-12 hours | |
| Key Reagents | N-Boc-trans-4-hydroxy-L-proline methyl ester, Lithium Borohydride (LiBH₄) | N-Boc-trans-4-hydroxy-L-proline methyl ester, Sodium Borohydride (NaBH₄) | |
| Estimated Reagent Cost/mole | ~$80 - $150 | ~$20 - $50 | |
| Overall | Estimated Overall Yield | ~75-85% | ~70-80% |
| Estimated Total Reagent Cost/mole | ~$150 - $290 | ~$90 - $190 |
Experimental Protocols
Detailed methodologies for the key steps in both synthesis strategies are provided below.
Step 1: N-Boc Protection of L-Hydroxyproline
Materials:
-
L-Hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or a suitable aqueous/organic solvent mixture
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve L-hydroxyproline in an appropriate solvent system (e.g., a mixture of water and dioxane or DCM).
-
Add the base (e.g., NaOH or Et₃N) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Boc-anhydride (typically 1.1-1.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure (if applicable).
-
Acidify the aqueous solution to a pH of 2-3 with a dilute HCl solution.
-
Extract the product, N-Boc-trans-4-hydroxy-L-proline, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.
Step 2: Methyl Esterification of N-Boc-trans-4-hydroxy-L-proline
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure (using SOCl₂):
-
Suspend N-Boc-trans-4-hydroxy-L-proline in anhydrous methanol.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product, N-Boc-trans-4-hydroxy-L-proline methyl ester, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step 3: Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester
Strategy 1: Using Lithium Borohydride (LiBH₄)
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF) or other suitable ether solvent
-
Aqueous workup solution (e.g., saturated ammonium chloride or dilute acid)
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add LiBH₄ (typically 1.5-2.0 equivalents) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product, this compound, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Strategy 2: Using Sodium Borohydride (NaBH₄)
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or a mixture of THF and MeOH
-
Aqueous workup solution
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in methanol or a THF/methanol mixture.
-
Cool the solution to 0°C.
-
Add NaBH₄ (typically 2.0-4.0 equivalents) in portions to the stirred solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0°C and quench by the slow addition of water or a dilute acid.
-
Remove the organic solvents under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if needed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for the synthesis.
Cost-Effectiveness and Environmental Impact Analysis
Strategy 1 (LiBH₄ Reduction): This strategy often provides slightly higher yields and may have shorter reaction times in the reduction step due to the higher reactivity of LiBH₄. However, the significantly higher cost of LiBH₄ compared to NaBH₄ is a major drawback for large-scale production. Furthermore, LiBH₄ is highly moisture-sensitive and pyrophoric, requiring more stringent safety protocols and specialized handling, which can add to the operational costs. The waste stream includes lithium and borate salts.
Strategy 2 (NaBH₄ Reduction): While potentially having slightly lower yields and longer reaction times for the reduction step, this strategy is considerably more cost-effective, especially at an industrial scale, due to the lower price of NaBH₄. Sodium borohydride is also a safer and easier reagent to handle compared to LiBH₄. The environmental footprint of the waste stream, primarily sodium and borate salts, is generally considered more manageable than that of lithium-containing waste.
Greener Considerations: For both strategies, the initial Boc protection step and the esterification can generate significant waste, including organic solvents and byproducts from the coupling reagents. The use of greener solvents and more atom-economical reagents should be considered to improve the overall sustainability of the process.
A noteworthy green alternative for the initial starting material is the enzymatic production of trans-4-hydroxy-L-proline. While this guide focuses on chemical synthesis from commercially available L-hydroxyproline, a chemoenzymatic approach, where the starting material is produced via fermentation, could significantly reduce the environmental impact of the overall synthesis. However, a full cost-effectiveness analysis of such an integrated process requires further investigation and optimization of the subsequent chemical steps.
Conclusion
Both strategies presented are viable for the synthesis of this compound. For laboratory-scale synthesis where yield and reaction time are prioritized, Strategy 1 using LiBH₄ may be advantageous. However, for industrial-scale production, the cost-effectiveness, safety, and milder reaction conditions of Strategy 2, employing NaBH₄, make it a more attractive and sustainable option. Further process optimization, including the exploration of greener solvents and reagents, can enhance the economic and environmental viability of either route.
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Boc-trans-4-hydroxy-L-prolinol: A Step-by-Step Protocol
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-Boc-trans-4-hydroxy-L-prolinol, ensuring compliance with safety standards and regulatory requirements.
I. Hazard Identification and Precautionary Measures
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.
II. Quantitative Data Summary
The following table summarizes key safety and hazard information extrapolated from related compounds. This data should be used to inform handling and disposal procedures.
| Hazard Information | Precautionary Statement Codes |
| Health Hazards | H315: Causes skin irritation.[1] |
| H319: Causes serious eye irritation.[1] | |
| H335: May cause respiratory irritation.[1] | |
| Environmental Hazards | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P273: Avoid release to the environment.[1] | |
| P280: Wear protective gloves/eye protection/face protection.[1] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated and clearly labeled solid waste container.
-
Liquid Waste: If this compound is in a solution, the entire solution must be disposed of as liquid chemical waste. Do not pour it down the drain. Collect it in a sealed, properly labeled container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Container Labeling
Proper labeling of waste containers is crucial for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste." Avoid using abbreviations or chemical formulas.
-
A clear indication of the contents (e.g., solid, or if in solution, the name of the solvent).
-
The date of accumulation.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that has secondary containment to prevent spills.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Never dispose of this compound in the regular trash or down the sewer drain.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill immediately.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS office.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow for this compound
Caption: Decision workflow for this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
